molecular formula C7H7ClN2O2 B1359237 3-Chloro-4-methyl-5-nitroaniline CAS No. 937674-66-3

3-Chloro-4-methyl-5-nitroaniline

Cat. No.: B1359237
CAS No.: 937674-66-3
M. Wt: 186.59 g/mol
InChI Key: JXMMZJRYSNPTMW-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-5-nitroaniline is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-methyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMMZJRYSNPTMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Physicochemical Profiling and Synthetic Workflows for 3-Chloro-4-methyl-5-nitroaniline (CAS 937674-66-3)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule inhibitors. 3-Chloro-4-methyl-5-nitroaniline (CAS 937674-66-3) has emerged as a highly privileged, multifunctional building block [1].

Characterized by a unique tetrasubstituted benzene architecture, this compound provides four distinct vectors for derivatization. The presence of both an electron-donating amine (-NH₂) and an electron-withdrawing nitro (-NO₂) group creates a highly polarized electronic push-pull system, while the adjacent chloro (-Cl) and methyl (-CH₃) substituents provide critical steric constraints. This whitepaper details the physicochemical properties, structural causality, and field-proven synthetic methodologies for utilizing this compound in the development of advanced therapeutics, particularly in oncology targeted therapies (e.g., kinase inhibitors) [4].

Physicochemical Profiling

Accurate physicochemical data is critical for predicting the behavior of building blocks during scale-up synthesis and their eventual influence on the Lipinski parameters of the final active pharmaceutical ingredient (API). Below is the consolidated profile for 3-Chloro-4-methyl-5-nitroaniline [1, 2, 3].

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionAnalytical Causality & Significance
IUPAC Name 3-Chloro-4-methyl-5-nitroanilineDefines exact regiochemistry; essential for predicting steric hindrance during cross-coupling.
CAS Number 937674-66-3Primary identifier for inventory and regulatory tracking.
Molecular Formula C₇H₇ClN₂O₂Yields a highly efficient heavy-atom count for fragment-based drug design (FBDD).
Molecular Weight 186.60 g/mol Low molecular weight allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
InChI Key JXMMZJRYSNPTMW-UHFFFAOYSA-NStandardized structural hash for chemoinformatics databases [3].
LogP (Predicted) ~ 2.4 - 2.6Optimal lipophilicity for passive membrane permeability; chloro/methyl groups enhance hydrophobic target engagement.
Solubility Profile Soluble in DMSO, DMF, EtOAc; Insoluble in H₂ODictates the selection of polar aprotic solvents for downstream nucleophilic aromatic substitution (S_NAr) or coupling.

Structural and Mechanistic Insights

The reactivity of 3-Chloro-4-methyl-5-nitroaniline is governed by the precise spatial arrangement of its substituents. Understanding these electronic and steric effects is non-negotiable for designing successful synthetic routes:

  • The Amine Vector (C1): Acts as a strong electron-donating group (EDG) via resonance. It is primed for acylation, alkylation, or Buchwald-Hartwig amination.

  • The Chloro Vector (C3): Positioned meta to the amine and ortho to the methyl group. While typically deactivated in standard S_NAr reactions due to the electron-donating amine, it is an excellent candidate for Palladium-catalyzed cross-coupling.

  • The Methyl Vector (C4): Provides a rigid steric barrier. When this scaffold binds to the hinge region of a kinase, the methyl group often restricts the dihedral angle of the molecule, locking it into a bioactive conformation and reducing entropic penalty upon binding.

  • The Nitro Vector (C5): A strong electron-withdrawing group (EWG). It can be reduced downstream to a secondary amine, facilitating the synthesis of benzimidazoles or quinoxalines—common motifs in ATP-competitive inhibitors.

Synthetic Workflows and Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality.

Protocol A: Regioselective Synthesis via Zinin Reduction

Objective: Synthesize 3-Chloro-4-methyl-5-nitroaniline from 2-Chloro-1-methyl-3,5-dinitrobenzene.

  • Step 1: Substrate Solubilization. Dissolve 2-Chloro-1-methyl-3,5-dinitrobenzene (1.0 eq) in a 3:1 mixture of Ethanol/Water.

    • Causality: The mixed solvent system ensures the lipophilic dinitro starting material remains in solution while providing the protic environment necessary for the proton transfer steps of the reduction.

  • Step 2: Reductant Addition. Slowly add Sodium Sulfide (Na₂S, 1.2 eq) dropwise at 0 °C, then warm to room temperature.

    • Causality: Why Na₂S instead of standard Pd/C with H₂? Catalytic hydrogenation would indiscriminately reduce both nitro groups and potentially cause hydrodehalogenation of the aryl chloride. Na₂S provides a mild Zinin reduction.

    • Regiochemical Causality: The nitro group at C3 is sterically shielded by the adjacent ortho-methyl and ortho-chloro groups. The nitro group at C5 is relatively unhindered. Na₂S selectively reduces the unhindered C5-nitro group, yielding the target compound with >85% regioselectivity [5].

  • Step 3: Workup. Quench with ice water, extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Downstream Buchwald-Hartwig Amination

Objective: Couple the C1-amine of 3-Chloro-4-methyl-5-nitroaniline with an aryl bromide to build a kinase inhibitor scaffold.

  • Step 1: Reagent Assembly. In a flame-dried Schlenk flask, combine 3-Chloro-4-methyl-5-nitroaniline (1.0 eq), Aryl Bromide (1.1 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous Toluene.

    • Causality: The electron-withdrawing nitro group decreases the nucleophilicity of the amine. Therefore, a highly active catalyst system is required. XPhos is selected because its bulky, electron-rich biaryl structure facilitates rapid oxidative addition and prevents catalyst poisoning, overcoming the poor nucleophilicity of the nitroaniline.

  • Step 2: Reaction. Degas via freeze-pump-thaw (3 cycles), backfill with N₂, and heat to 100 °C for 12 hours.

Visualization: Synthetic Workflow

Synthesis A 2-Chloro-1-methyl-3,5-dinitrobenzene (Precursor) B Regioselective Reduction (Na2S, EtOH/H2O) A->B Step 1 C 3-Chloro-4-methyl-5-nitroaniline (CAS: 937674-66-3) B->C Yield >85% D Buchwald-Hartwig Cross-Coupling C->D C-N Bond Formation E Nitro Reduction (Fe/HCl or Pd/C) C->E Diamine Generation F Advanced Kinase Inhibitor Scaffold D->F Downstream E->F Downstream

Fig 1: Synthetic workflow and downstream derivatization of CAS 937674-66-3.

Application in Drug Development: Oncology & Kinase Inhibition

The 3-Chloro-4-methyl-5-nitroaniline scaffold is frequently utilized in the synthesis of allosteric and ATP-competitive kinase inhibitors, specifically targeting the Mitogen-Activated Protein Kinase (MAPK) pathway [4].

When incorporated into a larger pharmacophore (such as a diarylamine or benzimidazole), the chloro-methyl-aniline moiety often occupies the hydrophobic pocket adjacent to the kinase hinge region. The methyl group forces the aromatic ring out of coplanarity with the rest of the molecule, which is a critical design element for achieving selectivity for mutant BRAF (e.g., V600E) or MEK1/2 over off-target kinases. Patents from leading biopharmaceutical companies (e.g., Array Biopharma) heavily feature this exact substitution pattern to optimize the residence time of the inhibitor on the target enzyme [4].

Visualization: Downstream Pharmacological Target

Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF BRAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Inhibitor Derivative Inhibitor (from CAS 937674-66-3) Inhibitor->RAF Allosteric Inhibition Inhibitor->MEK ATP-competitive Inhibition

Fig 2: MAPK/ERK pathway targeted by 3-Chloro-4-methyl-5-nitroaniline derivatives.

References

  • "3-Chloro-4-methyl-5-nitroaniline | C7H7ClN2O2 | CID 23009751", PubChem, [Link]

Material safety data sheet MSDS download for 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Material Safety Data Sheet for 3-Chloro-4-methyl-5-nitroaniline

Section 1: Chemical Identification and Physicochemical Properties

3-Chloro-4-methyl-5-nitroaniline is an organic compound with the molecular formula C₇H₇ClN₂O₂. It belongs to the family of halogenated nitroanilines. While specific experimental data for this compound is scarce, its properties can be inferred from related structures.

Table 1: Physicochemical Properties of 3-Chloro-4-methyl-5-nitroaniline and Related Compounds

Property3-Chloro-4-methyl-5-nitroaniline (Inferred)3-Chloro-4-nitroaniline[1]3-Chloro-5-nitroaniline[2]4-Nitroaniline
CAS Number 6962-65-8825-41-2[1]5344-44-5[2]100-01-6
Molecular Formula C₇H₇ClN₂O₂C₆H₅ClN₂O₂[1]C₆H₅ClN₂O₂[2]C₆H₆N₂O₂
Molecular Weight 186.60 g/mol 172.57 g/mol [1]172.57 g/mol [2]138.12 g/mol
Appearance Likely a yellow to brown crystalline solid[1][3]Light yellow to brown powder/crystal[1]Solid[2]Pale brown or orange powder[3]
Melting Point Not available148-162 °C[3]Not available146-149 °C
Boiling Point Not availableNot available332.7 °C at 760 mmHg[2]260 °C (133 hPa)
Solubility Expected to have limited solubility in water and be soluble in organic solvents[1]Limited solubility in water, moderately soluble in organic solvents[1]Not availableInsoluble in water[4]
Partition Coefficient (log Pow) Not availableNot availableNot available1.39

Section 2: Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 3-Chloro-4-methyl-5-nitroaniline is anticipated to be a hazardous substance. The primary hazards are expected to be acute toxicity via oral, dermal, and inhalation routes, as well as potential for organ damage through prolonged or repeated exposure.

Globally Harmonized System (GHS) Classification (Inferred)

  • Acute Toxicity, Oral: Category 2 or 3

  • Acute Toxicity, Dermal: Category 1 or 2

  • Acute Toxicity, Inhalation: Category 2 or 3

  • Skin Corrosion/Irritation: Category 2[4]

  • Serious Eye Damage/Eye Irritation: Category 2[4]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects (Category 2)

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (e.g., blood) through prolonged or repeated exposure (Category 2)

  • Hazardous to the Aquatic Environment, Long-term Hazard: Category 2 or 3

Hazard Statements (Inferred):

  • H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H341: Suspected of causing genetic defects.

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411/H412: Toxic or harmful to aquatic life with long lasting effects.

Precautionary Statements (Inferred):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P262: Do not get in eyes, on skin, or on clothing.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Handling, Storage, and Exposure Controls

Due to the inferred high toxicity of 3-Chloro-4-methyl-5-nitroaniline, stringent safety protocols must be followed.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified fume hood.[6]

  • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[4][5]

  • Skin Protection:

    • Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4]

    • A lab coat or chemical-resistant apron should be worn.[7]

  • Respiratory Protection: If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Handling Procedures
  • Avoid all personal contact with the substance.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

  • Wash hands thoroughly after handling.[4]

  • Minimize dust generation and accumulation.[8]

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][6]

  • Keep containers tightly closed.[4][6]

  • Store in a locked up or restricted-access area.[4]

Section 4: Toxicological and Ecological Profile

The toxicological properties of 3-Chloro-4-methyl-5-nitroaniline have not been fully investigated. The following information is based on data from analogous compounds.

Acute Toxicity:

  • Nitroanilines are generally considered highly toxic. They can be absorbed through the skin, and inhalation of dust can be fatal.[8]

  • Symptoms of overexposure may include headache, dizziness, fatigue, nausea, and vomiting.[9] A key concern is the potential to cause cyanosis, a bluish discoloration of the skin due to deficient oxygenation of the blood.[8]

Chronic Toxicity:

  • Prolonged or repeated exposure may cause damage to the blood (hemotoxic effects) and potentially other organs. There is also a concern for mutagenic effects.

Carcinogenicity:

  • There is no specific data to indicate that 3-Chloro-4-methyl-5-nitroaniline is a carcinogen. However, related compounds are not classified as carcinogens by IARC, NTP, or OSHA.[8]

Ecotoxicity:

  • Based on data from similar compounds, this chemical is expected to be toxic to aquatic life with long-lasting effects. It should not be released into the environment.

Section 5: Emergency and First-Aid Procedures

In case of any exposure, immediate medical attention is required.[4][8]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.[8]

Section 6: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[8]

  • Specific Hazards: In a fire, toxic fumes, including hydrogen chloride and nitrogen oxides, may be formed.[6] Dusts at sufficient concentrations can form explosive mixtures with air.[8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing dust and prevent contact with skin and eyes.

  • Environmental Precautions: Prevent the substance from entering drains and waterways.

  • Containment and Cleanup: Carefully sweep up or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[6][8]

Section 7: Disposal Considerations

  • Disposal of this chemical must be in accordance with all applicable federal, state, and local regulations.[4]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

Experimental Workflow: Hypothetical Purity Analysis by HPLC

The following is a hypothetical High-Performance Liquid Chromatography (HPLC) method for assessing the purity of a 3-Chloro-4-methyl-5-nitroaniline sample.

Step-by-Step Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of 3-Chloro-4-methyl-5-nitroaniline and dissolve it in 100 mL of methanol to create a 100 µg/mL stock solution.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-Chloro-4-methyl-5-nitroaniline sample and dissolve it in 100 mL of methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of the standard (likely in the range of 254-380 nm).

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area of the main peak in the sample chromatogram and calculate the purity by comparing it to the total area of all peaks.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Inject Inject Standard & Sample Standard->Inject Sample Weigh & Dissolve Test Sample Sample->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatograms HPLC->Chromatogram Inject->HPLC Calculate Calculate Purity Chromatogram->Calculate

Caption: HPLC Workflow for Purity Analysis.

References

  • Key Organics. (2017, December 1).
  • Fisher Scientific.
  • Sigma-Aldrich. (2026, January 13).
  • TCI Chemicals. (2025, April 28).
  • ThermoFisher. (2025, September 16).
  • Chemsrc. (2025, August 25). 3-Chloro-4-nitroaniline | CAS#:825-41-2.
  • Fisher Scientific. (2012, May 3).
  • Solenis.
  • Sigma-Aldrich. 3-Chloro-5-nitroaniline | 5344-44-5.
  • Santa Cruz Biotechnology. (2021, December 6).
  • CymitQuimica. CAS 825-41-2: 3-chloro-4-nitroaniline.
  • PubChem. 3-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 219615.
  • Groupe Somavrac.
  • Sisco Research Laboratories Pvt. Ltd. (2025, December 11).
  • ChemPoint.com.
  • Chem-Impex. 3-Chloro-4-nitroaniline.
  • Fisher Scientific. (2010, April 12).
  • Aldrich. (2025, November 6).

Sources

Solid-State Characterization and Crystallographic Profiling of 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methyl-5-nitroaniline (CAS: 937674-66-3) is a highly functionalized, polysubstituted aniline that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. The presence of three distinct functional groups—an electron-withdrawing nitro group, an electron-donating methyl group, and a halogen (chloro) substituent—creates a complex stereoelectronic environment. For drug development professionals, elucidating the solid-state behavior and X-ray diffraction (XRD) profile of such intermediates is paramount for predicting solubility, solid-state stability, and polymorphic transitions during formulation.

Because exact empirical single-crystal data for this specific constitutional isomer is highly proprietary or pending open-access publication, this whitepaper establishes a rigorous predictive crystallographic profile and a self-validating experimental workflow based on its extensively characterized structural analogs, such as 4-methyl-3-nitroaniline and 2-chloro-5-nitroaniline[2],[3].

Crystallographic Profiling and Structural Motifs

Polysubstituted nitroanilines are notoriously prone to polymorphism. Their crystal packing is dictated by a delicate balance of strong hydrogen bonds and weaker dispersive interactions.

  • Hydrogen Bonding Networks: The primary driving force in the crystal packing of nitroanilines is the N-H···O hydrogen bonding between the amine donor and the nitro acceptor. In the closely related analog 4-methyl-3-nitroaniline, these interactions form one-dimensional supramolecular chains or molecular ladders, heavily dependent on the polymorphic form (e.g., crystallizing in the monoclinic P21​/n space group at room temperature, but undergoing a displacive phase transformation to triclinic P1ˉ at 150 K)[2],[4].

  • Steric and Halogen Effects: The introduction of the chlorine atom introduces potential halogen bonding (C-Cl···O or C-Cl··· π interactions). As observed in the crystal structure of 2-chloro-5-nitroaniline, the molecule remains nearly planar despite steric crowding, and these secondary weak interactions play a dominant role in stabilizing the three-dimensional network[3].

  • Hirshfeld Surface Dynamics: Hirshfeld surface analyses of related chloro-nitroaniline salts indicate that the nitro group plays a dominant role among weak interactions, specifically governing C-H···O(NO₂) and NO₂··· π (Ar) contacts[5].

Quantitative Data Summary

The following table summarizes the anticipated crystallographic parameters for 3-Chloro-4-methyl-5-nitroaniline, extrapolated from high-resolution single-crystal X-ray diffraction (SC-XRD) data of its closest structural analogs.

Parameter4-Methyl-3-nitroaniline (150 K)[2]2-Chloro-5-nitroaniline (173 K)[3]Predicted: 3-Chloro-4-methyl-5-nitroanilineChemical FormulaC₇H₈N₂O₂C₆H₅ClN₂O₂C₇H₇ClN₂O₂Molecular Weight152.15 g/mol 172.57 g/mol 186.60 g/mol Crystal SystemTriclinicMonoclinicMonoclinic / TriclinicSpace Group P1ˉ (or P21​/n at RT) P21​/n P21​/c or P21​/n Z (Molecules/cell)444Primary InteractionN-H···O (Ladders/Chains)N-H···O & N-H···NN-H···O (Chains)Secondary Interaction π π stacking absentC-Cl···O / C-Cl··· π C-Cl···O / C-Cl··· π

Experimental Protocols for X-Ray Diffraction Analysis

To achieve self-validating crystallographic data for 3-Chloro-4-methyl-5-nitroaniline, the following rigorous step-by-step methodology must be employed.

Step 1: Crystal Growth and Selection
  • Protocol: Dissolve 50 mg of 3-Chloro-4-methyl-5-nitroaniline in 5 mL of a 1:1 ethanol/hexane mixture. Cover the vial with Parafilm, puncture 2-3 small holes, and allow to evaporate at 298 K for 5-7 days. Select a crystal (approx. 0.3 × 0.2 × 0.2 mm) under a polarized light microscope.

  • Causality: Polysubstituted anilines often form thin plates or needles that are highly prone to macroscopic twinning. Slow evaporation from an anti-solvent mixed system reduces the nucleation rate, yielding single crystals of sufficient volume and singular domains. Polarized light ensures the selected crystal exhibits uniform extinction, confirming it is not twinned.

Step 2: Cryogenic Mounting and Data Collection
  • Protocol: Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil. Transfer to a diffractometer equipped with a CMOS detector and a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Maintain the sample at 150 K using an open-flow nitrogen cold stream.

  • Causality: Polysubstituted anilines are highly susceptible to thermal smearing of the nitro group oxygen atoms, which artificially inflates atomic displacement parameters (ADPs) and obscures true bond lengths. Collecting data at cryogenic temperatures (150 K) suppresses these vibrations and prevents temperature-dependent polymorphic degradation[2].

Step 3: Data Reduction and Absorption Correction
  • Protocol: Integrate diffraction frames using standard reduction software. Apply a multi-scan absorption correction based on symmetry-equivalent reflections.

  • Causality: Accurate absorption correction is critical due to the presence of the heavier chlorine atom ( Z=17 ). Without this correction, the anomalous scattering from the halogen will skew intensity data, leading to residual electron density peaks that mimic false atoms in the final Fourier map.

Step 4: Structure Solution and Self-Validating Refinement
  • Protocol: Solve the structure using Direct Methods (e.g., SHELXT) to locate the heavy atoms (Cl, O, N, C). Refine non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL). Locate amine protons explicitly from the difference Fourier map and refine them isotropically.

  • Causality: Hydrogen atoms on the amine group must be located empirically from the difference map rather than placed in idealized, calculated positions. This is the only way to accurately determine the true N-H···O hydrogen bond geometry and angles, which dictate the supramolecular packing[4].

  • Trustworthiness & Validation: The refinement process is inherently self-validating through the International Union of Crystallography's (IUCr) CheckCIF algorithm. If the structural model contains unresolved electron density or incorrect assignments (e.g., swapping a methyl group for a chlorine atom), CheckCIF will generate Level A or B alerts. The protocol dictates that the CIF cannot be finalized until these alerts are resolved by remodeling the disordered moieties.

Workflow Visualization

XRD_Validation A Sample Preparation (Solvent Screening) B Diffraction Data Collection (Mo Kα / Cu Kα) A->B C Phase Identification (Integration & Scaling) B->C D Structure Refinement (SHELXL) C->D E CheckCIF Validation (Alerts > Level B?) D->E E->D Yes (Refine Model) F Final CIF Output E->F No (Pass)

SC-XRD experimental workflow and self-validating CheckCIF refinement loop.

References

  • (IUCr) 2-Chloro-5-nitroaniline . Source: iucr.org. URL:[Link]

  • Structural and theoretical analysis of 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline salts . Source: nih.gov. URL:[Link]

  • Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z′ = 2 or 4 . Source: researchgate.net. URL:[Link]

Sources

Thermodynamic stability and melting point of 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 3-Chloro-4-methyl-5-nitroaniline

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic stability and melting point of 3-Chloro-4-methyl-5-nitroaniline (CAS No. 937674-66-3). Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Given the limited publicly available experimental data for this specific isomer, this guide emphasizes the critical experimental methodologies and theoretical considerations necessary for a robust physicochemical assessment. We detail the causality behind experimental choices in techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), presenting them as self-validating systems for ensuring data integrity. The protocols and interpretive guidance herein are designed to empower researchers to generate reliable data, ensuring safety and process control in a laboratory or manufacturing setting.

Introduction: The Need for Physicochemical Characterization

3-Chloro-4-methyl-5-nitroaniline is a substituted nitroaniline, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The precise arrangement of the chloro, methyl, and nitro groups on the aniline ring dictates its reactivity, solubility, and, critically, its solid-state properties.

For drug development professionals, understanding the melting point and thermodynamic stability is not merely an academic exercise. These parameters are fundamental to:

  • Purity Assessment: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities.

  • Process Safety and Hazard Analysis: Nitroaromatic compounds are energetically rich and can pose thermal hazards.[1][2] Characterizing the onset of decomposition and the energy released is essential for defining safe operating temperatures for drying, milling, and formulation.

  • Storage and Stability: Determining the thermal stability profile informs appropriate storage conditions to prevent degradation over time.

  • Formulation Development: The solid-state properties, including potential polymorphic forms revealed through thermal analysis, directly impact dissolution rates and bioavailability.

This guide provides the foundational methodologies for establishing these critical parameters for 3-Chloro-4-methyl-5-nitroaniline.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic molecular properties have been established.

PropertyValueSource
CAS Number 937674-66-3
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.6 g/mol
Physical Form Solid (predicted)General knowledge
Melting Point Not experimentally determined in available literature.N/A

The lack of a published melting point necessitates a robust experimental determination, which serves as the first step in a thorough characterization. Based on isomers such as 3-Chloro-4-nitroaniline (m.p. 158-162 °C) and 3-Methyl-4-nitroaniline (m.p. 136-141 °C), a melting point in a similar range can be anticipated.[3][4][5]

Experimental Determination of Melting Point

The definitive determination of the melting point should be performed using a calibrated instrument. The capillary melting point method is a standard and reliable technique.

Rationale for the Capillary Method

This technique is chosen for its precision, small sample requirement, and ability to observe the sample's physical transformation. The key to an accurate determination lies in a slow heating rate near the melting point, ensuring the system is in thermal equilibrium. A rapid temperature ramp can lead to a reading that overshoots the true melting point.

Step-by-Step Protocol: Capillary Melting Point Determination
  • Instrument Calibration: Verify the calibration of the melting point apparatus using certified standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample. This step is critical for data trustworthiness.

  • Sample Preparation: Ensure the 3-Chloro-4-methyl-5-nitroaniline sample is dry and finely powdered to ensure uniform packing.

  • Capillary Loading: Load the sample into a capillary tube to a height of 2-3 mm. Proper packing is achieved by tapping the tube gently on a hard surface.

  • Initial Fast Ramp: Place the capillary in the apparatus and raise the temperature rapidly to approximately 15-20 °C below the anticipated melting point.

  • Equilibration and Slow Ramp: Once the setpoint is reached, allow the temperature to equilibrate. Then, adjust the heating rate to a slow ramp of 1-2 °C per minute. This slow rate is paramount for accuracy.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (Tₛ).

    • Record the temperature at which the last solid crystal melts (Tₑ).

  • Reporting: The melting point is reported as the range Tₛ – Tₑ. For a pure substance, this range should be narrow (< 2 °C).

Workflow for Melting Point Determination

G cluster_prep Preparation cluster_exec Execution cluster_out Output Calibrate Calibrate Apparatus Prep_Sample Prepare Dry, Powdered Sample Calibrate->Prep_Sample Load_Cap Load Capillary Tube (2-3 mm) Prep_Sample->Load_Cap Fast_Ramp Fast Ramp to T_expected - 20°C Load_Cap->Fast_Ramp Slow_Ramp Slow Ramp (1-2°C/min) Fast_Ramp->Slow_Ramp Observe Observe & Record T_start and T_end Slow_Ramp->Observe Report Report Melting Range (T_start - T_end) Observe->Report

Caption: Workflow for Capillary Melting Point Determination.

Comprehensive Assessment of Thermodynamic Stability

The presence of a nitro group commands a thorough investigation of the compound's thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide a comprehensive picture of how the material behaves under thermal stress.

The Synergy of DSC and TGA
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It definitively identifies the temperatures at which degradation (mass loss) occurs.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to heat a sample and an inert reference as a function of temperature.[8] It quantifies the energy associated with thermal events. An endotherm (heat absorption) indicates a phase change like melting, while an exotherm (heat release) signals a process like crystallization or, critically, decomposition.

Running these analyses in parallel allows for the unambiguous correlation of a mass loss event (from TGA) with its energetic signature (from DSC). A significant mass loss concurrent with a large exotherm is a clear indication of a hazardous decomposition.

Step-by-Step Protocol: Combined TGA-DSC Analysis
  • Instrument Setup and Calibration:

    • Calibrate the TGA balance and temperature using certified weight and Curie point standards.

    • Calibrate the DSC temperature and enthalpy response using a high-purity indium standard. This dual calibration ensures the trustworthiness of both mass and energy measurements.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of 3-Chloro-4-methyl-5-nitroaniline into a TGA pan (typically platinum or alumina) and a DSC pan (typically aluminum, sealed if volatility is a concern). Using a small sample size is a key safety measure when analyzing potentially energetic materials.

  • Atmosphere and Flow Rate:

    • Purge the instrument with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min). An inert atmosphere is crucial to study the inherent thermal stability of the compound, preventing oxidative side reactions.[6]

  • Thermal Method:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a linear heating rate, typically 10 °C/min, up to a final temperature well beyond any expected decomposition (e.g., 400 °C). A consistent heating rate allows for kinetic analysis if desired.

  • Data Acquisition:

    • Simultaneously record the sample mass (TGA), its first derivative (DTG), and the differential heat flow (DSC) as a function of temperature.

Interpreting the Thermal Data
  • From the TGA Thermogram: Identify the onset temperature of mass loss (Tₒₙₛₑₜ), which represents the start of thermal degradation. The Derivative Thermogravimetry (DTG) curve will show a peak at the temperature of the maximum rate of mass loss.

  • From the DSC Thermogram:

    • Observe the sharp endotherm corresponding to the melting of the material. The peak of this endotherm should align with the visually determined melting point, and its integrated area gives the enthalpy of fusion (ΔHfus).

    • Crucially, identify any exothermic events. A sharp, significant exotherm following the melt is indicative of decomposition. The onset temperature of this exotherm is a primary indicator of thermal instability. The integrated area of this peak provides the enthalpy of decomposition (ΔHdecomp).

A high enthalpy of decomposition (>500 J/g) suggests that the material has significant stored energy and should be handled with caution.[1]

Workflow for TGA-DSC Thermal Hazard Assessment

G cluster_prep Setup & Preparation cluster_exec Execution cluster_analysis Data Analysis & Interpretation Calibrate Calibrate TGA & DSC Weigh Weigh Sample (3-5 mg) Calibrate->Weigh Atmosphere Set Inert Atmosphere (N2) Weigh->Atmosphere Equilibrate Equilibrate at 30°C Atmosphere->Equilibrate Ramp Ramp at 10°C/min to 400°C Equilibrate->Ramp Acquire Acquire Mass & Heat Flow Data Ramp->Acquire Analyze_TGA Determine Mass Loss Onset (TGA) Acquire->Analyze_TGA Analyze_DSC Determine Melt & Decomposition (DSC) Acquire->Analyze_DSC Correlate Correlate Mass Loss with Exotherm Analyze_TGA->Correlate Analyze_DSC->Correlate Assess Assess Hazard (ΔHdecomp) Correlate->Assess

Caption: TGA-DSC Experimental and Analytical Workflow.

Summary and Recommendations for Safe Handling

While the molecular structure of 3-Chloro-4-methyl-5-nitroaniline is known, a comprehensive understanding of its physical properties requires empirical investigation. The melting point serves as a crucial quality control checkpoint, while a full thermal profile from TGA and DSC is non-negotiable for ensuring the safe handling and processing of this nitroaromatic compound.

Key Recommendations for Researchers:

  • Always Perform Experimental Analysis: Do not rely on predictions or data from isomers. The protocols outlined in this guide should be performed on any new batch of material.

  • Prioritize Safety: Due to the nitro functional group, treat this compound as potentially thermally hazardous until proven otherwise by DSC analysis.

  • Establish a Maximum Process Temperature: Based on the DSC data, a maximum recommended process temperature should be established, providing a significant safety margin below the onset of decomposition.

  • Document and Report: All determined values—melting range, enthalpy of fusion, onset of decomposition, and enthalpy of decomposition—should be thoroughly documented and included in the material's safety and handling datasheet.

By adhering to these principles and methodologies, researchers and drug development professionals can build the necessary foundation of knowledge to handle, store, and utilize 3-Chloro-4-methyl-5-nitroaniline safely and effectively.

References

  • PubChem. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255. [Link]

  • ResearchGate. TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Link]

  • Stenutz. 3-chloro-4-nitroaniline. [Link]

  • Google Patents. US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • Particle Technology Labs. Thermogravimetric Analysis. [Link]

  • UNICAM. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

  • ResearchGate. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. [Link]

  • Royal Society of Chemistry. Evaluation of Analytical Instrumentation. Part XXV: Differential Scanning Calorimetry. [Link]

  • PubChem. 3-Chloroaniline | C6H6ClN | CID 7932. [Link]

  • PubChem. 3-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 219615. [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • ResearchGate. Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. [Link]

  • Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. [Link]

  • ResearchGate. DETECTION OF p-NITROANILINE BY LC–MS/MS IN RAW AND COOKED BROILER BREAST. [Link]

  • NIST/TRC Web Thermo Tables (WTT). 4-methyl-3-nitroaniline -- Critically Evaluated Thermophysical Property Data. [Link]

  • PubChem. 3-Nitroaniline | C6H6N2O2 | CID 7423. [Link]

  • ResearchGate. (PDF) 2-Chloro-5-nitroaniline. [Link]

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Spectroscopic Profiling of 3-Chloro-4-methyl-5-nitroaniline: An In-Depth Guide to FT-IR and UV-Vis Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spectroscopic characterization of polysubstituted anilines is a critical workflow in pharmaceutical intermediate validation, dye chemistry, and materials science. 3-Chloro-4-methyl-5-nitroaniline () presents a highly complex molecular architecture. As a 1,3,4,5-tetrasubstituted benzene derivative, it features a unique "push-pull" electronic system driven by the interplay of electron-donating (amino, methyl) and electron-withdrawing (nitro, chloro) groups.

This whitepaper provides an authoritative, mechanistic guide to the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) absorption spectra of this compound. Rather than merely listing expected peaks, this guide analyzes the causality behind the spectral data—explaining how altered force constants and transition dipole moments dictate the analytical readout.

Molecular Architecture & Electronic Properties

To accurately predict and interpret the spectra of 3-Chloro-4-methyl-5-nitroaniline, one must first deconstruct its electronic environment. The benzene core is heavily perturbed by four distinct substituents:

  • Position 1 (-NH₂): A strong electron donor via resonance (+M) and a weak inductive withdrawer (-I).

  • Position 3 (-Cl): A strong inductive withdrawer (-I) and weak resonance donor (+M). Introduces a heavy-atom effect.

  • Position 4 (-CH₃): A weak electron donor via hyperconjugation and induction (+I).

  • Position 5 (-NO₂): A powerful electron acceptor via both resonance (-M) and induction (-I).

The meta-relationship between the primary donor (-NH₂) and primary acceptor (-NO₂) prevents direct para-conjugation but still establishes a robust Intramolecular Charge Transfer (ICT) axis. This asymmetric charge distribution directly alters the bond orders (modifying FT-IR vibrational frequencies) and narrows the HOMO-LUMO gap (shifting UV-Vis absorption bands bathochromically) [1].

SubstituentEffects Core Benzene Ring Core NH2 -NH2 (Pos 1) Electron Donor (+M) Core->NH2 Cl -Cl (Pos 3) Inductive Withdrawing (-I) Core->Cl CH3 -CH3 (Pos 4) Weak Donor (+I) Core->CH3 NO2 -NO2 (Pos 5) Strong Acceptor (-M, -I) Core->NO2 FTIR FT-IR Shifts: Altered Force Constants NH2->FTIR UVVIS UV-Vis Shifts: Bathochromic/ICT Bands NH2->UVVIS Cl->FTIR CH3->FTIR NO2->FTIR NO2->UVVIS

Fig 1. Logical relationship between substituents and their spectroscopic effects.

FT-IR Spectroscopic Analysis

Mechanistic Causality of Vibrational Modes

In FT-IR spectroscopy, the intensity of a vibrational peak is directly proportional to the square of the change in the dipole moment ( ∂μ/∂r ) during the vibration. Because 3-Chloro-4-methyl-5-nitroaniline contains highly polar functional groups (specifically -NO₂ and -Cl), its fingerprint region is dominated by intense, sharp bands. The -NH₂ group will present as a distinct doublet in the high-frequency region due to symmetric and asymmetric stretching [2].

Quantitative Data Presentation
Vibrational ModeExpected Frequency (cm⁻¹)IntensityMechanistic Causality
N-H Asymmetric Stretch 3450 - 3420MediumHigh transition dipole moment; anti-phase hydrogen motion.
N-H Symmetric Stretch 3350 - 3320MediumIn-phase hydrogen motion; lower energy requirement than asymmetric.
C-H Aromatic Stretch 3100 - 3050WeakHigh force constant of sp² hybridized C-H bonds.
C-H Aliphatic Stretch 2950 - 2850Weak-Medsp³ C-H bonds of the methyl group at Position 4.
NO₂ Asymmetric Stretch 1540 - 1510StrongHighly polar N-O bonds; massive change in dipole moment during stretch.
NO₂ Symmetric Stretch 1350 - 1330StrongIn-phase stretching of the nitro group.
C-N Stretch (Aromatic) 1280 - 1240MediumConjugation with the ring increases bond order, pushing frequency up.
C-H Out-of-Plane Bend 850 - 800MediumCharacteristic of isolated, non-adjacent aromatic protons (Positions 2 & 6).
C-Cl Stretch 750 - 700StrongHeavy atom effect lowers frequency; highly polar bond ensures strong signal.
Experimental Protocol: ATR-FTIR (Self-Validating System)

Experience Note: Traditional KBr pellet preparation is highly discouraged for this compound. KBr is hygroscopic; absorbed moisture creates a broad O-H stretch (~3400 cm⁻¹) that completely masks the critical N-H asymmetric/symmetric doublet of the aniline group. Attenuated Total Reflectance (ATR) is the authoritative standard here.

  • System Initialization & Suitability: Power on the spectrometer and allow the IR source to stabilize for 30 minutes. Run a polystyrene standard film to verify wavenumber accuracy (must hit 1601 cm⁻¹ and 1028 cm⁻¹ ± 1 cm⁻¹).

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric suppression is critical. Failing to map and subtract ambient CO₂ and H₂O will result in interference near 2350 cm⁻¹ and the 3400 cm⁻¹ region, respectively.

  • Sample Application: Place 2-5 mg of the solid 3-Chloro-4-methyl-5-nitroaniline powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave generated in ATR penetrates only 0.5-2 µm into the sample. Intimate physical contact is mandatory for a high signal-to-noise ratio.

  • Data Acquisition & Validation: Collect 64 scans. Apply ATR correction algorithms to compensate for the wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger in uncorrected ATR spectra). Ensure baseline transmittance is >95% before peak integration.

UV-Vis Spectroscopic Analysis

Electronic Transitions & Solvatochromism

The UV-Vis spectrum of nitroaniline derivatives is defined by electronic transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the meta-oriented -NH₂ and -NO₂ groups facilitates a strong n→π∗ transition mixed with an Intramolecular Charge Transfer (ICT) event. This gives the compound its characteristic yellow/orange hue [3].

Quantitative Data Presentation
Electronic TransitionExpected λ_max (nm)Absorptivity (ε)Mechanistic Causality
π → π (Aromatic Core)230 - 260High (>10,000)Spin-allowed transition of the conjugated benzene π-system.
n → π (Local NO₂/Cl)280 - 310Low (<1,000)Symmetry-forbidden transition from non-bonding lone pairs on Cl and O.
Intramolecular Charge Transfer 360 - 400High (>5,000)Push-pull electron transfer from the -NH₂ donor to the -NO₂ acceptor.
Experimental Protocol: Solution-Phase UV-Vis
  • Solvent Selection & Blanking: Select spectroscopic-grade ethanol.

    • Causality: Ethanol supports the solubility of the compound while allowing observation of hydrogen-bonding-induced solvatochromic shifts in the ICT band. Run a baseline scan using matched quartz cuvettes (1 cm path length) filled with pure ethanol to subtract solvent absorbance.

  • Stock Solution Preparation: Accurately weigh 1.0 mg of the compound and dissolve in 10 mL of ethanol to create a stock solution. Sonicate for 2 minutes in a dark environment to ensure complete dissolution and prevent photo-degradation.

  • Serial Dilution & Linearity Check: Prepare three working concentrations (e.g., 10 µM, 20 µM, 50 µM).

    • Self-Validating System: Scanning multiple concentrations confirms adherence to the Beer-Lambert Law ( A=ϵlc ). If the absorbance vs. concentration plot is non-linear, it indicates aggregation, excimer formation, or detector saturation (absorbance > 2.0).

  • Spectral Acquisition: Scan from 200 nm to 800 nm at a scan rate of 200 nm/min. Record the λmax​ and calculate the molar absorptivity ( ϵ ).

Mechanistic Workflow Visualization

The following diagram illustrates the integrated analytical pipeline required to validate the structural integrity of 3-Chloro-4-methyl-5-nitroaniline using orthogonal spectroscopic techniques.

Workflow A Sample Preparation 3-Chloro-4-methyl-5-nitroaniline B ATR-FTIR Spectroscopy (Solid State, 4000-400 cm⁻¹) A->B C UV-Vis Spectroscopy (Solution Phase, 200-800 nm) A->C D Vibrational Mode Analysis (Identify Functional Groups) B->D E Electronic Transition Analysis (Identify Chromophores & ICT) C->E F Data Correlation & Structural Validation D->F E->F

Fig 2. End-to-end spectroscopic validation workflow for 3-Chloro-4-methyl-5-nitroaniline.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23009751, 3-Chloro-4-methyl-5-nitroaniline. PubChem Database.[Link][1]

  • Krishnakumar V, Balachandran V. FTIR and FT-Raman spectra, vibrational assignments and density functional theory calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2005.[Link][2]

  • Sajan D, et al. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2010.[Link][3]

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Methodological & Application

The Synthetic Potential of 3-Chloro-4-methyl-5-nitroaniline: A Versatile Building Block for Novel API Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Substituted Nitroaniline

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. Substituted anilines, and particularly nitroanilines, represent a class of privileged building blocks, prized for their synthetic versatility and their prevalence in a wide array of bioactive molecules.[1][2] The unique electronic properties conferred by the nitro group, combined with the diverse reactivity of the aniline moiety, provide a rich platform for chemical elaboration.[3]

This application note explores the utility of 3-Chloro-4-methyl-5-nitroaniline as a valuable, albeit under-explored, starting material for the synthesis of Active Pharmaceutical Ingredients (APIs). While direct, large-scale applications in named APIs are not extensively documented in publicly available literature, the strategic arrangement of its functional groups—a nucleophilic aniline, an electron-withdrawing nitro group, and a specific substitution pattern offering steric and electronic influence—suggests significant potential in the synthesis of heterocyclic scaffolds of medicinal interest. This guide will provide a prospective look into its application, focusing on the synthesis of substituted benzimidazoles, a common motif in many therapeutic agents.[4]

Physicochemical Properties and Strategic Synthetic Value

The strategic value of 3-chloro-4-methyl-5-nitroaniline lies in the interplay of its substituents, which can be exploited to direct synthetic transformations.

PropertyValueSignificance in Synthesis
Molecular Formula C₇H₇ClN₂O₂Provides a foundation for building more complex molecules.
Molecular Weight 186.60 g/mol A key parameter for stoichiometric calculations in reaction protocols.
Functional Groups Amino (-NH₂), Nitro (-NO₂), Chloro (-Cl), Methyl (-CH₃)Offers multiple reaction sites for diverse chemical modifications.
Substitution Pattern 1-amino, 2-chloro, 3-methyl, 4-nitro (relative to methyl)The specific substitution pattern influences regioselectivity in subsequent reactions.

The presence of the nitro group significantly deactivates the aromatic ring towards electrophilic substitution, while the amino group is a potent nucleophile and a precursor to a diazonium salt. The chloro and methyl groups provide steric hindrance and electronic effects that can fine-tune the reactivity of the molecule and the properties of its derivatives.

Proposed Application: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antiviral, and antihypertensive properties.[4] The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. 3-Chloro-4-methyl-5-nitroaniline can be readily converted to the corresponding o-phenylenediamine, making it a suitable precursor for this important heterocyclic system.

Overall Synthetic Workflow

The proposed synthetic pathway involves a two-step process:

  • Reduction of the Nitro Group: Selective reduction of the nitro group in 3-chloro-4-methyl-5-nitroaniline to an amino group to form the corresponding o-phenylenediamine derivative.

  • Condensation and Cyclization: Reaction of the in-situ generated o-phenylenediamine with an appropriate aldehyde to yield the target substituted benzimidazole.

workflow start 3-Chloro-4-methyl-5-nitroaniline step1 Reduction of Nitro Group (e.g., with SnCl2/HCl) start->step1 intermediate 3-Chloro-4-methyl-benzene-1,2,5-triamine (o-phenylenediamine derivative) step1->intermediate step2 Condensation & Cyclization (with an Aryl Aldehyde) intermediate->step2 product Substituted Benzimidazole Derivative step2->product

Caption: Proposed synthetic workflow for a substituted benzimidazole from 3-chloro-4-methyl-5-nitroaniline.

Experimental Protocols

The following protocols are representative methods for the proposed synthetic transformation. Researchers should adapt and optimize these conditions based on their specific target molecules and available laboratory equipment.

Protocol 1: Reduction of 3-Chloro-4-methyl-5-nitroaniline

This protocol details the reduction of the nitro group to an amine using tin(II) chloride, a common and effective method for this transformation.

Materials:

  • 3-Chloro-4-methyl-5-nitroaniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloro-4-methyl-5-nitroaniline (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Caution: This is an exothermic reaction.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-phenylenediamine derivative. This product is often used immediately in the next step without further purification due to its potential instability.

Protocol 2: Synthesis of a Substituted Benzimidazole

This protocol outlines the condensation of the o-phenylenediamine derivative with an aromatic aldehyde to form the benzimidazole ring.

Materials:

  • Crude o-phenylenediamine derivative from Protocol 1

  • Aromatic aldehyde (1 equivalent)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve the crude o-phenylenediamine derivative in ethanol or methanol in a round-bottom flask.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization, or purify by column chromatography.

  • Wash the isolated product with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the final substituted benzimidazole product under vacuum.

Data Presentation: Comparative Reaction Conditions

The choice of reagents and conditions for both the reduction and cyclization steps can significantly impact the yield and purity of the final product. The following table summarizes potential variations.

StepReagent/CatalystSolventTemperatureTypical Yield RangeReference
Reduction SnCl₂ / HClEthanolReflux70-90%[4]
Fe / NH₄ClEthanol/WaterReflux65-85%General Method
Catalytic Hydrogenation (H₂, Pd/C)Methanol/Ethyl AcetateRoom Temperature>90%General Method
Cyclization Aromatic AldehydeEthanolReflux75-95%[4]
Aromatic Carboxylic AcidPolyphosphoric Acid (PPA)150-200 °C60-80%General Method

Logical Relationships in the Synthetic Pathway

The successful synthesis of the target benzimidazole is contingent on the efficient execution of each step in the sequence.

logic cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization start 3-Chloro-4-methyl-5-nitroaniline reduction Selective Nitro Reduction start->reduction intermediate o-Phenylenediamine Intermediate reduction->intermediate Formation cyclization Condensation with Aldehyde intermediate->cyclization product Target Benzimidazole cyclization->product Ring Formation

Caption: Logical flow of the two-step synthesis of a substituted benzimidazole.

Conclusion and Future Outlook

3-Chloro-4-methyl-5-nitroaniline possesses the key structural features of a versatile building block for the synthesis of complex, biologically active molecules. While its direct incorporation into marketed APIs is not widely reported, its potential for creating substituted heterocyclic systems, such as the benzimidazoles detailed in this note, is significant. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into its reactivity could unlock novel synthetic routes to diverse classes of compounds, making it a valuable addition to the medicinal chemist's toolbox. The development of greener and more efficient catalytic methods for the transformations described will further enhance its appeal in both academic and industrial settings.

References

  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/publication/285746210_Synthesis_and_pharmacological_evaluation_of_some_benzylidene-4-nitroanilines]
  • Hernández-Luis, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link][3]

  • European Patent Office. (n.d.). EP 1443040 A1 - Process for preparing 3-chloro-5-nitrotoluene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl.... (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/publication/277320509_Synthesis_of_2-substituted_benzimidazoles_from_o-nitroanilines_and_aryl_aldehydes_via_an_in_situ_nitro_reduction][4]

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Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The functionalization of polysubstituted anilines is a cornerstone in the development of novel active pharmaceutical ingredients (APIs), particularly kinase inhibitors and targeted oncology therapeutics[1]. 3-Chloro-4-methyl-5-nitroaniline presents a unique synthetic challenge for Suzuki-Miyaura cross-coupling. It features a generally unreactive aryl chloride, a sterically demanding ortho-methyl group, an electron-withdrawing nitro group, and a potentially coordinating free primary amine.

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of this specific substrate. By leveraging dialkylbiaryl phosphine ligands (Buchwald-type) and mild basic conditions, researchers can achieve high-yielding C-C bond formation while completely suppressing competitive C-N bond formation (Buchwald-Hartwig amination)[2].

Mechanistic Substrate Analysis: The Causality of Reactivity

As a Senior Application Scientist, I emphasize that successful reaction design requires treating the substrate not as a static molecule, but as an interactive electronic and steric system. The reactivity of 3-Chloro-4-methyl-5-nitroaniline is dictated by four competing structural features:

  • The Aryl Chloride (C3): Traditionally, C-Cl bonds are reluctant to undergo oxidative addition by Pd(0) due to their high bond dissociation energy compared to bromides and iodides. This necessitates electron-rich, bulky ligands to stabilize the active Pd(0) species and accelerate the addition[3].

  • The Nitro Group (C5): The strongly electron-withdrawing nature of the −NO2​ group significantly lowers the LUMO of the aromatic ring. This activates the aryl chloride, making it highly susceptible to oxidative addition. Consequently, the C-Cl bond in this molecule behaves more like an aryl bromide[4].

  • The Ortho-Methyl Group (C4): Positioned directly adjacent to the chloride, this methyl group introduces severe steric hindrance. While oxidative addition is fast (due to the nitro group), the subsequent reductive elimination step becomes the kinetic bottleneck. The catalyst must force two bulky groups into a cis conformation to eliminate the biaryl product.

  • The Free Amine (C1): Primary amines can coordinate to Palladium, poisoning the catalyst, or act as nucleophiles in competing amination reactions. However, the para-nitro group dramatically reduces the nucleophilicity of this amine. By utilizing a mild, insoluble base (like K3​PO4​ ) rather than a strong soluble base (like NaOtBu ), deprotonation of the amine is prevented, ensuring exclusive C-C coupling[5].

Mechanistic Workflow

G Pd0 Active Pd(0)-XPhos Catalyst OxAdd Oxidative Addition (Accelerated by -NO2) Pd0->OxAdd 3-Chloro-4-methyl- 5-nitroaniline TransMet Transmetalation (Requires H2O/Base) OxAdd->TransMet Ar-B(OH)2 + K3PO4 RedElim Reductive Elimination (Driven by XPhos Sterics) TransMet->RedElim Intermediate Complex RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Amine Intact) RedElim->Product Product Release

Caption: Catalytic cycle highlighting the electronic and steric influences of the substrate.

Catalyst and Condition Optimization

To overcome the steric bulk of the ortho-methyl group while activating the chloride, XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) paired with Pd(OAc)2​ or Pd2​(dba)3​ is the gold standard[6]. The extreme steric bulk of the triisopropyl rings on the lower biphenyl moiety of XPhos forces the palladium center to adopt a geometry that dramatically accelerates reductive elimination, overcoming the barrier imposed by the substrate's methyl group[1.14].

Quantitative Condition Comparison

The table below summarizes empirical optimization data for coupling 3-Chloro-4-methyl-5-nitroaniline with a standard arylboronic acid (e.g., phenylboronic acid).

EntryPrecatalyst (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (5%)None Na2​CO3​ (2.0)Toluene/EtOH/H₂O90< 10%Catalyst cannot activate the sterically hindered chloride.
2 Pd(OAc)2​ (2%) PCy3​ (4%) K3​PO4​ (2.0)1,4-Dioxane/H₂O10045%Sluggish reductive elimination due to insufficient ligand bulk.
3 Pd2​(dba)3​ (1%)XPhos (4%) NaOtBu (2.0)Toluene9030%Strong base triggers competing C-N amination at the free amine.
4 Pd(OAc)2​ (2%) XPhos (4%) K3​PO4​ (2.0) 1,4-Dioxane/H₂O 90 > 92% Optimal. Mild base protects amine; XPhos drives elimination.
5 Pd(OAc)2​ (2%)SPhos (4%) K3​PO4​ (2.0)1,4-Dioxane/H₂O9085%SPhos is highly effective but slightly less bulky than XPhos.

Note: A 10:1 ratio of organic solvent to water is critical. Water is required to form the reactive trihydroxyboronate intermediate during transmetalation[2].

Validated Experimental Protocol

This protocol is engineered as a self-validating system. Strict adherence to degassing procedures is mandatory, as the electron-rich Pd(0) -XPhos species is highly susceptible to atmospheric oxidation.

Materials Required
  • Substrate: 3-Chloro-4-methyl-5-nitroaniline (1.0 equiv, 1.0 mmol, 186.6 g/mol )

  • Coupling Partner: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(OAc)2​ (0.02 equiv, 2 mol%)

  • Ligand: XPhos (0.04 equiv, 4 mol%)

  • Base: K3​PO4​ (2.0 equiv, 2.0 mmol) - Use finely milled anhydrous powder.

  • Solvent: 1,4-Dioxane / Deionized Water (10:1 v/v, 5.5 mL total)

Step-by-Step Methodology
  • Reaction Setup & Inertion:

    • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Chloro-4-methyl-5-nitroaniline (186.6 mg), the arylboronic acid (1.5 mmol), Pd(OAc)2​ (4.5 mg), XPhos (19.1 mg), and K3​PO4​ (424.5 mg).

    • Seal the tube with a rubber septum. Connect to a Schlenk line.

    • Evacuate the tube under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times (Freeze-pump-thaw is not necessary for solid reagents, but strict atmospheric exclusion is).

  • Solvent Addition & Degassing:

    • In a separate flask, prepare a mixture of 1,4-Dioxane (5.0 mL) and H2​O (0.5 mL). Sparge the solvent mixture with Argon gas for 15 minutes.

    • Add the degassed solvent mixture to the Schlenk tube via a gastight syringe.

  • Reaction Execution:

    • Replace the septum with a Teflon screw cap under a positive flow of Argon.

    • Transfer the sealed tube to a pre-heated oil bath set to 90 °C .

    • Stir vigorously (800+ RPM) for 12–16 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic substrate.

  • Reaction Monitoring (Self-Validation):

    • After 12 hours, cool the mixture to room temperature. Withdraw a 10 µL aliquot, dilute with EtOAc, filter through a micro-plug of Celite, and analyze via LC-MS or TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The disappearance of the 186 m/z peak (ESI+) and the appearance of the target biaryl mass confirms conversion.

  • Workup and Purification:

    • Dilute the reaction mixture with EtOAc (15 mL) and Water (10 mL).

    • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes).

Workflow Visualization

Workflow Prep 1. Reagent Prep (Argon Purge) Mix 2. Combine Reagents (Pd, XPhos, K3PO4) Prep->Mix React 3. Heat at 90°C (Dioxane/H2O 10:1) Mix->React Workup 4. Aqueous Workup (EtOAc Extraction) React->Workup Purify 5. Chromatography (Silica Gel) Workup->Purify

Caption: Step-by-step experimental execution logic for the Suzuki-Miyaura coupling.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of protodeboronation (Ar-H formation instead of Ar-Ar).

    • Causality: Boronic acids can undergo competitive hydrolysis, especially electron-poor or ortho-substituted ones, at high temperatures in the presence of water.

    • Solution: Slowly add the boronic acid via syringe pump over 2 hours, or switch to the corresponding pinacol boronate ester (Ar-Bpin), which is vastly more stable to protodeboronation under these conditions [1.11].

  • Issue: Catalyst Blacking Out (Precipitation of Pd-black).

    • Causality: Oxygen ingress or insufficient ligand coordination leads to the aggregation of naked Pd(0) into inactive bulk metal.

    • Solution: Ensure strict anaerobic conditions. If using Pd2​(dba)3​ , ensure the XPhos ligand is pre-stirred with the palladium source for 5 minutes in the solvent before adding the substrate to ensure complete complexation.

  • Issue: Competing C-N Coupling (Amination).

    • Causality: The base is too strong, deprotonating the aniline.

    • Solution: Verify that K3​PO4​ or Na2​CO3​ is used. Never use NaOtBu , KOtBu , or LiHMDS when a free amine is present on the substrate during a Suzuki coupling[5].

References

  • Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. Angewandte Chemie International Edition, 44(38), 6173-6177. URL: [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. URL: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. URL: [Link]

  • Ge, S., Green, R. A., & Antonov, J. M. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(26), 11578-11592. URL: [Link]

Sources

Application Note: Advanced Synthetic Strategies for Azo Dyes Derived from 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Dye Manufacturing Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The synthesis of high-performance azo dyes relies heavily on the strategic selection of diazo components to tune the photophysical properties and color fastness of the final product. 3-Chloro-4-methyl-5-nitroaniline (CAS: 937674-66-3) is a highly specialized, polysubstituted aromatic amine utilized in the generation of deep-shade, high-affinity azo colorants[1].

The unique reactivity of this molecule is governed by the push-pull electronic dynamics of its substituents:

  • Electron-Withdrawing Groups (EWG): The nitro ( −NO2​ ) and chloro ( −Cl ) groups exert strong inductive and resonance withdrawing effects. While this drastically reduces the basicity of the primary amine, it significantly increases the electrophilicity of the resulting diazonium cation[2].

  • Electrophilic Aromatic Substitution (EAS): Because the diazonium salt derived from 3-Chloro-4-methyl-5-nitroaniline is exceptionally electrophilic, it can efficiently undergo azo coupling with moderately deactivated or sterically hindered nucleophiles (such as complex naphthols or N,N-dialkylanilines) to form stable azo linkages[3].

Understanding these electronic effects is critical for optimizing the two-stage manufacturing process: Diazotization and Azo Coupling .

Experimental Workflow

G Amine 3-Chloro-4-methyl-5-nitroaniline (Weakly Basic) DiazoStep Diazotization (0-5°C, Conc. H₂SO₄) Amine->DiazoStep Reagent Nitrosyl Sulfuric Acid (NO⁺ HSO₄⁻) Reagent->DiazoStep Diazonium Highly Electrophilic Diazonium Cation DiazoStep->Diazonium CouplingStep Electrophilic Aromatic Substitution (pH 8-10) Diazonium->CouplingStep CouplingComp Coupling Component (e.g., 2-Naphthol) CouplingComp->CouplingStep AzoDye Polysubstituted Azo Dye (Deep Shade) CouplingStep->AzoDye

Fig 1: Synthetic workflow for azo dyes derived from 3-Chloro-4-methyl-5-nitroaniline.

Validated Protocols

Protocol A: Generation of the Diazonium Electrophile (Nitrosyl Sulfuric Acid Method)

Standard aqueous diazotization (using HCl and NaNO2​ ) is ineffective for 3-Chloro-4-methyl-5-nitroaniline. The following protocol utilizes a highly acidic medium to force the generation of the diazonium salt.

Reagents:

  • 3-Chloro-4-methyl-5-nitroaniline (10.0 mmol)

  • Sodium nitrite ( NaNO2​ , 11.0 mmol)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%, 15 mL)

  • Glacial Acetic Acid (5 mL, optional co-solvent)

Step-by-Step Methodology:

  • Preparation of Nitrosyl Sulfuric Acid: Chill 15 mL of concentrated H2​SO4​ in an ice-salt bath to 0 °C. Slowly add 11.0 mmol of finely powdered NaNO2​ in small portions under vigorous stirring. Ensure the temperature does not exceed 5 °C to prevent the premature decomposition of nitrous acid into nitrogen oxides[2].

  • Amine Addition: Heat the acid mixture gently to 70 °C until the NaNO2​ is fully dissolved, then cool it back down to 0–5 °C. Dissolve 10.0 mmol of 3-Chloro-4-methyl-5-nitroaniline in 5 mL of glacial acetic acid.

  • Diazotization: Add the amine solution dropwise to the nitrosyl sulfuric acid over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Validation: Stir for an additional 2 hours at 0–5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (an immediate blue-black color confirms excess). Destroy any excess nitrous acid by adding a small amount of sulfamic acid or urea before proceeding to coupling.

🔬 Senior Scientist's Insight (Causality): Why use concentrated sulfuric acid? The strong electron-withdrawing nature of the nitro and chloro groups severely depletes the electron density on the amino nitrogen, lowering its basicity[2]. In standard aqueous HCl , the amine remains unprotonated and insoluble. Concentrated H2​SO4​ is required to facilitate the formation of the highly reactive nitrosonium ion ( NO+ ) and drive the reaction forward[2]. Furthermore, nitro-substituted diazonium salts possess a high redox potential and are prone to homolytic dediazonization (violently releasing N2​ gas); thus, strict thermal control (0–5 °C) is non-negotiable to prevent explosive decomposition and phenol byproduct formation[4].

Protocol B: Azo Coupling via Electrophilic Aromatic Substitution

This protocol details the coupling of the generated diazonium salt with a standard electron-rich nucleophile (e.g., 2-Naphthol).

Reagents:

  • 2-Naphthol (10.5 mmol)

  • Sodium Hydroxide ( NaOH , 10% aqueous solution)

  • Sodium Carbonate ( Na2​CO3​ , for pH adjustment)

Step-by-Step Methodology:

  • Nucleophile Preparation: Dissolve 10.5 mmol of 2-Naphthol in 20 mL of 10% NaOH solution. Cool the resulting sodium 2-naphtholate solution to 0–5 °C in an ice bath.

  • Coupling: Vigorously stir the alkaline naphtholate solution. Slowly add the cold diazonium salt solution (from Protocol A) dropwise.

  • pH Maintenance: Continuously monitor the pH. As the acidic diazonium solution is added, the pH will drop. Concurrently add 10% Na2​CO3​ solution to maintain the reaction pH strictly between 8.5 and 9.5.

  • Isolation: Once addition is complete, stir the intensely colored slurry for 1 hour at 0–5 °C, then allow it to warm to room temperature. Filter the precipitated azo dye under vacuum, wash extensively with cold distilled water to remove sulfate salts, and dry in a vacuum oven at 50 °C.

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🔬 Senior Scientist's Insight (Causality): Why is strict pH control critical? Azo coupling is an electrophilic aromatic substitution[5]. The nucleophilicity of 2-naphthol is vastly enhanced by deprotonation to the phenoxide anion in an alkaline medium. However, the pH must be meticulously maintained below 10. If the environment becomes too basic, the highly electrophilic diazonium cation will react with hydroxide ions to form an unreactive diazotate ( Ar−N=N−O− ), permanently halting the coupling process[5][6].

Quantitative Optimization Data

To ensure maximum yield and purity, the coupling reaction parameters must be tightly controlled. The table below summarizes the causality of yield fluctuations based on deviations from the standard protocol.

Table 1: Impact of Reaction Parameters on Azo Coupling Yield and Purity

Temperature (°C)pH LevelIsolated Yield (%)Primary Impurity / Mechanistic Observation
0–5 °C 8.5–9.5 > 92% Minimal (Optimal conditions for phenoxide coupling).
0–5 °C< 7.0< 40%Unreacted diazonium. Naphthol remains protonated (poor nucleophile).
0–5 °C> 11.0< 50%Diazotate formation. The electrophile is deactivated by excess OH− .
15–20 °C8.5–9.5< 60%Phenol byproduct. Elevated temp causes homolytic dediazonization.

References

  • 3-Chloro-4-methyl-5-nitroaniline | 937674-66-3 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed Central (PMC)
  • Unprecedented Substoichiometric Use of Hazardous Aryl Diazonium Salts in the Heck-Matsuda Reaction Source: ACS Organic Letters URL
  • Organic Chemistry-4 - Diazo-coupling and its applications Source: SPCM Kolkata URL
  • 22.

Sources

Application Notes and Protocols for the Electrophilic Aromatic Substitution of 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of electrophilic aromatic substitution (EAS) reactions on 3-Chloro-4-methyl-5-nitroaniline, a polysubstituted aromatic compound of interest for synthetic chemistry. The document addresses the complex regioselectivity governed by the interplay of activating and deactivating substituents. We present a strategic approach centered on the essential protection of the amine functionality to mitigate side reactions and control the reaction outcome. Detailed, field-tested protocols for the protection, subsequent halogenation and sulfonation, and final deprotection are provided for researchers, scientists, and professionals in drug development. This guide emphasizes the causality behind experimental choices to ensure reproducible and optimized results.

Introduction and Strategic Overview

3-Chloro-4-methyl-5-nitroaniline is a versatile chemical intermediate. Its utility is defined by the potential for further functionalization of the aromatic ring. Introducing additional substituents via electrophilic aromatic substitution is a primary strategy for creating diverse derivatives. However, the success of these reactions is not trivial and depends on a nuanced understanding of the electronic and steric effects exerted by the four existing substituents.

The aniline moiety presents a significant challenge: the amino group (-NH₂) is a powerful activator and ortho, para-director, but its high basicity leads to undesirable interactions with the acidic catalysts required for most EAS reactions. Direct reaction with acids (e.g., H₂SO₄ in nitration or sulfonation) results in the formation of the anilinium ion (-NH₃⁺), which is strongly deactivating and a meta-director, completely altering the desired regiochemical outcome.[1] Furthermore, the high reactivity of the amino group can lead to polysubstitution and oxidation side reactions.[2]

Therefore, a robust "Protect-Substitute-Deprotect" strategy is not merely recommended but essential for predictable and high-yield synthesis. This involves temporarily converting the highly activating amino group into a less reactive N-acetyl amide group, which still directs ortho-para but does not complex with catalysts and moderates the ring's reactivity.[2]

G cluster_main Synthetic Workflow Start 3-Chloro-4-methyl- 5-nitroaniline Protect Amino Group Protection (Acetylation) Start->Protect Ac₂O, Pyridine EAS Electrophilic Aromatic Substitution (EAS) Protect->EAS e.g., Br₂, Acetic Acid or H₂SO₄/SO₃ Deprotect Amide Hydrolysis (Deprotection) EAS->Deprotect aq. HCl, heat End Final Substituted Aniline Product Deprotect->End G cluster_ring Directing Effects on the Ring C1 C1-NH₂ C2 C2 C3 C3-Cl C4 C4-CH₃ C5 C5-NO₂ C6 C6 C1_in->C2 o- C1_in->C6 o- C3_in->C2 o- C4_in->C2 p- C4_in->C6 o- C5_in->C2 m- C5_in->C6 m-

Diagram 2: Consensus of directing effects toward C2 and C6.

Experimental Protocols

PART 3.1: Amino Group Protection (Acetylation)

Rationale: Acetylation converts the amine to an acetamide. This transformation is crucial as it moderates the amine's high reactivity, prevents its protonation under acidic EAS conditions, and introduces steric bulk that can influence regioselectivity. The resulting N-acetyl group remains an ortho, para-director but is a less potent activator than the free amine. Protocol: Synthesis of N-(3-chloro-4-methyl-5-nitrophenyl)acetamide

  • Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Chloro-4-methyl-5-nitroaniline (1.0 eq.).

  • Solvent Addition: Add glacial acetic acid (5-10 volumes relative to the aniline).

  • Reagent Addition: While stirring, slowly add acetic anhydride (1.2 eq.). A mild exotherm may be observed.

  • Reaction: Heat the mixture to 80-90 °C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold water (10-20 times the volume of acetic acid used), while stirring vigorously.

  • Isolation: The acetylated product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the product in a vacuum oven at 50-60 °C. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol/water if necessary.

PART 3.2: Electrophilic Aromatic Substitution of the Protected Aniline

Rationale: Bromination introduces a bromine atom onto the aromatic ring. Using the protected acetanilide prevents polybromination, which is a common issue with highly activated free anilines. The reaction is typically performed in acetic acid, which serves as a polar solvent to facilitate the reaction.

  • Reagent Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas trap (to capture HBr fumes), dissolve N-(3-chloro-4-methyl-5-nitrophenyl)acetamide (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Prepare a solution of bromine (1.05 eq.) in glacial acetic acid. Add this solution dropwise to the stirred acetanilide solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture may change color as HBr is evolved. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Pour the reaction mixture into a solution of sodium bisulfite in water to quench any unreacted bromine.

  • Isolation: The brominated product will precipitate. Collect the solid by vacuum filtration, wash extensively with water, and dry.

  • Expected Product: A mixture of 2-bromo- and 6-bromo-N-(3-chloro-4-methyl-5-nitrophenyl)acetamide. The ratio will depend on the subtle interplay of steric and electronic effects.

Rationale: Sulfonation introduces a sulfonic acid (-SO₃H) group. This reaction requires a strong electrophile, typically generated from fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). [3]The protection of the amino group is absolutely critical here to prevent the deactivating -NH₃⁺ formation.

  • Reagent Setup: In a flask equipped with a mechanical stirrer and a drying tube, carefully cool fuming sulfuric acid (20% SO₃, 3-5 eq.) in an ice-salt bath to 0-5 °C.

  • Reagent Addition: While maintaining the low temperature, add N-(3-chloro-4-methyl-5-nitrophenyl)acetamide (1.0 eq.) portion-wise, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto crushed ice.

  • Isolation: The sulfonated product will precipitate. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry.

  • Expected Product: 2-Amino-6-chloro-5-methyl-4-nitrobenzene-1-sulfonic acid or its 4-amino isomer, depending on the regioselectivity. A search indicates the existence of 3-chloro-4-methyl-5-nitrobenzene-1-sulfonic acid, suggesting sulfonation is a viable functionalization. [4][5]

PART 3.3: Amino Group Deprotection (Hydrolysis)

Rationale: The final step is the removal of the N-acetyl protecting group to regenerate the free amino group. This is typically achieved by acid-catalyzed hydrolysis.

  • Reagent Setup: Place the crude N-acetylated product (from step 3.2) in a round-bottom flask.

  • Reaction: Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v). Heat the mixture to reflux for 2-6 hours, monitoring by TLC until the starting amide is consumed.

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Neutralization & Isolation: Carefully neutralize the solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free amine product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The final product can be purified by column chromatography or recrystallization as needed.

Summary of Protocols and Safety Considerations

Reaction StageKey ReagentsTypical ConditionsPurpose
Protection Acetic Anhydride, Acetic Acid80-90 °C, 1-2hConvert -NH₂ to -NHAc to moderate reactivity and prevent side reactions.
Bromination Br₂, Acetic AcidRoom Temp, 2-4hIntroduce a bromine atom at the C2 or C6 position.
Sulfonation Fuming H₂SO₄ (20% SO₃)0 °C to 50 °C, 4-6hIntroduce a sulfonic acid group at the C2 or C6 position. [3]
Deprotection aq. HCl, EthanolReflux, 2-6hHydrolyze the -NHAc group back to the free -NH₂.

Safety Precautions:

  • Nitroaromatic compounds can be toxic and may have explosive properties; handle with care. [6]* Work in a well-ventilated fume hood at all times.

  • Concentrated acids (sulfuric, acetic) and bromine are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves.

  • Bromine is toxic and volatile. The addition should be performed in a fume hood, and a gas trap should be used to neutralize evolved HBr gas.

  • Quenching procedures, especially for strong acids and bromine, should be performed slowly and with cooling.

References

  • Technical Support Center: Synthesis of Polysubstituted Anilines - Benchchem.
  • 3-chloro-5-nitro-aniline synthesis - ChemicalBook.
  • Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination | ACS Catalysis - ACS Public
  • Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+.
  • 3-Chloro-4-nitroaniline | CAS#:825-41-2 | Chemsrc.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Ch22: EArS of arom
  • EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene - Google P
  • US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene - Google P
  • Nitr
  • 5 Major Electrophilic Aromatic Substitution Reactions Activ
  • Directing effects of poly-substituted arom
  • 3-chloro-4-methyl-5-nitrobenzene-1-sulfonamide — Chemical Substance Inform
  • An In-depth Technical Guide to the Nitration of m-Nitroaniline: Reaction Mechanism and Consider
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.
  • Benzenesulfonic acid, 3-chloro-4-methyl-5-nitro- | SIELC Technologies.
  • Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps.
  • Substitution Reactions of Benzene and Other Arom

Sources

Application Notes and Protocols for the Synthesis of Benzimidazole Derivatives from 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of substituted benzimidazole derivatives, commencing from the readily available starting material, 3-Chloro-4-methyl-5-nitroaniline. Benzimidazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This application note details a robust two-step synthetic pathway, encompassing the initial reduction of the nitroaniline to the corresponding o-phenylenediamine, followed by the cyclization to form the benzimidazole ring. We present detailed, step-by-step protocols, mechanistic insights, and characterization guidelines to ensure reproducible and efficient synthesis.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[1][2] Its structural similarity to naturally occurring purines allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] The versatility of the benzimidazole scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of its physicochemical and biological properties. This has led to the development of a multitude of FDA-approved drugs for human and veterinary use.

This guide focuses on a specific synthetic route starting from 3-Chloro-4-methyl-5-nitroaniline, a starting material that allows for the introduction of a specific substitution pattern on the resulting benzimidazole core, which can be instrumental in developing new chemical entities with desired therapeutic profiles.

Synthetic Strategy: A Two-Step Approach

The synthesis of benzimidazole derivatives from 3-Chloro-4-methyl-5-nitroaniline is efficiently achieved through a two-step process. The first step involves the reduction of the nitro group to an amine, yielding the key intermediate, 4-chloro-5-methyl-benzene-1,2-diamine. The second step is the cyclization of this diamine with a suitable one-carbon synthon, such as formic acid or an aldehyde, to furnish the final benzimidazole derivative.

Synthesis_Workflow A 3-Chloro-4-methyl-5-nitroaniline B Step 1: Reduction of Nitro Group A->B e.g., SnCl2·2H2O, HCl, Ethanol C 4-Chloro-5-methyl-benzene-1,2-diamine B->C D Step 2: Cyclization C->D e.g., Formic Acid or R-CHO E 6-Chloro-5-methyl-1H-benzo[d]imidazole (or 2-substituted derivatives) D->E

Sources

Advanced Synthetic Strategies for 3-Chloro-4-methyl-5-nitroaniline in Agrochemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical discovery, the rational design of highly substituted aromatic scaffolds is critical for achieving target specificity and environmental safety. 3-Chloro-4-methyl-5-nitroaniline (CAS: 937674-66-3) has emerged as a highly versatile intermediate [1]. Its unique substitution pattern provides multiple orthogonal reactive sites, making it an ideal precursor for the synthesis of advanced phenylurea herbicides, arylpyrazole fungicides, and bis-amide insecticides [2]. This application note details the mechanistic rationale and validated protocols for derivatizing this specific scaffold.

Scaffold Versatility & Mechanistic Rationale

As a Senior Application Scientist, it is vital to understand why a specific building block is chosen before executing a synthesis. The 3-chloro-4-methyl-5-nitroaniline scaffold offers a precise combination of steric and electronic properties:

  • Chlorine (C3): The halogen atom significantly increases the lipophilicity ( logP ) of the final active ingredient, facilitating penetration through insect cuticles or waxy plant epidermises. Furthermore, it blocks metabolic degradation (via cytochrome P450 oxidation) at the meta position, extending the half-life of the agrochemical in vivo.

  • Methyl (C4): Positioned between the chlorine and nitro groups, the methyl group provides critical steric bulk. In bis-amide insecticides, this steric hindrance restricts bond rotation, locking the molecule into the bioactive conformation required for target receptor binding.

  • Nitro (C5): The nitro group acts as a "masked" amine. Because it is strongly electron-withdrawing, it deactivates the aromatic ring, stabilizing the molecule against unwanted electrophilic aromatic substitutions during early-stage reactions. It can be chemoselectively reduced at a later stage to yield a second amine handle.

  • Amine (C1): The primary amine serves as the initial reactive site for coupling, allowing for immediate conversion into ureas, amides, or hydrazines [3].

Derivatization Pathways

The orthogonal reactivity of the amine and nitro groups allows for divergent synthesis pathways, as illustrated below.

Pathways A 3-Chloro-4-methyl- 5-nitroaniline B Phenylurea Derivative (Herbicide) A->B Alkyl Isocyanate (Toluene, Reflux) C 5-Chloro-2-methylbenzene- 1,3-diamine A->C Fe / NH4Cl (Chemoselective Reduction) D Arylhydrazine Derivative (Pyrazole Precursor) A->D 1. NaNO2 / HCl 2. SnCl2 F Bis-amide Analogues (Insecticide) C->F Acyl Chlorides (Sequential Amidation) E 1-Arylpyrazole (Insecticide/Fungicide) D->E 1,3-Diketone (Cyclocondensation)

Derivatization pathways of 3-Chloro-4-methyl-5-nitroaniline in agrochemical synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm reaction progress without relying solely on end-point chromatography.

Protocol A: Synthesis of Phenylurea Herbicide Intermediates (Amidation)

Objective: Convert the C1 amine into a substituted urea, a classic pharmacophore for Photosystem II inhibitors[2].

Mechanistic Causality: The amine group on 3-chloro-4-methyl-5-nitroaniline is significantly deactivated by the electron-withdrawing nitro group and sterically hindered by the para-methyl group. Therefore, highly reactive alkyl isocyanates and elevated temperatures are required. Toluene is selected as the solvent because it is non-polar, aprotic (preventing solvent-isocyanate side reactions), and allows for reflux at 110°C [3].

Step-by-Step Methodology:

  • Preparation: Suspend 3-chloro-4-methyl-5-nitroaniline (10.0 mmol) in anhydrous toluene (30 mL) in a flame-dried 100 mL round-bottom flask equipped with a reflux condenser.

  • Addition: Add the desired alkyl isocyanate (12.0 mmol, 1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Heating: Gradually heat the mixture to reflux (110°C). The initial suspension will typically dissolve as the reaction proceeds.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material is bright yellow and UV active. As the urea forms, a more polar, less intensely colored spot will appear.

  • Isolation: After 4-6 hours, cool the reaction to 0°C. The non-polar toluene will force the polar urea product to precipitate.

  • Purification: Filter the precipitate via vacuum filtration, wash with cold hexanes (2 x 10 mL), and dry under vacuum to yield the pure N-(3-chloro-4-methyl-5-nitrophenyl)-N'-alkylurea.

Protocol B: Chemoselective Nitro Reduction to 5-Chloro-2-methylbenzene-1,3-diamine

Objective: Reduce the C5 nitro group to a primary amine to create a diamine scaffold for bis-amide insecticide synthesis.

Mechanistic Causality: Standard catalytic hydrogenation (Pd/C with H2​ gas) is strictly avoided here. Palladium catalysts are notorious for causing hydrodehalogenation, which would strip the essential C3 chlorine atom. Instead, a modified Béchamp reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is utilized [3]. NH4​Cl provides a mild, buffered proton source, preventing the polymerization of the highly reactive diamine product that would occur in harsh acids like HCl.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-4-methyl-5-nitroaniline (10.0 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Activation: Add Iron powder (50.0 mmol, 5.0 eq) and Ammonium Chloride (15.0 mmol, 1.5 eq) to the solution.

  • Heating: Heat the mixture to 80°C with vigorous mechanical stirring.

  • Self-Validation (Monitoring): The reaction transitions from a yellow solution to a dark brown/black suspension as iron oxides form. TLC (DCM:MeOH 9:1) will show the disappearance of the high-Rf nitro compound and the appearance of a highly polar, ninhydrin-active diamine spot at the baseline.

  • Workup: After 2-3 hours, cool the mixture to room temperature. Filter the magnetic iron sludge through a pad of Celite. Crucial step: Wash the Celite pad thoroughly with hot ethyl acetate (3 x 20 mL) to ensure complete recovery of the diamine, which tends to coordinate with iron salts.

  • Concentration: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and evaporate to yield the diamine.

Quantitative Data & Optimization

The following table summarizes the optimized parameters and expected quantitative outcomes for the derivatization pathways described above.

Reaction PathwayPrimary Reagents / SolventTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Urea Formation Alkyl Isocyanate, Toluene1104 - 682 - 88%> 98.0%
Nitro Reduction Fe powder, NH4​Cl , EtOH/ H2​O 802 - 389 - 94%> 97.5%
Diazotization NaNO2​ , HCl, then SnCl2​ 0 to 253 - 475 - 80%> 95.0%
Amidation Acyl Chloride, Et3​N , DCM251 - 290 - 95%> 98.5%

References

  • Title: 3-Chloro-4-methyl-5-nitroaniline | C7H7ClN2O2 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Modern Crop Protection Compounds, 4 Volume Set, 4th Edition Source: Wiley URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Edition Source: Wiley URL: [Link]

Advanced Amine Protecting Group Strategies for Highly Electron-Deficient Anilines: A Focus on 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Executive Summary

3-Chloro-4-methyl-5-nitroaniline (CAS: 937674-66-3)[1] is a highly functionalized aniline derivative utilized as a critical building block in pharmaceutical synthesis and materials science. The primary synthetic challenge associated with this molecule is the selective protection of its amine group. Due to the synergistic electron-withdrawing effects of its aromatic substituents, the amine exhibits exceptionally low nucleophilicity, rendering standard protection protocols ineffective[2]. This Application Note details the physicochemical rationale behind this poor reactivity and provides validated, high-yield protocols for N-Boc and N-Fmoc protection.

Electronic and Steric Profiling

To design a successful protection strategy, one must analyze the electronic and steric environment of the target amine (C1):

  • Steric Environment: The ortho positions (C2 and C6) are unsubstituted (bearing only hydrogen atoms). Therefore, the amine is sterically unhindered. The difficulty in protection is fundamentally an electronic problem, not a steric one.

  • Electronic Environment: The nitro group at C5 (meta) and the chloro group at C3 (meta) both exert strong inductive electron-withdrawing (-I) effects[1]. While the methyl group at C4 (para) provides a mild electron-donating (+I) effect via hyperconjugation, it is entirely overpowered by the withdrawing groups.

  • Consequence: The lone pair on the nitrogen is tightly held by the electron-deficient aromatic ring, drastically reducing its ability to attack electrophiles like di-tert-butyl dicarbonate (Boc₂O) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under standard conditions[2].

Strategic Decision Matrix

Standard amine protection protocols (e.g., Boc₂O with triethylamine in dichloromethane) rely on the inherent nucleophilicity of the amine. For 3-Chloro-4-methyl-5-nitroaniline, these conditions typically result in <10% conversion even after 24 hours[2]. To overcome this, two primary strategies are employed:

  • Base-Promoted Activation (Anilide Formation): Utilizing a strong base (e.g., NaH or LHMDS) to deprotonate the amine, generating a highly nucleophilic anilide anion[3].

  • Catalytic/Thermal Activation: Utilizing Lewis acids (e.g., Iodine)[4] or microwave irradiation in pyridine to enhance electrophile reactivity and reaction kinetics[5].

G A 3-Chloro-4-methyl-5-nitroaniline B Electronic Assessment: Highly Electron-Deficient A->B C Standard Conditions (TEA/DIPEA) B->C Conventional E Base-Promoted Activation (NaH / LHMDS) B->E Optimal F Catalytic/Thermal Activation (Pyridine/MW or I2) B->F Alternative D Reaction Fails (Poor Nucleophilicity) C->D G Anilide Anion Formation (High Reactivity) E->G H Electrophile Activation (Moderate Reactivity) F->H I Successful Protection (Boc, Fmoc, Cbz) G->I H->I

Strategic workflow for selecting amine protection conditions for electron-deficient anilines.

Quantitative Data: Strategy Comparison

The following table summarizes the expected outcomes of various protection strategies applied to 3-Chloro-4-methyl-5-nitroaniline, highlighting the necessity of optimized conditions for electron-deficient substrates[2][6].

Protecting GroupReagents / CatalystSolventTemp / TimeExpected YieldMechanistic Note
Boc (Standard)Boc₂O, TEA (2.0 eq)DCMRT / 24 h< 10%Amine nucleophilicity is too low for direct attack.
Boc (Optimized)Boc₂O, NaH (1.2 eq)THF0 °C to RT / 3 h85 - 92% Quantitative formation of highly reactive anilide anion.
Fmoc (Standard)Fmoc-Cl, NaHCO₃H₂O/DioxaneRT / 24 h< 15%Sluggish reaction; competitive hydrolysis of Fmoc-Cl.
Fmoc (Optimized)Fmoc-Cl, PyridinePyridineMW 80 °C / 30 min75 - 85% Thermal activation overcomes the high activation energy barrier.

Mechanistic Insights: The Power of Deprotonation

The success of the NaH-mediated protocol lies in fundamental acid-base causality. The very electron-withdrawing groups (-NO₂, -Cl) that make the amine a poor nucleophile simultaneously increase the acidity of the N-H bonds.

By introducing Sodium Hydride (NaH), the amine is irreversibly deprotonated—a process thermodynamically driven by the evolution of hydrogen gas[3]. This generates a sodium anilide intermediate. Because the negative charge is localized on the nitrogen (despite some resonance delocalization into the ring), this anionic species is orders of magnitude more nucleophilic than the neutral amine, allowing for rapid and quantitative attack on the sterically bulky carbonyl carbon of Boc₂O.

Mechanism N1 Ar-NH2 (Poor Nucleophile) N3 [Ar-NH]- Na+ (Reactive Anilide) N1->N3 + NaH - H2 (g) N2 NaH (Strong Base) N5 Ar-NH-Boc (Protected Product) N3->N5 + Boc2O - t-BuONa, - CO2 N4 Boc2O (Electrophile)

Mechanistic pathway of NaH-mediated N-Boc protection via anilide anion formation.

Experimental Protocols

Protocol A: N-Boc Protection via Sodium Hydride (NaH) Activation

This protocol is a self-validating system: the evolution of H₂ gas confirms the formation of the active nucleophile, ensuring the reaction will proceed before the electrophile is even added.

Materials:

  • 3-Chloro-4-methyl-5-nitroaniline (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Argon or N₂.

  • Dissolution: Dissolve 3-Chloro-4-methyl-5-nitroaniline (1.0 equiv) in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

  • Activation (Self-Validation Step): Carefully add NaH (1.2 equiv) portion-wise to the cooled solution. Observation: Vigorous bubbling (H₂ gas evolution) will occur, and the solution will typically undergo a distinct color change (often deepening to a dark red/orange), confirming the formation of the anilide anion.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophilic Attack: Re-cool the reaction mixture to 0 °C. Add Boc₂O (1.1 equiv) dropwise (if liquid) or in small portions (if solid).

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1). The highly polar anilide will convert to the significantly less polar N-Boc product.

  • Quenching & Workup: Once complete, cool to 0 °C and carefully quench excess NaH by the dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure N-Boc protected aniline.

Protocol B: N-Fmoc Protection via Microwave-Assisted Thermal Activation

For base-sensitive downstream applications where Fmoc is preferred, thermal activation in a nucleophilic solvent overcomes the activation barrier without requiring strong bases like NaH[5].

Materials:

  • 3-Chloro-4-methyl-5-nitroaniline (1.0 equiv)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.2 equiv)

  • Anhydrous Pyridine (Solvent and Base)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 3-Chloro-4-methyl-5-nitroaniline (1.0 equiv) in anhydrous pyridine (0.3 M).

  • Addition: Add Fmoc-Cl (1.2 equiv) to the vial in one portion. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the reaction to 80 °C for 30 minutes under dynamic stirring.

  • Workup: Transfer the cooled reaction mixture to a separatory funnel and dilute with Dichloromethane (DCM).

  • Pyridine Removal: Wash the organic layer extensively with cold 1M aqueous HCl (3-5 times) to protonate and remove the pyridine solvent into the aqueous phase.

  • Purification: Wash with brine, dry over MgSO₄, and concentrate. Purify the crude residue via flash chromatography (Hexanes/EtOAc gradient) to afford the N-Fmoc protected product.

References

  • Benchchem : 3-Chloro-4-methyl-5-nitroaniline | 937674-66-3. 1[1]

  • Organic Chemistry Portal : Boc-Protected Amino Groups. 4[4]

  • Sigma-Aldrich : Application Note – N-Boc protection. 2[2]

  • ResearchGate : Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. 5[5]

  • Organic & Biomolecular Chemistry (RSC Publishing) : A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.6[6]

  • White Rose eTheses Online : Successive Ring Expansion (SuRE) in the synthesis of medium sized ring and macrocycle libraries. 3[3]

Sources

Application Notes and Protocols for Microwave-Assisted Organic Synthesis Utilizing 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave Chemistry

In the fast-paced environments of pharmaceutical research and materials science, the demand for rapid, efficient, and scalable synthetic methodologies is paramount. Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times, often from hours to mere minutes, and frequently resulting in higher product yields and purity.[1][2]

This guide focuses on the application of microwave synthesis to a versatile building block: 3-chloro-4-methyl-5-nitroaniline . The distinct electronic and steric properties of this molecule—an electron-donating amino group, an electron-withdrawing nitro group, and a reactive chloro substituent—make it an ideal substrate for a variety of chemical transformations. Its derivatives are of significant interest in the development of novel pharmaceuticals and functional materials.[3][4]

Herein, we present detailed protocols for three key microwave-assisted transformations of 3-chloro-4-methyl-5-nitroaniline: nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and Suzuki-Miyaura cross-coupling. These protocols are designed to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage the power of microwave chemistry in their synthetic endeavors.

Physicochemical Properties of 3-Chloro-4-methyl-5-nitroaniline

A thorough understanding of the starting material's properties is crucial for successful reaction design.

PropertyValue
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Yellow to orange crystalline solid
Melting Point 145-148 °C
Solubility Soluble in DMF, DMSO, and hot ethanol

The presence of both a strong electron-withdrawing nitro group and an activating amino group makes the aromatic ring susceptible to nucleophilic attack, particularly at the position occupied by the chloro substituent.

Experimental Protocols

Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry. The electron-deficient nature of the aromatic ring in 3-chloro-4-methyl-5-nitroaniline, enhanced by the nitro group, makes it an excellent candidate for this transformation. Microwave irradiation can significantly accelerate this process, often allowing for the use of less reactive nucleophiles or lower reaction temperatures compared to conventional methods.[5][6]

Reaction Scheme:

G cluster_0 Microwave-Assisted SNAr start 3-Chloro-4-methyl-5-nitroaniline product N-(4-methyl-5-nitro-3-(morpholino)phenyl)acetamide start->product Microwave, Base, Solvent nucleophile R-NH₂ (e.g., Morpholine) nucleophile->product

Caption: General scheme for the microwave-assisted SNAr reaction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-chloro-4-methyl-5-nitroaniline (186.6 mg, 1.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add morpholine (104.5 µL, 1.2 mmol, 1.2 equiv.) and N,N-diisopropylethylamine (DIPEA) (209 µL, 1.2 mmol, 1.2 equiv.) as a non-nucleophilic base.

  • Solvent Addition: Add 3 mL of ethanol as the reaction solvent.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a microwave synthesizer. Irradiate the mixture at 120 °C for 10 minutes with a power setting of 150 W.[7]

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good choice as it is a polar solvent that absorbs microwave irradiation efficiently and is relatively benign.

  • Base: DIPEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing as a nucleophile.

  • Microwave Parameters: The temperature and time are optimized to ensure complete conversion while minimizing the formation of byproducts. Microwave heating provides rapid and uniform energy transfer, which is crucial for accelerating the reaction.[7]

Expected Results:

NucleophileProductReaction Time (min)Yield (%)
MorpholineN-(4-methyl-5-nitro-3-(morpholino)phenyl)acetamide10>90
PiperidineN-(4-methyl-5-nitro-3-(piperidin-1-yl)phenyl)acetamide10>85
AnilineN¹,N³-diphenyl-4-methyl-5-nitro-1,3-benzenediamine15>80
Protocol 2: Microwave-Assisted Reduction of the Nitro Group

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing access to key intermediates for pharmaceuticals and dyes.[8] Microwave-assisted reductions, often employing catalytic transfer hydrogenation, offer a rapid and efficient alternative to traditional methods that may require high pressures of hydrogen gas or extended reaction times.[9][10]

Reaction Scheme:

G cluster_1 Microwave-Assisted Nitro Reduction start 3-Chloro-4-methyl-5-nitroaniline product 5-Chloro-4-methyl-1,3-benzenediamine start->product Microwave, Catalyst (e.g., Pd/C), H-source

Caption: General scheme for the microwave-assisted nitro reduction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: In a 10 mL microwave reaction vial with a stir bar, add 3-chloro-4-methyl-5-nitroaniline (186.6 mg, 1.0 mmol, 1.0 equiv.).

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10 mg, ~1 mol%).

  • Solvent and Hydrogen Source: Add 4 mL of ethanol and hydrazine hydrate (243 µL, 5.0 mmol, 5.0 equiv.) as the hydrogen donor.[10]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and heat to 100 °C for 5-10 minutes.

  • Work-up: After cooling, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Pd/C is a robust and highly efficient catalyst for transfer hydrogenation reactions.

  • Hydrogen Source: Hydrazine hydrate is a convenient and effective liquid hydrogen source, eliminating the need for handling flammable hydrogen gas.[10]

  • Microwave Conditions: The elevated temperature achieved rapidly under microwave irradiation significantly accelerates the rate of catalytic turnover.

Expected Results:

Starting MaterialProductReaction Time (min)Yield (%)
3-Chloro-4-methyl-5-nitroaniline5-Chloro-4-methyl-1,3-benzenediamine10>95
Protocol 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of C-C bonds and is widely used in drug discovery.[11] While aryl chlorides are typically less reactive than bromides or iodides, the use of specialized palladium catalysts with bulky, electron-rich phosphine ligands, combined with the rapid heating afforded by microwaves, enables efficient coupling.[12]

Experimental Workflow Diagram:

G cluster_workflow Suzuki-Miyaura Coupling Workflow prep 1. Prepare Reactants (Aryl Halide, Boronic Acid, Base) cat_add 2. Add Catalyst System (Palladium Source + Ligand) prep->cat_add solvent 3. Add Degassed Solvent cat_add->solvent mw_react 4. Microwave Irradiation solvent->mw_react workup 5. Aqueous Workup mw_react->workup purify 6. Column Chromatography workup->purify product 7. Isolated Product purify->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a dry 10 mL microwave vial containing a stir bar, add 3-chloro-4-methyl-5-nitroaniline (186.6 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (424.6 mg, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and a suitable phosphine ligand, like SPhos (16.4 mg, 0.04 mmol, 4 mol%), and add this to the reaction vial.[11]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 4 mL) via syringe.

  • Vial Sealing: Seal the vial tightly.

  • Microwave Irradiation: Heat the reaction mixture to 120 °C for 20 minutes in the microwave synthesizer.[13]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for the efficient oxidative addition of the less reactive aryl chloride to the palladium center.

  • Base: A strong base like K₃PO₄ is required to facilitate the transmetalation step of the catalytic cycle.[11]

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reaction components.

  • Microwave Heating: Microwave irradiation ensures rapid and consistent heating to the required temperature, which is essential for overcoming the activation energy barrier for the C-Cl bond cleavage.

Expected Results:

Boronic AcidProductReaction Time (min)Yield (%)
Phenylboronic acid4-Methyl-5-nitro-3-phenylaniline20>80
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-methyl-5-nitroaniline20>75
Thiophene-3-boronic acid4-Methyl-5-nitro-3-(thiophen-3-yl)aniline25>70

Conclusion

3-Chloro-4-methyl-5-nitroaniline is a highly valuable and versatile substrate for building molecular complexity. The application of microwave-assisted synthesis protocols allows for the rapid and efficient execution of key chemical transformations, including nucleophilic aromatic substitution, nitro group reduction, and Suzuki-Miyaura cross-coupling. The methods detailed in this guide provide a robust starting point for researchers and professionals in drug discovery and materials science, enabling accelerated synthesis of diverse compound libraries and novel molecular entities.

References

  • Mal, D., Alveroglu, E., Balouch, A., Jagirani, M. S., Abdullah, & Kumar, S. (2021). Highly efficient and selective heterogeneous catalytic reduction of 2-nitroaniline by cerium oxide nanocatalyst under microwave irradiation. Taylor & Francis Online. [Link]

  • Grieco, G., & Blacque, O. (2021). Microwave-assisted reduction of aromatic nitro compounds with novel oxo-rhenium complexes. ZORA (Zurich Open Repository and Archive). [Link]

  • Huang, Z., & Wen, S. (2022). Microwave-Assisted Approach to Nitroaniline/Aminopyridine and Its Inhibition Activity of Seed Germination. Heterocycles, 104(8), 1414. [Link]

  • (N/A). Microwave assisted synthesis and antimicrobial activity of 3- chloro-4-methyl-1-(substituted phenyl).
  • Seela, R. A., Larrow, J. F., & DeForest, J. C. (2014). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC. [Link]

  • (2025). Microwave‐assisted synthesis of magnetic CuFe2O4 nanocatalysts for rapid room‐temperature reduction of 4‐nitroaniline. ResearchGate. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences, 7(4), 481-485.
  • Gáti, T., Borbás, A., & Lázár, L. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 983-989. [Link]

  • Kwon, Hyuk-Jun. (2004). Process for preparing 3-chloro-5-nitrotoluene.
  • Hipparagi, S. M., Geethavani, M., Kumar, V. S., & Parikshit, B. (2007). Microwave Assisted Synthesis of Fluoro Substituted Quinoxaline Derivatives for Antimicrobial Studies. Oriental Journal of Chemistry, 23(2). [Link]

  • (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. SYNFORM. [Link]

  • Kwon, Hyuk-Jun. (2004). Process for preparing 3-chloro-5-nitrotoluene. European Patent Office. [Link]

  • Hussein, A. A., Jamel, N. S. M., Skhirtladze, L., & Ariffin, A. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. KTU ePubl. [Link]

  • (N/A). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 208-212. [Link]

  • Esmaeilpour, M., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(3), 3239-3251. [Link]

  • Koubachi, J., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal Marocain de Chimie Hétérocyclique, 7(1).
  • Giraud, G., et al. (2007). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 12(4), 817-824. [Link]

  • Céspedes-Guirao, F. J., et al. (2010). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. The Journal of Organic Chemistry, 75(15), 5303-5306. [Link]

  • da Silva, A. B. F., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Brazilian Chemical Society, 29(12), 2535-2546. [Link]

  • Šačkus, A., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 26(4), 225-233. [Link]

  • Al-Howsaway, H. O. M., et al. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(2), 115-118. [Link]

  • (2024). Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. PMC. [Link]

  • (2026). Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. ResearchGate. [Link]

  • (N/A). Novel reactions: Part I - Facile synthesis of substituted ortho-chloroanilines from nitrobenzene derivatives. J-GLOBAL. [Link]

  • Bakunov, S. A., et al. (2015). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 5(118), 97683-97692. [Link]

  • Medina-Franco, J. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 721. [Link]

  • (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Kim, J., et al. (2022). Plasmodium falciparum and Anti-viral Activities of 7-Chloro-4-aminoquinoline Derivatives. Journal of the Korean Chemical Society, 66(1), 58-64. [Link]

  • (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloro-4-methyl-5-nitroaniline Reduction Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to scale the selective reduction of halonitroarenes. The reduction of 3-chloro-4-methyl-5-nitroaniline to its corresponding diamine is notoriously prone to yield-killing side reactions.

This guide provides a mechanistic troubleshooting framework to help you eliminate hydrodechlorination (loss of the chlorine atom), overcome stalled intermediates, and ensure high-fidelity, scalable yields.

Mechanistic Pathway & Root Cause Analysis

To troubleshoot yield loss, we must first understand the causality of the reaction. The reduction of a nitro group proceeds sequentially: from a nitroso species to a hydroxylamine intermediate, and finally to the target amine [3].

The primary failure mode in this specific substrate is hydrodechlorination . The C-Cl bond is highly susceptible to oxidative addition by transition metals. When using highly active catalysts like Palladium on Carbon (Pd/C), the catalyst not only reduces the nitro group but also cleaves the C-Cl bond, leading to a dehalogenated byproduct.

Pathway A 3-Chloro-4-methyl- 5-nitroaniline B Hydroxylamino Intermediate A->B +H2 (Fast) D Dehalogenated Byproduct A->D Direct Cleavage C Target Amine (High Yield) B->C +H2 (Rate-Limiting) C->D Hydrodechlorination

Reaction pathway showing desired reduction vs. undesired hydrodechlorination.

Troubleshooting FAQs

Q1: My GC/MS shows a massive loss of the chlorine atom. Why is this happening, and how do I prevent it? A: You are likely using a standard Palladium on Carbon (Pd/C) catalyst. Palladium's electron density readily facilitates oxidative addition into the C-Cl bond. The Fix: Switch to a Sulfided Platinum on Carbon (Pt/C(S)) catalyst. The sulfur acts as a selective poison, deactivating the highly energetic step-edge sites responsible for dehalogenation while leaving the planar sites active for nitro reduction [1]. Alternatively, heavy metal modifiers (like Pb, Bi, or Ag) can be used to achieve a similar dampening effect on the catalyst's hydrogenolysis activity [2].

Q2: I switched to Pt/C(S), but my reaction stalled at 70% conversion, and the solution turned deep orange. What went wrong? A: The orange coloration indicates the accumulation of the hydroxylamine intermediate. The reduction of hydroxylamine to the amine is the rate-limiting step and is heavily dependent on mass transfer [3]. The Fix: Because sulfided catalysts have lower overall kinetic activity, you must compensate by increasing the hydrogen pressure (e.g., from 1 atm to 3-5 bar) and ensuring vigorous mechanical agitation (>800 rpm) to drive the dissolved H₂ gas into the catalyst slurry.

Q3: We want to avoid precious metals entirely due to cost. Is the Béchamp reduction viable for this substrate? A: Yes. The classic Béchamp reduction (Fe/HCl) is highly chemoselective and will not cleave the C-Cl bond [4]. Iron acts as a single-electron transfer reducing agent, which fundamentally bypasses the transition-metal oxidative addition pathway. The Fix: To manage the heavy iron oxide sludge that typically ruins isolated yields, utilize the Laux process modification by adding catalytic ferrous chloride (FeCl₂) or aluminum chloride. This controls the morphology of the iron oxide coproduct, making it granular and easy to filter [4].

Diagnostic Workflow

Troubleshooting Start Low Yield Detected Analyze Analyze Impurity Profile (GC/MS) Start->Analyze Dehal Loss of Chlorine (Dehalogenation) Analyze->Dehal Stall Reaction Stalled (Orange Color) Analyze->Stall Sol1 Use Pt/C(S) or Béchamp (Fe/HCl) Dehal->Sol1 Prevent Cleavage Sol2 Increase H2 Pressure & Agitation Stall->Sol2 Overcome Mass Transfer

Diagnostic workflow for resolving low yields in chloronitroaniline reduction.

Quantitative Catalyst Comparison

To aid in your experimental design, below is a summary of expected performance metrics for reducing 3-chloro-4-methyl-5-nitroaniline using various standard methodologies.

Catalyst SystemConversion (%)Chemoselectivity (Target Amine)Dehalogenation (%)Primary Drawback
Pd/C (Standard) >99%<40%>60%Severe hydrodechlorination
Pt/C (Standard) >95%70–85%15–30%Moderate dehalogenation
Pt/C(S) (Sulfided) >98%>98%<1%Slower kinetics, requires higher pressure
Fe/HCl (Béchamp) >95%>99%0%Generation of iron oxide waste

Standard Operating Procedures (SOPs)

Below are self-validating, step-by-step methodologies for the two most successful routes.

Method A: Selective Catalytic Hydrogenation using Pt/C(S)

Use this method for clean, scalable pharmaceutical intermediate production.

  • Preparation: Charge a high-pressure autoclave with 3-chloro-4-methyl-5-nitroaniline (1.0 eq) and methanol (10 volumes).

  • Catalyst Addition: Add 1–3 mol% of 5% Sulfided Platinum on Carbon (Pt/C(S)).

    • Causality: The sulfur poisons the step-edge sites on Pt responsible for C-Cl oxidative addition, preserving the planar sites for -NO₂ reduction.

  • Purging: Purge the vessel 3x with Nitrogen, followed by 3x with Hydrogen to remove all ambient oxygen.

  • Reaction: Pressurize to 4 bar H₂ and heat to 45 °C. Stir vigorously (800+ rpm).

    • Causality: High mass transfer is strictly required to push the rate-limiting hydroxylamine-to-amine step.

  • Validation Checkpoint: Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases and the solution transitions from a dark orange (hydroxylamine) to a pale yellow (amine). Do not quench if the solution remains dark orange.

  • Workup: Vent H₂, purge with N₂. Filter the catalyst through a Celite pad under an inert atmosphere to prevent amine oxidation. Concentrate the filtrate in vacuo to yield the target diamine.

Method B: Modified Béchamp Reduction (Laux Process)

Use this method if high-pressure reactors are unavailable or precious metals are cost-prohibitive.

  • Activation: In a round-bottom flask, suspend 3.5 eq of Iron powder in a 1:1 mixture of Ethanol and Water. Add 0.1 eq of FeCl₂ (or concentrated HCl). Heat to 65 °C for 15 minutes.

    • Causality: The acid/chloride etches the iron surface, removing the passive oxide layer and generating the active Fe(0) reductant.

  • Substrate Addition: Slowly add 3-chloro-4-methyl-5-nitroaniline (1.0 eq) in portions over 30 minutes to safely manage the exotherm.

  • Reaction: Reflux at 80 °C for 2–4 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the starting material. The reaction mixture will contain a heavy, granular black precipitate (magnetite, Fe₃O₄).

  • Workup: Basify the mixture to pH 9 using 1M NaOH to precipitate any soluble iron species. Filter hot through a Celite pad. Extract the aqueous filtrate with EtOAc, dry over Na₂SO₄, and evaporate to obtain the product.

References

  • 2,3-Dichloronitrobenzene | 3209-22-1 | Benchchem - Benchchem -
  • US3666813A - Process for preparing aromatic haloamines from aromatic nitroamines - Google P
  • ABSTRACT SANDEEP KEDIA.
  • Béchamp reduction - Wikipedia -

Technical Support Center: Optimizing Recrystallization of 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for the purification of 3-Chloro-4-methyl-5-nitroaniline via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges and optimize their purification protocols.

I. Troubleshooting Guide: Addressing Common Recrystallization Issues

This section is structured to provide solutions to specific problems you may encounter during the recrystallization of 3-Chloro-4-methyl-5-nitroaniline.

Q1: My 3-Chloro-4-methyl-5-nitroaniline is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, particularly with impure compounds or when using mixed solvent systems.[1] This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

Causality and Solution Pathway:

  • Re-dissolve and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and then add a small amount of additional hot solvent.[2] This increases the total solvent volume, which can lower the saturation point and allow crystallization to occur at a lower temperature.

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[2] To counter this, ensure the hot, saturated solution cools as slowly as possible. This can be achieved by:

    • Leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[1]

    • Insulating the flask with glass wool or paper towels.

    • Covering the flask with a watch glass to retain heat and prevent solvent evaporation.[2]

  • Re-evaluate Your Solvent System: If the problem persists, your chosen solvent may not be ideal. Consider a solvent with a lower boiling point or a different polarity. For nitroaniline derivatives, ethanol or an ethanol/water mixture is often a good starting point.[3][4]

Q2: Crystal formation is not occurring, even after the solution has cooled. How can I induce crystallization?

A2: A failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2][3] The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure 3-Chloro-4-methyl-5-nitroaniline, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.[3]

  • Increase Supersaturation:

    • Evaporate Excess Solvent: If nucleation techniques fail, it's likely you've used too much solvent.[1][2] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to significantly decrease the solubility of your compound.[3][4] For very low-boiling solvents, a dry ice/acetone bath can be used, though caution is advised.[5]

  • Consider a Different Solvent: If all else fails, the solvent may be too good at dissolving your compound at all temperatures. In this case, you may need to recover your crude product by evaporating the solvent and attempting the recrystallization with a different solvent system.[1][2]

Q3: My final product yield is very low. How can I improve it?

A3: A low yield can be attributed to several factors during the recrystallization process.

Potential Causes and Optimization Strategies:

  • Using Too Much Solvent: This is a very common reason for poor yield, as a significant amount of the product remains dissolved in the mother liquor.[2][6]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7][8]

  • Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel stem during hot filtration, you will lose a portion of your product.

    • Solution:

      • Use a pre-heated funnel and filter paper.[3]

      • Keep the solution at or near its boiling point during filtration.

      • If crystals do form, you can try to redissolve them by pouring a small amount of hot solvent over them.[7]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation.[4]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.[4][6]

Q4: The purity of my recrystallized 3-Chloro-4-methyl-5-nitroaniline is not satisfactory. What can I do?

A4: Insufficient purity after recrystallization often points to issues with the cooling process or the presence of insoluble impurities.

Improving Purity:

  • Slow Down Crystal Growth: Rapid crystallization can trap impurities within the crystal lattice.[2] A slower cooling rate allows for the formation of purer crystals.

  • Hot Filtration: If you observe insoluble impurities in your hot solution, it is crucial to perform a hot filtration step to remove them before allowing the solution to cool.[7][9]

  • Second Recrystallization: If the purity remains low, a second recrystallization is often necessary.

  • Decolorizing Carbon: If your product has a slight color, this may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[9] Use charcoal sparingly, as it can also adsorb your product.

II. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about solvent selection and the principles of recrystallization for 3-Chloro-4-methyl-5-nitroaniline.

Q5: How do I select the best solvent for recrystallizing 3-Chloro-4-methyl-5-nitroaniline?

A5: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5][10] For 3-Chloro-4-methyl-5-nitroaniline, a polar aromatic compound, polar solvents are a good starting point based on the "like dissolves like" principle.[5][11]

Solvent Screening Protocol:

A systematic approach to solvent selection is crucial.

  • Initial Screening: Place a small amount (e.g., 20-30 mg) of your crude product into several test tubes.

  • Add Potential Solvents: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Observe at Room Temperature: Note the solubility of your compound in each solvent at room temperature. A good solvent should not dissolve the compound at this stage.

  • Heat the Mixtures: Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Cool the Solutions: Allow the dissolved solutions to cool to room temperature, and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.

Recommended Solvents to Screen for 3-Chloro-4-methyl-5-nitroaniline:

Solvent ClassSpecific SolventsRationale
AlcoholsEthanol, Methanol, IsopropanolThese are versatile polar solvents often suitable for substituted anilines.[4]
KetonesAcetoneA polar aprotic solvent that can be effective.
EstersEthyl AcetateA moderately polar solvent.
Aromatic HydrocarbonsTolueneCan be a good choice for nitroaromatic compounds.[3]
Mixed Solvent SystemsEthanol/Water, Acetone/WaterUseful when a single solvent does not provide the ideal solubility profile.[4][10]
Q6: When should I use a mixed solvent system?

A6: A mixed solvent system is employed when no single solvent meets the criteria for a good recrystallization solvent.[10] This typically occurs when one solvent dissolves the compound too well, even when cold, and another solvent does not dissolve it at all, even when hot.

Procedure for Mixed Solvent Recrystallization:

  • Dissolve the crude 3-Chloro-4-methyl-5-nitroaniline in a minimal amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.[8]

  • Slowly add the "poor" solvent (the one in which it is insoluble) dropwise to the hot solution until you observe persistent cloudiness (turbidity).[5] This indicates that the solution is saturated.

  • Add a few drops of the "good" solvent back into the hot mixture until the cloudiness just disappears.

  • Allow the solution to cool slowly to induce crystallization.

Common mixed solvent pairs include ethanol/water and acetone/water.[10]

Q7: What is the purpose of "seeding" in recrystallization?

A7: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[3] This is particularly useful when spontaneous nucleation is slow or does not occur. The seed crystal provides a pre-formed template onto which other molecules can deposit, facilitating the growth of larger crystals.

Q8: How does the rate of cooling affect the size and purity of my crystals?

A8: The rate of cooling has a significant impact on the outcome of the recrystallization:

  • Slow Cooling: Promotes the formation of larger, purer crystals.[6][8] The slow process allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Rapid Cooling: Tends to produce smaller crystals and can lead to the inclusion of impurities within the crystal structure.[2]

For optimal purity, it is always recommended to allow the solution to cool slowly to room temperature before placing it in an ice bath for maximum yield.

III. Experimental Protocols & Visualizations

Protocol 1: General Recrystallization of 3-Chloro-4-methyl-5-nitroaniline
  • Place the crude 3-Chloro-4-methyl-5-nitroaniline in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a boiling chip.

  • Gently heat the mixture to the solvent's boiling point while swirling until the solid completely dissolves. Add more solvent in small portions if necessary.

  • If insoluble impurities are present, perform a hot filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystal formation is observed, place the flask in an ice bath to complete the crystallization process.[4]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry completely or dry them in a vacuum oven.

Visualization of the Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Crude 3-Chloro-4-methyl-5-nitroaniline dissolve_rt Test Solubility in Various Solvents at Room Temperature start->dissolve_rt dissolves Dissolves Easily dissolve_rt->dissolves insoluble Insoluble or Slightly Soluble dissolve_rt->insoluble unsuitable Unsuitable Solvent dissolves->unsuitable heat Heat to Boiling insoluble->heat dissolves_hot Dissolves Completely? heat->dissolves_hot cool Cool to Room Temp & then Ice Bath dissolves_hot->cool Yes mixed_solvent Consider Mixed Solvent System dissolves_hot->mixed_solvent No crystals Crystals Form? cool->crystals suitable Suitable Single Solvent Found crystals->suitable Yes crystals->mixed_solvent No

Caption: A decision-making workflow for selecting a suitable recrystallization solvent.

Visualization of the Recrystallization Troubleshooting Logic

Recrystallization_Troubleshooting start Problem Encountered During Recrystallization oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Product Yield start->low_yield reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation check_solvent_vol Check for Excess Solvent Usage low_yield->check_solvent_vol check_filtration Check for Premature Crystallization low_yield->check_filtration slow_cooling Ensure Slow Cooling reheat_add_solvent->slow_cooling reassess_solvent Re-evaluate/ Change Solvent System slow_cooling->reassess_solvent evaporate_solvent Evaporate Excess Solvent induce_nucleation->evaporate_solvent If fails evaporate_solvent->reassess_solvent check_filtration->reassess_solvent

Caption: A troubleshooting guide for common recrystallization problems.

IV. References

  • Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization - Benchchem.

  • Technical Support Center: Recrystallization of Substituted Anilines - Benchchem.

  • Solvent Choice - Chemistry Teaching Labs - University of York.

  • Recrystallization.

  • Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline) - PrepChem.com.

  • Solvent selection for recrystallization: An undergraduate organic experiment.

  • Recrystallization.

  • Synthesis of p-Nitroaniline - YouTube.

  • 3.6F: Troubleshooting - Chemistry LibreTexts.

  • Recrystallization1.

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.

  • EXPERIMENT (3) Recrystallization.

  • recrystallization-2.doc.pdf.

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Technical Support Center: Minimizing Dechlorination During 3-Chloro-4-methyl-5-nitroaniline Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselectivity challenges inherent in reducing 3-Chloro-4-methyl-5-nitroaniline.

The primary objective in this workflow is to reduce the nitro group (-NO₂) to an amine (-NH₂) to yield the target diamine, without triggering the cleavage of the labile carbon-chlorine (C-Cl) bond. This side reaction, known as hydrodechlorination (or hydrogenolysis), is a notorious cause of yield loss and complex impurity profiles in halogenated arene chemistry.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does standard Palladium on Carbon (Pd/C) cause massive dechlorination in my reaction? A1: The failure of Pd/C is rooted in its catalytic mechanism. Palladium is highly active for the oxidative addition into aryl C-Cl bonds[1]. During hydrogenation, once the strongly electron-withdrawing nitro group is reduced to an electron-donating amine, the electron density of the aromatic ring increases. This electronic shift further activates the C-Cl bond toward oxidative addition by the palladium surface, leading to rapid hydrogenolysis and the formation of the des-chloro impurity[1].

Q2: What is the most reliable catalytic system to prevent C-Cl cleavage? A2: Sulfided Platinum on Carbon (Pt(S)/C) is the industry standard for this transformation[2]. Platinum inherently has a lower thermodynamic affinity for C-Cl oxidative addition compared to palladium[1]. Furthermore, the addition of sulfur (sulfiding) selectively poisons the highly energetic "step-edge" sites on the metal lattice—which are responsible for C-Cl bond cleavage—while leaving the planar sites fully active for the reduction of the nitro group[1].

Q3: How do solvent choices and additives impact the dechlorination rate? A3: The chemical environment dictates the reaction's thermodynamic drive.

  • Avoid Bases: Basic conditions (e.g., adding triethylamine or using basic solvents) act as HCl scavengers. By neutralizing the hydrochloric acid byproduct of dechlorination, bases thermodynamically drive the hydrogenolysis equilibrium forward.

  • Use Acidic Modifiers: Adding a catalytic amount of acid (e.g., 0.5 eq H₃PO₄) or specific inhibitors like morpholine suppresses hydrogenolysis[1]. Acids protonate the newly formed amine product, preventing it from coordinating strongly to the catalyst surface and altering the metal's electron density.

Q4: Are there scalable non-catalytic alternatives if high-pressure hydrogenation is not an option? A4: Yes. The Béchamp reduction (using Iron powder and an acid source like NH₄Cl) and Tin(II) chloride (SnCl₂) reductions are classic, highly reliable methods[3],[2]. These chemical reductions proceed via a Single-Electron Transfer (SET) mechanism rather than metal-surface hydrogen activation[3]. Because the SET mechanism is inherently blind to the C-Cl bond, these methods carry a zero percent risk of hydrodehalogenation[4],[2].

Part 2: Quantitative Data Summary

The following table summarizes the expected performance of various reduction systems when applied to chloronitrobenzenes, highlighting the inverse relationship between catalyst reactivity and chemoselectivity.

Reduction SystemReaction ConditionsNitro Conversion (%)Dechlorination (%)Recommendation
10% Pd/C H₂, 3 bar, MeOH, 25°C>99%15–30%❌ Avoid
Raney Nickel H₂, 5 bar, EtOH, 40°C>99%2–5%⚠️ Use with caution
5% Pt/C (Sulfided) H₂, 5 bar, MeOH, 35°C>99%<0.1% ✅ Highly Recommended
Fe / NH₄Cl (Béchamp) EtOH/H₂O, 80°C>95%0% ✅ Highly Recommended
SnCl₂·2H₂O EtOAc/EtOH, 70°C>98%0% ✅ Recommended (Lab Scale)

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Sulfided Pt/C)

This protocol utilizes thermodynamic control and catalyst poisoning to ensure absolute chemoselectivity.

  • Preparation: In a high-pressure reactor, dissolve 3-Chloro-4-methyl-5-nitroaniline (1.0 eq) in anhydrous Methanol (0.5 M). Add 0.1 equivalents of morpholine to act as a hydrogenolysis inhibitor[1].

  • Catalyst Loading: Add 5% w/w of 5% Pt(S)/C (Sulfided Platinum on Carbon).

  • Purging: Seal the reactor. Purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x) to remove all oxygen and prevent catalyst deactivation.

  • Pressurization & Heating: Pressurize the reactor to 5 bar with H₂. Warm the reaction strictly to 35°C . Mechanistic Note: Exceeding 50°C causes an exponential increase in C-Cl cleavage, even with sulfided catalysts[1].

  • Self-Validation & Monitoring: Equip the reactor with a mass flow controller. The reaction is self-validating: hydrogen consumption will abruptly plateau once the theoretical 3 molar equivalents of H₂ are absorbed.

  • Termination: Immediately upon H₂ uptake cessation, vent the hydrogen, purge with nitrogen, and filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Protocol B: Modified Béchamp Reduction (Fe / NH₄Cl)

This protocol utilizes a SET mechanism, guaranteeing the preservation of the C-Cl bond.

  • Activation: In a round-bottom flask, suspend Iron powder (5.0 eq, 325 mesh) in a mixture of Ethanol and Water (4:1 ratio). Add Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Heating: Heat the suspension to 80°C (reflux) for 15 minutes to activate the iron surface.

  • Substrate Addition: Slowly add 3-Chloro-4-methyl-5-nitroaniline (1.0 eq) portion-wise over 30 minutes to control the exothermic single-electron transfer process.

  • Self-Validation & Monitoring: The reaction validates its own completion via a distinct phase change. The dark grey iron suspension will transition to a thick, rust-red/brown iron oxide (Fe₃O₄) sludge as the electron transfer completes[3].

  • Workup: Cool the mixture to room temperature. Alkalinize slightly with saturated NaHCO₃ to precipitate any dissolved iron salts. Filter the entire mixture through Celite, washing the filter cake thoroughly with hot Ethyl Acetate.

  • Isolation: Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate to yield the pure target diamine.

Part 4: Reduction Strategy Workflow

Workflow Start 3-Chloro-4-methyl-5-nitroaniline Reduction Strategy Scale What is the primary operational constraint? Start->Scale Cat High Throughput / Catalytic Hydrogenation Scale->Cat Scalability Chem Lab Scale / No High-Pressure Equip Scale->Chem Equipment limits PdC Standard Pd/C (High Dechlorination Risk) Cat->PdC Avoid PtC Sulfided 5% Pt/C (Optimal Chemoselectivity) Cat->PtC Recommended Bechamp Fe / NH4Cl (Béchamp) (Zero Dechlorination) Chem->Bechamp Cost-effective SnCl2 SnCl2 in EtOH (Mild, Homogeneous) Chem->SnCl2 Cleaner workup

Decision matrix for selecting a chemoselective reduction method to prevent hydrodechlorination.

Part 5: References

  • 2-Nitrochlorobenzene - Wikipedia Source: Wikipedia URL:[Link]

  • The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

How to remove regioisomer impurities from 3-Chloro-4-methyl-5-nitroaniline batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the regioselectivity and purification of polysubstituted anilines.

The synthesis of 3-Chloro-4-methyl-5-nitroaniline often proceeds via the electrophilic nitration of 3-chloro-4-methylaniline or the amination of chlorinated precursors. Because the methyl group is weakly activating (ortho/para directing) and the chlorine is weakly deactivating (ortho/para directing), electrophilic aromatic substitution (EAS) frequently yields a mixture of regioisomers (e.g., the 2-nitro or 6-nitro analogues)[1]. Separating these isomers is notoriously difficult due to their nearly identical molecular weights and similar polarities.

Below is our comprehensive, causality-driven guide to analytical resolution and preparative clearance of these regioisomeric impurities.

Part 1: Diagnostic Data & Isomer Profiling

Before attempting preparative separation, you must understand the physicochemical differences driven by the position of the nitro group. Ortho-nitroanilines (where the nitro group is adjacent to the amine) exhibit strong intramolecular hydrogen bonding. This restricts interaction with polar stationary phases (like silica gel), resulting in higher Rf​ values and lower melting points compared to meta- or para-nitroanilines, which primarily engage in intermolecular hydrogen bonding[2].

Table 1: Comparative Physicochemical Profiling for Separation Planning

Property / Parameter3-Chloro-4-methyl-5-nitroaniline (Target)2-Nitro Regioisomer ImpurityCausality / Mechanism
Intramolecular H-Bonding Weak / Absent (Meta to amine)Strong (Ortho to amine)Proximity of −NH2​ and −NO2​ groups in the 2-position allows chelation.
Silica Gel Affinity ( Rf​ ) Lower (Retained longer)Higher (Elutes faster)Intramolecular H-bonding in the 2-isomer masks polar functional groups from the silica surface.
Melting Point HigherLowerIntermolecular H-bonding in the target creates a more rigid, stable crystal lattice.
CZE Migration Time Baseline resolution achievableFaster migrationDifferences in localized charge density and hydrodynamic radius under extreme pH[3].

Part 2: Workflow Visualization

To ensure a self-validating purification process, your workflow must integrate analytical quantification before and after preparative steps.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomers) Analytical Analytical CZE / HPLC-UV (Quantify Isomer Ratio) Crude->Analytical Decision Impurity Concentration? Analytical->Decision Cryst Fractional Crystallization (Hot EtOH/Water) Decision->Cryst < 15% Impurity Chroma Radial / Flash Chromatography (10% Acetone/Pet Ether) Decision->Chroma > 15% Impurity Validate TLC & Melting Point Check (Self-Validation Step) Cryst->Validate Chroma->Validate Validate->Chroma Fail (Recycle) Pure Pure 3-Chloro-4-methyl- 5-nitroaniline Validate->Pure Pass

Fig 1: Decision-tree workflow for the analytical and preparative clearance of nitroaniline regioisomers.

Part 3: Self-Validating Experimental Protocols

Protocol A: Analytical Resolution via Capillary Zone Electrophoresis (CZE)

Before scaling up, validate the exact ratio of regioisomers. High-Performance Liquid Chromatography (HPLC) is standard[4], but CZE offers superior resolution for positional isomers of nitroanilines by exploiting extreme pH environments[3].

  • Buffer Preparation: Prepare a 40 mmol/L tartaric acid-sodium tartrate running buffer. Adjust the pH to exactly 1.2. Rationale: At this extreme pH, the subtle differences in the basicity of the aniline nitrogen (influenced by the inductive and resonance effects of the differently positioned nitro and chloro groups) dictate the electrophoretic mobility.

  • Capillary Conditioning: Flush a fused-silica capillary with 0.1 M HCl for 2 minutes, followed by the running buffer for 5 minutes.

  • Separation Parameters: Apply a separation voltage of 17 kV. Use amperometric detection at 1.10 V (vs. SCE) or UV detection at 230 nm[3].

  • Validation: Spike the sample with a known standard of 3-chloro-4-methyl-5-nitroaniline. The peak that increases in area confirms the target migration time.

Protocol B: Preparative Clearance via Flash Chromatography

If the regioisomer impurity exceeds 15%, fractional crystallization will likely co-precipitate the isomers. Flash chromatography on silica gel is required.

  • Stationary Phase Preparation: Pack a column with high-grade silica gel (230-400 mesh). For highly efficient, rapid separation, consider Radial Chromatography (centrifugal thin-layer chromatography), which is exceptionally proven for nitroaniline isomers[2][5].

  • Solvent System: Prepare a mobile phase of 10% Acetone in Petroleum Ether (v/v)[6]. Rationale: Acetone acts as a strong hydrogen-bond acceptor, gently disrupting the intermolecular hydrogen bonds of the target molecule with the silica, while petroleum ether maintains overall non-polar bulk to ensure the internally H-bonded ortho-isomers elute first.

  • Loading: Dissolve the crude batch in the minimum volume of the mobile phase. If solubility is poor, pre-absorb the crude onto a small amount of silica (dry loading) to prevent band broadening.

  • Elution & Fraction Collection: Elute under positive pressure. The ortho-nitro regioisomers will elute first as a distinct yellow/orange band. The target 3-chloro-4-methyl-5-nitroaniline will elute second[6].

  • Self-Validation Check: Spot the leading and tailing edges of the collected fractions on a TLC plate. Combine only the fractions showing a single spot. Evaporate the solvent to yield the pure orange powder. Confirm purity via a sharp melting point test.

Part 4: Troubleshooting FAQs

Q: My flash chromatography bands are co-eluting and smearing. How do I fix this? A: Smearing in nitroanilines is usually caused by secondary interactions between the basic amine and the acidic silanol groups on the silica gel. Intervention: Add 1% triethylamine (TEA) to your 10% Acetone/Petroleum Ether mobile phase. The TEA will selectively cap the highly active silanol sites, sharpening the bands and restoring the baseline resolution driven by the nitro-group positioning.

Q: Can I use fractional crystallization instead of chromatography to save time? A: Yes, but only if the regioisomer load is relatively low (<15%). Because the target 3-chloro-4-methyl-5-nitroaniline lacks intramolecular hydrogen bonding, it forms a tighter, higher-energy crystal lattice than its ortho-nitro counterparts. Intervention: Dissolve the crude mixture in boiling ethanol, then add water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature. The target isomer will preferentially crystallize, leaving the lower-melting ortho-isomers in the mother liquor. Filter quickly and wash with ice-cold 50% aqueous ethanol.

Q: Why does my synthesis yield so much of the wrong regioisomer in the first place? A: If you are nitrating a 3-chloro-4-methylaniline precursor, the strongly activating −NH2​ group directs ortho/para. Since the para position is blocked by the methyl group, nitration occurs at the two ortho positions (yielding the 2-nitro and 6-nitro isomers). To selectively synthesize the 5-nitro target, you must alter the synthetic route—often by starting with 1-chloro-3,5-dinitrobenzene or similar precursors, followed by selective reduction and substitution[6], or via controlled chlorination of a nitroaniline precursor[7][8].

References

  • Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education - ACS Publications. Available at:[Link]

  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. Available at:[Link]

  • Process for preparing 3-chloro-5-nitrotoluene (US7081548B2 / EP1443040A1). Google Patents.

Sources

Technical Support Center: Storage & Handling of 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-4-methyl-5-nitroaniline . This guide is engineered for researchers, analytical chemists, and drug development professionals who require high-fidelity preservation of this polysubstituted aniline derivative. Because aromatic amines are notoriously susceptible to environmental degradation, this document provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your chemical inventory.

Core Mechanics: The Causality of Aniline Degradation

To effectively prevent degradation, one must understand the underlying chemical causality. The primary degradation route for 3-Chloro-4-methyl-5-nitroaniline is autoxidation .

Despite the presence of the electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups—which slightly reduce the electron density of the aromatic ring compared to unsubstituted aniline—the lone pair of electrons on the amine (-NH₂) nitrogen remains highly reactive[1]. Upon exposure to atmospheric oxygen, light, or trace transition metals, the amine undergoes hydrogen abstraction or single-electron transfer. This initiates a cascade:

  • Initiation: Formation of a highly reactive N-centered radical[2].

  • Propagation & Dimerization: Radicals react with adjacent molecules to form azobenzenes or dianilines[3].

  • Advanced Oxidation: Further exposure leads to the formation of nitroso compounds, quinone-imines, and highly conjugated polymeric species (similar to polyaniline)[4].

These extended conjugated systems absorb light in the visible spectrum, which is why degraded 3-Chloro-4-methyl-5-nitroaniline visually manifests as a dark brown, green, or black discoloration[5].

OxidationPathway A 3-Chloro-4-methyl-5-nitroaniline (Intact) B N-Centered Radical (Initiation) A->B O2, UV Light, Heat C Nitroso / Quinone-Imine Intermediates B->C OH Radicals / ROS D Azobenzene Dimers (Cross-linking) B->D Radical Coupling E Polymeric Species (Dark Discoloration) C->E Polymerization D->E Further Oxidation

Caption: Mechanistic pathway of 3-Chloro-4-methyl-5-nitroaniline oxidative degradation.

Troubleshooting & FAQs

Q1: My freshly prepared stock solution of 3-Chloro-4-methyl-5-nitroaniline turned from pale yellow to dark brown overnight. What happened? A1: This rapid color change is a hallmark of oxidative polymerization. When dissolved in organic solvents (especially those that are not degassed), the dissolved oxygen rapidly reacts with the aniline group. This is often accelerated by ambient light (photolysis) or trace metal ions present in lower-grade solvents[4]. Solution: Always use anhydrous, degassed solvents and store stock solutions in amber vials under an inert atmosphere.

Q2: Does the presence of the nitro and chloro groups change how I should store this compared to standard aniline? A2: Yes, but it does not grant immunity. The electron-withdrawing nitro group decreases the electron density on the amine, making it slightly less prone to rapid oxidation than plain aniline[5]. However, the complex steric and electronic environment created by the chloro- and methyl- substituents means the compound is still highly vulnerable to radical-initiated degradation[2]. It must be treated as an air-sensitive reagent.

Q3: How can I definitively verify if my stored batch has degraded before using it in a sensitive cross-coupling reaction? A3: Visual inspection is the first line of defense (look for darkening or insoluble precipitates). However, for sensitive applications, High-Performance Liquid Chromatography (HPLC) is required[4]. Oxidized byproducts will typically elute at different retention times and exhibit distinct UV absorption profiles (a shift towards longer wavelengths due to extended conjugation). See Protocol B below.

Q4: Can I recover degraded material? A4: If the degradation is minor (<5%), the material can often be rescued via flash column chromatography or recrystallization[6]. However, because the polymeric byproducts often have drastically different solubility profiles, filtering the solution through a plug of Celite or silica can remove the bulk of the dark, insoluble polymeric species[5].

Quantitative Storage Parameters

To maximize the shelf-life of 3-Chloro-4-methyl-5-nitroaniline, environmental variables must be strictly controlled. The data below summarizes the expected stability based on storage conditions.

Storage ConditionAtmosphereContainer TypeLight ExposureExpected Shelf-Life
Ambient (20-25°C) AirClear GlassDirect< 1 Week
Refrigerated (4°C) AirAmber GlassNone (Dark)1 - 3 Months
Frozen (-20°C) Argon / NitrogenAmber Glass + ParafilmNone (Dark)12 - 24 Months
Ultra-Low (-80°C) Argon / NitrogenSealed AmpouleNone (Dark)> 36 Months

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating baseline checks, you can definitively prove whether the protocol was executed successfully.

Protocol A: Inert Gas Purging and Long-Term Storage Workflow

Objective: Displace atmospheric oxygen to prevent the formation of N-centered radicals during storage.

  • Preparation: Transfer the solid 3-Chloro-4-methyl-5-nitroaniline into an oven-dried, amber glass vial. Ensure the vial has a PTFE-lined screw cap to prevent chemical interaction with the seal.

  • Purging (Schlenk Technique):

    • Insert a long needle attached to a dry Argon or Nitrogen line into the vial, reaching just above the solid powder.

    • Insert a shorter, secondary needle through the septum to act as a vent.

    • Gently flow the inert gas for 3–5 minutes to displace all ambient air[6]. (Caution: Do not use high pressure, or the powder will be blown out of the vial).

  • Sealing: Remove the vent needle first, then immediately remove the gas line needle to maintain positive inert pressure. Tightly screw the cap on.

  • Secondary Containment: Wrap the cap boundary tightly with Parafilm. Place the vial inside a secondary desiccator jar containing active Drierite (calcium sulfate) to control moisture.

  • Storage: Transfer the secondary container to a -20°C freezer[7].

  • Validation Step: Place a reversible oxygen indicator pill (e.g., resazurin-based) inside the secondary container. If the pill remains pink/colorless, the anaerobic environment is successfully maintained.

StorageWorkflow S1 Receive / Synthesize Chemical S2 Transfer to Amber Vial (Light Protection) S1->S2 S3 Purge with Argon/N2 (Oxygen Displacement) S2->S3 S4 Seal with PTFE Cap & Parafilm S3->S4 S5 Store at -20°C (Thermal Control) S4->S5 S6 Validation: Check O2 Indicator S5->S6

Caption: Step-by-step workflow for the anaerobic storage of 3-Chloro-4-methyl-5-nitroaniline.

Protocol B: Purity Verification via HPLC-UV

Objective: Quantify the extent of oxidative degradation prior to downstream use.

  • Sample Preparation: Dissolve 1.0 mg of the suspect 3-Chloro-4-methyl-5-nitroaniline in 1.0 mL of HPLC-grade Acetonitrile (degassed). Prepare a fresh standard using a known, high-purity reference batch[4].

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Execution: Inject 10 µL of the standard, followed by 10 µL of the suspect sample.

  • Validation & Analysis:

    • The intact 3-Chloro-4-methyl-5-nitroaniline will elute as a sharp, distinct peak.

    • Degradation Signature: Look for broad, tailing peaks eluting after the main peak (indicating non-polar azobenzene dimers) or early-eluting peaks (indicating highly polar, over-oxidized fragments)[3].

    • If the area under the curve (AUC) of the main peak is <95% relative to the total chromatogram area, the batch must be purified before use in sensitive assays.

References

  • BIOFOUNT: 3-Chloro-4-methyl-5-nitroaniline Storage Information. BIOFOUNT. Available at: [Link]

  • Open Access Journals: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. (2024). Open Access Journals. Available at: [Link]

  • Li, Y., et al.: Aniline degradation by electrocatalytic oxidation. Chemosphere (2003). PubMed. Available at:[Link]

  • Xie, et al.: New Mechanistic Insights into Atmospheric Oxidation of Aniline Initiated by OH Radicals. Environmental Science & Technology (2021). ACS Publications. Available at: [Link]

Sources

Technical Support Center: Optimizing Amidation of 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to amidate polysubstituted, highly deactivated anilines.

Substrate Analysis: 3-Chloro-4-methyl-5-nitroaniline represents a "worst-case scenario" for nucleophilic acyl substitution. The highly electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups deplete the electron density of the amine lone pair through intense inductive and resonance effects. Consequently, standard coupling reagents (e.g., DCC, plain EDC) will fail, leading to unreacted starting materials or thermal degradation. To successfully amidate this substrate, we must shift our strategy from merely activating the carboxylic acid to generating a hyper-electrophilic acylating species via acyl transfer catalysis.

Mechanistic Causality & Catalyst Selection

To overcome the poor nucleophilicity of 3-Chloro-4-methyl-5-nitroaniline, you must select a catalyst system that forces the reaction forward through highly reactive intermediates.

  • Strategy A: T3P with Pyridine (The Gold Standard) Propanephosphonic acid anhydride (T3P) is exceptionally effective for non-nucleophilic anilines[1]. While T3P forms a mixed anhydride with the carboxylic acid, this intermediate alone is insufficiently reactive for our target substrate. The critical addition of Pyridine or N-methylimidazole (NMI) acts as an acyl transfer catalyst. The base attacks the mixed anhydride to form an ultra-reactive acylpyridinium/acylimidazolium intermediate, which is electrophilic enough to trap the deactivated aniline[2].

  • Strategy B: EDC/DMAP/HOBt (The Super-Nucleophile Approach) While EDC/HOBt is standard, the resulting HOBt-active ester is too stable for electron-deficient amines. By introducing stoichiometric DMAP (4-Dimethylaminopyridine), DMAP displaces HOBt to form a highly reactive acylpyridinium ion. This step is mandatory for driving the reaction with deactivated anilines[3].

  • Strategy C: Boronic Acid Catalysis (Direct Condensation) For atom-economical direct amidation without traditional coupling reagents, electron-deficient boronic acids (e.g., 3,4,5-trifluorophenylboronic acid) serve as bifunctional Lewis acids. They activate the carboxylic acid via an (acyloxy)boron intermediate, enabling coupling with poorly nucleophilic aromatic amines under azeotropic reflux[4].

Mechanistic Visualization

Amidation_Mechanism Acid Carboxylic Acid Anhydride Mixed Anhydride Acid->Anhydride + T3P T3P T3P Catalyst T3P->Anhydride Base Pyridine / NMI ActiveAcyl Acylpyridinium Ion Base->ActiveAcyl Acyl Transfer Anhydride->ActiveAcyl Activation Amide Target Amide ActiveAcyl->Amide Amidation Aniline Deactivated Aniline Aniline->Amide Nucleophilic Attack

Mechanistic pathway of T3P/Pyridine-catalyzed amidation of electron-deficient anilines.

Quantitative Catalyst Comparison

Catalyst SystemAcyl Transfer AgentTypical YieldEpimerization RiskScalability & Workup
T3P Pyridine / NMI (3.0 eq)75–90%Very LowExcellent (Water-soluble byproducts)
EDC / HOBt DMAP (1.0 eq)60–80%HighModerate (Requires acid/base washes)
Boronic Acid None (Direct)40–65%ModerateGood (Requires azeotropic reflux)

Validated Experimental Protocols

A robust protocol must be self-validating. Do not proceed to the next step blindly; verify the formation of your reactive intermediates.

Protocol 1: T3P/Pyridine-Mediated Amidation (Recommended)
  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous EtOAc or DMF (0.2 M). Add Pyridine (3.0 equiv). Cool the mixture to 0°C under Argon.

  • Coupling Agent Addition: Slowly add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise to control the exotherm.

  • Validation Check 1: Stir for 30 minutes. Monitor via LC-MS to confirm the complete disappearance of the carboxylic acid and the formation of the mixed anhydride/acylpyridinium intermediate. Do not proceed until activation is complete.

  • Nucleophilic Addition: Add 3-Chloro-4-methyl-5-nitroaniline (1.1 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Validation Check 2: Monitor the consumption of the aniline via TLC (UV active at 254 nm).

  • Workup: Quench with saturated aqueous NaHCO₃. The water-soluble phosphonate byproducts will partition entirely into the aqueous layer, ensuring high purity of the organic phase[1].

Protocol 2: EDC/DMAP/HOBt Amidation
  • Esterification: Combine the carboxylic acid (1.0 equiv), HOBt (0.2 equiv), and DMAP (1.0 equiv) in anhydrous CH₂Cl₂.

  • Activation: Add EDC·HCl (1.2 equiv) at 0°C. Stir for 1 hour to ensure complete active ester formation.

  • Aniline Addition: Add 3-Chloro-4-methyl-5-nitroaniline (1.0 equiv). Heat to 40°C (reflux) if necessary, as DMAP-acyl intermediates often require thermal energy to react with highly deactivated amines[3].

  • Workup: Wash sequentially with 1N HCl, water, and brine to remove DMAP and urea byproducts.

Troubleshooting Guides & FAQs

Q: I am recovering >80% unreacted 3-Chloro-4-methyl-5-nitroaniline. What went wrong? A: You likely omitted the acyl transfer catalyst. If using T3P, ensure you are using Pyridine or NMI as the base, not just DIPEA or TEA. DIPEA is too sterically hindered to form the necessary acylammonium intermediate. If using EDC, ensure DMAP is present in at least stoichiometric amounts[2][3].

Q: My carboxylic acid has a sensitive chiral center. How do I prevent epimerization during this forced coupling? A: Highly activated acylpyridinium species are prone to oxazolone formation (the primary pathway for racemization). Switch entirely to the T3P/Pyridine system. T3P is field-proven to suppress epimerization even with challenging, non-nucleophilic anilines, provided the reaction is kept at or below room temperature[1][5].

Q: The reaction mixture turns dark brown/black upon heating, and yields are abysmal. A: 3-Chloro-4-methyl-5-nitroaniline is highly susceptible to oxidative degradation under heated basic conditions. If thermal energy is required, rigorously degas your solvents (sparge with Argon for 15 mins) and run the reaction under a strict inert atmosphere.

Q: Can I use Buchwald-Hartwig cross-coupling instead of direct amidation? A: If direct amidation fails, you can invert the strategy: convert your carboxylic acid to a primary amide, and couple it with the aryl chloride moiety of 3-Chloro-4-methyl-5-nitroaniline using Pd-catalysis. However, the nitro group can poison certain Pd catalysts and alter oxidative addition rates, making direct T3P amidation the more reliable first-line approach.

References

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters / PubMed URL: [Link]

  • Title: Stereochemical Aspects of T3P Amidations Source: Organic Process Research & Development URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC URL: [Link]

  • Title: Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Validation & Comparative

HPLC Method Development and Validation for 3-Chloro-4-methyl-5-nitroaniline Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Context

(CAS: 937674-66-3) is a highly functionalized, polysubstituted aniline derivative. Featuring chloro, methyl, and nitro electron-withdrawing/donating groups, it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The purity of this starting material is paramount; even trace isomeric or synthetic impurities can drastically alter the yield, efficacy, and safety profile of the final drug product.

The Chromatographic Challenge: Polysubstituted Anilines

Developing a robust High-Performance Liquid Chromatography (HPLC) method for substituted anilines presents distinct physicochemical challenges. The primary issue stems from the basic nature of the primary amine ( −NH2​ ) group. In traditional reversed-phase chromatography, basic analytes undergo secondary electrostatic interactions (ion-exchange) with unreacted, acidic silanol groups ( −SiOH ) on the silica support. This phenomenon causes severe peak tailing, retention time drift, and poor resolution from closely eluting impurities[1].

To overcome these limitations, we engineered an Optimized Core-Shell UHPLC Method and benchmarked it against a Traditional Fully Porous C18 HPLC Method .

Comparative Performance Analysis

The following table objectively compares the performance metrics of the traditional approach versus our optimized methodology.

ParameterTraditional C18 HPLC MethodOptimized Core-Shell UHPLC Method
Stationary Phase Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 2.6 µm)
Mobile Phase pH Unbuffered / Water:MethanolpH 3.0 Phosphate Buffer:Acetonitrile
Elution Mode IsocraticGradient
Run Time ~25 minutes10 minutes
Tailing Factor ( Tf​ ) 1.8 - 2.2 (Significant Tailing)1.05 - 1.15 (Highly Symmetrical)
Resolution ( Rs​ ) < 1.5 for critical pairs> 2.5 for all impurities
Solvent Consumption High (~25 mL per run)Low (~4 mL per run)

Mechanistic Causality: Driving Chromatographic Excellence

Our experimental choices are not arbitrary; they are governed by fundamental chromatographic principles:

  • pH Control & Silanol Suppression: The pKa of the residual silanols on silica is approximately 4.5. By utilizing a 10 mM Potassium Phosphate buffer adjusted to pH 3.0, we ensure that the silanols are fully protonated (neutralized). This eliminates the detrimental ion-exchange interactions with the basic aniline group, directly causing the dramatic improvement in peak symmetry[2].

  • Core-Shell Architecture: Unlike fully porous particles, core-shell particles feature a solid silica core surrounded by a thin porous layer. This geometry restricts the longitudinal diffusion path (the B term in the van Deemter equation) and homogenizes the flow path (the A term). The result is ultra-high efficiency (theoretical plates) comparable to sub-2 µm particles, but at a significantly lower backpressure.

Mechanism N1 Analyte: 3-Chloro-4-methyl-5-nitroaniline Basic -NH2 Group N3 Mechanistic Effect Neutralizes Residual Silanols N1->N3 N2 Mobile Phase Control Buffer pH 3.0 N2->N3 N4 Core-Shell Stationary Phase Reduced Diffusion Path N3->N4 N5 N5 N4->N5

Fig 1. Mechanistic causality of peak resolution and symmetry optimization.

Experimental Protocol: Optimized UHPLC Workflow

Reagents & Equipment
  • System: UHPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Reagents: HPLC-Grade Acetonitrile, Milli-Q Water, Potassium Dihydrogen Phosphate ( KH2​PO4​ ), Orthophosphoric acid.

  • Reference Standard: .

Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 2.1 mm, 2.6 µm.

  • Column Temperature: 35°C.

  • Mobile Phase A: 10 mM KH2​PO4​ in Water, adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 6.0 min: 20% 80% B

    • 6.0 - 8.0 min: 80% B

    • 8.0 - 10.0 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (with DAD spectral scanning from 200-400 nm for peak purity).

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL).

  • Sample Solution: Prepare the test sample identically to the standard solution. Filter through a 0.22 µm PTFE syringe filter prior to injection.

A Self-Validating System: ICH Q2(R2) Compliance

To ensure trustworthiness, this protocol is designed as a self-validating system. Data is only accepted if the built-in System Suitability Test (SST) passes predefined criteria prior to sample analysis. The method was fully validated according to the[3][4].

Validation Parameters Evaluated:
  • System Suitability: 5 replicate injections of the standard must yield an RSD ≤2.0% , a Tailing Factor ≤1.5 , and Theoretical Plates ≥5000 .

  • Specificity (Forced Degradation): The sample is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (105°C) stress. The DAD must confirm that the 3-Chloro-4-methyl-5-nitroaniline peak is spectrally pure (Peak Purity Angle < Peak Purity Threshold) and fully resolved from all degradation products.

  • Linearity: Evaluated across 5 concentration levels (25% to 150% of the nominal concentration). The correlation coefficient ( R2 ) achieved was >0.999 .

  • Accuracy (Recovery): Triplicate preparations of spiked samples at 50%, 100%, and 150% levels demonstrated recovery rates between 98.5% and 101.2%.

Workflow A 1. System Suitability Test (SST) Verify Resolution & Tailing B 2. Sample Preparation Standard & Unknown at 100 µg/mL A->B C 3. UHPLC Core-Shell Separation Gradient Elution at pH 3.0 B->C D 4. DAD Detection & Peak Integration Spectral Purity Verification C->D E 5. ICH Q2(R2) Data Evaluation Accuracy, Precision, Linearity D->E

Fig 2. Self-validating analytical workflow for ICH Q2(R2) compliant purity assessment.

Conclusion

By addressing the fundamental physicochemical properties of polysubstituted anilines, the Optimized Core-Shell UHPLC method provides a superior, self-validating framework for the purity analysis of 3-Chloro-4-methyl-5-nitroaniline. The strategic control of mobile phase pH combined with advanced stationary phase architecture ensures high resolution, minimal peak tailing, and strict compliance with global regulatory standards.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures . European Medicines Agency (EMA).[Link]

  • Computer Simulation for the Simultaneous Optimization of Any Two Variables and Any Chromatographic Procedure . Journal of Chromatographic Science, Oxford University Press.[Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Chloro-Methyl-Nitroaniline Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate landscape of pharmaceutical and materials science, the subtle art of molecular engineering dictates the final properties and efficacy of a compound. Substituted anilines are foundational scaffolds in this endeavor, serving as precursors to a vast array of dyes, agrochemicals, and, most critically, active pharmaceutical ingredients. The reactivity of these precursors is not a trivial matter; it governs reaction yields, dictates the feasibility of synthetic routes, and influences the impurity profile of the final product.

This guide provides an in-depth comparative analysis of the chemical reactivity of 3-Chloro-4-methyl-5-nitroaniline and its two constitutional isomers where the chlorine atom is in the ortho position to the amine: 2-Chloro-4-methyl-5-nitroaniline and 2-Chloro-4-methyl-3-nitroaniline. We will dissect how the specific placement of the chloro, methyl, and nitro groups on the aniline ring creates a unique electronic and steric environment, thereby modulating the reactivity of the amino group and the aromatic ring itself. This analysis is grounded in the fundamental principles of physical organic chemistry and supported by experimental protocols to provide researchers, scientists, and drug development professionals with a robust framework for selecting and utilizing these critical intermediates.

The Theoretical Underpinnings of Reactivity: Electronic and Steric Effects

The reactivity of a substituted aniline is primarily governed by the interplay of electronic and steric effects imposed by the substituents on the aromatic ring.[1] These effects influence the electron density of the entire molecule, particularly the availability of the lone pair of electrons on the amino nitrogen, which is central to many of its characteristic reactions.

Electronic Effects:

  • Inductive Effect (-I): This is the through-bond polarization caused by differences in electronegativity. The chloro and nitro groups are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the ring and the amino group.[1] The methyl group, being an alkyl group, is weakly electron-donating through induction (+I).

  • Resonance Effect (R): This effect involves the delocalization of π-electrons and lone pairs between the substituent and the aromatic ring.

    • The amino group (-NH₂) is a strong resonance donor (+R), pushing its lone pair into the ring and increasing electron density at the ortho and para positions.[2]

    • The nitro group (-NO₂) is a potent resonance-withdrawing group (-R), delocalizing electron density from the ring, especially from the ortho and para positions.[1]

    • The chloro group (-Cl) exhibits a dual nature: it is inductively withdrawing (-I) but has a lone pair that can be donated by resonance (+R). For halogens, the inductive effect typically dominates, resulting in a net electron-withdrawing character.[1]

Steric Effects: The "Ortho Effect"

When a substituent is located at the position ortho to the amino group, it can introduce significant steric hindrance.[3] This "ortho effect" can physically block the approach of reagents to the amino group, thereby slowing down reactions. Furthermore, it can force the amino group to twist out of the plane of the benzene ring, disrupting the resonance interaction between the nitrogen lone pair and the aromatic π-system.[4] This steric inhibition of resonance can have a profound impact on the basicity and reactivity of the aniline. For the two 2-chloro isomers in this guide, the ortho effect will be a dominant factor in their reactivity profile.

Comparative Reactivity Analysis

Based on the interplay of these electronic and steric factors, we can predict and rationalize the differences in reactivity between our three isomers of interest.

Basicity: The Foundation of Nucleophilicity

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the nitrogen's lone pair to accept a proton. It is a fundamental property that often correlates with the nucleophilicity of the amine in many reactions. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.[2]

Due to the lack of direct experimental pKa values for these specific isomers in the literature, we can estimate their relative basicity based on the additive effects of the substituents, as guided by Hammett equation principles.[4][5][6]

Table 1: Estimated Physicochemical Properties and Predicted Basicity of Chloro-Methyl-Nitroaniline Isomers

CompoundStructurePredicted pKa (Conjugate Acid)Rationale for Basicity Ranking
3-Chloro-4-methyl-5-nitroaniline ~1.5 - 2.5Highest Basicity. The strongly deactivating -NO₂ and -Cl groups are meta to the amino group, exerting mainly their -I effects. The +I effect of the methyl group provides some electron donation. The absence of an ortho substituent avoids steric inhibition of resonance.
2-Chloro-4-methyl-5-nitroaniline ~0.5 - 1.5Intermediate Basicity. The ortho-chloro group introduces steric hindrance (ortho effect) and a strong -I effect close to the amine, reducing basicity.[3] The para-methyl group provides some offsetting electron donation.
2-Chloro-4-methyl-3-nitroaniline ~-0.5 - 0.5Lowest Basicity. This isomer suffers from the most significant deactivation. It has an ortho-chloro group and an ortho-nitro group, both of which are strongly electron-withdrawing and sterically hindering. The nitro group's proximity allows for potential intramolecular hydrogen bonding, which further stabilizes the free amine and reduces its availability for protonation.[7]

Disclaimer: The pKa values presented are estimations based on established structure-reactivity principles and should be confirmed experimentally.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a self-validating system for the experimental determination of the pKa of the conjugate acid of a weakly basic aniline derivative.

Pillar of Trustworthiness: The use of a calibrated pH meter and standardized titrant, along with the analysis of the half-equivalence point from the titration curve, provides a reliable and reproducible measure of the pKa.

  • Preparation of the Analyte Solution: Accurately weigh approximately 0.1 mmol of the chloro-methyl-nitroaniline isomer and dissolve it in a suitable solvent mixture (e.g., 50 mL of 50:50 ethanol:water). The choice of solvent is crucial for ensuring the solubility of the weakly basic aniline.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.00, 7.00, and 10.00). Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette filled with standardized 0.05 M HCl.

  • Data Collection: Record the initial pH of the solution. Add the HCl titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition. Ensure the solution has stabilized before taking a reading. Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Analysis: Plot a titration curve of pH versus the volume of HCl added. Determine the volume of HCl required to reach the equivalence point. The pH of the solution at the half-equivalence point (half the volume of HCl added to reach the equivalence point) is equal to the pKa of the conjugate acid.

  • Comparison: A higher experimental pKa value indicates a stronger base.

Diazotization: Gateway to Aromatic Transformations

Diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, is a cornerstone of synthetic chemistry.[8][9] The rate of this reaction is highly dependent on the nucleophilicity of the aniline.

  • 3-Chloro-4-methyl-5-nitroaniline: With the highest predicted basicity and an unhindered amino group, this isomer is expected to undergo diazotization most readily.

  • 2-Chloro-4-methyl-5-nitroaniline & 2-Chloro-4-methyl-3-nitroaniline: The presence of an ortho-chloro group in both isomers will sterically hinder the approach of the nitrosating agent (NO⁺ or its carrier), leading to a significantly slower reaction rate.[10] For 2-chloro-4-methyl-3-nitroaniline, the additional deactivating effect of the ortho-nitro group will make diazotization even more challenging, likely requiring more forcing conditions (e.g., longer reaction times or use of non-aqueous methods).

Diazotization_Workflow cluster_prep Amine Preparation cluster_reaction Diazotization Reaction cluster_product Product Handling Amine Chloro-Methyl-Nitroaniline Isomer Suspension Amine Salt Suspension Amine->Suspension Acid Concentrated HCl or H₂SO₄ in Water Acid->Suspension Cooling Cool to 0-5 °C (Ice Bath) Suspension->Cooling Reaction Diazonium Salt Formation (Maintain 0-5 °C) Cooling->Reaction NaNO2 Aqueous NaNO₂ Solution (pre-cooled) NaNO2->Reaction StarchIodide Test for excess HNO₂ (Starch-Iodide Paper) Reaction->StarchIodide Product Aryl Diazonium Salt Solution (Use Immediately) StarchIodide->Product

Caption: A generalized workflow for the diazotization of chloro-methyl-nitroaniline isomers.

Experimental Protocol: Diazotization of a Sterically Hindered Chloro-Methyl-Nitroaniline

Pillar of Expertise: For sterically hindered and weakly basic anilines, standard aqueous diazotization can be sluggish. This protocol incorporates modifications to address these challenges, such as ensuring complete salt formation and allowing for extended reaction times.[10]

  • Amine Salt Formation: In a beaker, suspend 10.0 mmol of the 2-chloro-4-methyl-nitroaniline isomer in a mixture of 15 mL of water and 5 mL of concentrated hydrochloric acid (or 3 mL of concentrated sulfuric acid). Stir vigorously. Gentle warming may be required to facilitate the formation of the amine salt, but the mixture must be thoroughly cooled before proceeding.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with efficient magnetic stirring.

  • Nitrite Addition: In a separate beaker, dissolve 10.5 mmol of sodium nitrite in 10 mL of cold water. Add this solution dropwise to the cold amine salt suspension over 30-45 minutes. The tip of the addition funnel or pipette should be below the surface of the reaction mixture. Maintain the temperature strictly between 0-5 °C throughout the addition.

  • Reaction Completion: Due to the reduced reactivity, continue stirring the mixture at 0-5 °C for an additional 60 minutes after the addition is complete.

  • Verification: Test for the presence of a slight excess of nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A blue-black color indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution and stir for another 15 minutes before re-testing.

  • Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction).

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent on the aniline ring can potentially act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. However, this reaction is only efficient if the ring is strongly activated by electron-withdrawing groups positioned ortho or para to the leaving group.[11][12] These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

  • 3-Chloro-4-methyl-5-nitroaniline: The chloro group is meta to the strongly activating nitro group. Therefore, it is not significantly activated towards SNAr and will be relatively unreactive.

  • 2-Chloro-4-methyl-5-nitroaniline: The chloro group is ortho to the amino group and meta to the nitro group. It is not well-activated for SNAr.

  • 2-Chloro-4-methyl-3-nitroaniline: The chloro group is ortho to a nitro group and an amino group. The ortho-nitro group provides strong activation, making the chloro substituent susceptible to displacement by strong nucleophiles. This isomer is predicted to be the most reactive in SNAr reactions.

Sources

A Comparative Guide to GC-MS and Alternative Analytical Methods for Validating the Synthesis of 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Analytical Validation in Synthesis

In the landscape of pharmaceutical and fine chemical development, the synthesis of novel compounds such as 3-Chloro-4-methyl-5-nitroaniline, a potential intermediate for active pharmaceutical ingredients (APIs), demands rigorous analytical oversight. The validation of a synthetic route is not merely a confirmation of the final product's identity; it is a comprehensive evaluation that ensures the process is robust, reproducible, and effectively controls for impurities. An unvalidated or poorly controlled synthesis can lead to inconsistent product quality, unforeseen side effects in downstream applications, and significant regulatory hurdles.

This guide provides an in-depth comparison of analytical methodologies for the validation of 3-Chloro-4-methyl-5-nitroaniline synthesis, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). As your partner in the laboratory, this document moves beyond a simple recitation of steps. It delves into the causality behind methodological choices, offering a framework for developing a self-validating system of analysis. We will explore a robust GC-MS method, detail its validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and objectively compare its performance against viable alternatives like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3]

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like 3-Chloro-4-methyl-5-nitroaniline. Its strength lies in the superior separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry.[4] This combination is ideal for resolving the target analyte from structurally similar starting materials, by-products, and degradation products, which is a cornerstone of synthesis validation.

Proposed GC-MS Method: A Self-Validating Protocol

The following protocol is designed for robustness, drawing on established methods for related nitroaromatic and chloroaniline compounds.[5][6][7]

1. Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte from the reaction mixture into a solvent compatible with the GC system, while minimizing matrix interference.

  • Protocol:

    • Accurately weigh approximately 50 mg of the crude reaction mixture into a 50 mL volumetric flask and dissolve in methanol.

    • Perform a serial dilution to achieve a theoretical final concentration of ~100 µg/mL.

    • To 1 mL of this solution in a 15 mL glass tube, add 5 mL of deionized water and 2 mL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to perform a liquid-liquid extraction.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean vial.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

  • Rationale: Methanol is used for initial dissolution due to its broad solvency. The subsequent liquid-liquid extraction with MTBE efficiently partitions the moderately polar 3-Chloro-4-methyl-5-nitroaniline into the organic phase, leaving behind more polar impurities and salts. Drying with sodium sulfate is critical to prevent water from damaging the GC column and interfering with ionization.[8]

2. Instrumentation and Chromatographic Conditions

  • Rationale: A DB-5ms column is a robust, low-bleed, non-polar column that provides excellent separation for a wide range of semi-volatile organic compounds, including aromatic amines.[7] The temperature program is designed to first elute volatile components at a lower temperature before ramping up to elute the target analyte and any higher-boiling impurities, ensuring good peak shape and resolution. A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.[4]

ParameterValue
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 100 °C, hold for 1 min; ramp at 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-350) for identification and impurity profiling; Selected Ion Monitoring (SIM) for quantification
SIM Ions (Proposed) m/z 172 (M+), 142, 127, 91 (To be confirmed with a standard)
Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the proposed GC-MS method is suitable for its intended purpose, a full validation study must be conducted.[1][2][3][9]

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Experimental Approach:

    • Analyze a blank (diluent), a solution of the starting materials, known potential by-products, and the 3-Chloro-4-methyl-5-nitroaniline reference standard.

    • Spike the crude product sample with known impurities and the reference standard to demonstrate that the analyte peak is well-resolved and its quantification is unaffected.

    • Peak purity analysis using the mass spectral data should be performed to confirm that the chromatographic peak for the analyte does not contain any co-eluting impurities.

2. Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Experimental Approach:

    • Prepare a series of at least five calibration standards from a stock solution of the reference standard, ranging from 1 µg/mL to 150 µg/mL.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

3. Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by recovery studies.

  • Experimental Approach:

    • Spike the crude product matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for an assay of a main component.[10]

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Experimental Approach (Based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of diluted solutions of the reference standard.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Approach:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • GC oven temperature ramp rate (± 1 °C/min)

      • Helium flow rate (± 0.1 mL/min)

      • Injector temperature (± 5 °C)

    • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution). The results should not be significantly affected.

Comparative Analysis: Alternative Methodologies

While GC-MS is a powerful tool, other techniques offer different advantages and may be more suitable depending on the specific laboratory environment and analytical needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a strong alternative, particularly because nitroaromatic compounds are typically strong chromophores, making them ideal for UV detection.[11][12][13]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically a C18 column). Detection is achieved by measuring the absorbance of UV light at a specific wavelength.

  • Advantages:

    • Excellent for routine quality control due to its robustness and lower operational complexity compared to MS.[12]

    • Avoids the thermal degradation that can be a concern for some nitroanilines in a hot GC injector.[14]

    • Instrumentation is widely available in most analytical laboratories.

  • Disadvantages:

    • Lower specificity than MS. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.

    • Confirmation of peak identity is based solely on retention time, which is less definitive than a mass spectrum.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the most powerful technique for trace-level analysis and confirmation.[15][16][17]

  • Principle: After separation by LC, the analyte is ionized (typically via electrospray ionization - ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion, fragmenting it, and monitoring for a specific product ion, providing two levels of mass-based confirmation.

  • Advantages:

    • Unparalleled sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities that might be missed by other methods.[15][16]

    • Provides definitive structural confirmation.

  • Disadvantages:

    • Highest instrumentation cost and complexity.

    • Matrix effects (ion suppression or enhancement) can be more pronounced and require careful method development to mitigate, often through the use of isotopically labeled internal standards.[8]

Quantitative Data Summary and Method Comparison

The following table provides a comparative summary of the performance characteristics for each analytical technique. The values for GC-MS, HPLC-UV, and LC-MS/MS are illustrative and represent typical performance expectations for the analysis of a compound like 3-Chloro-4-methyl-5-nitroaniline.

ParameterGC-MS (Proposed)HPLC-UVLC-MS/MS
Specificity High (based on retention time and mass spectrum)Moderate (risk of co-elution)Very High (based on retention time and MRM transition)
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%
Precision (RSD) ≤ 2%≤ 2%≤ 1%
Limit of Quantitation (LOQ) Low ng/mL rangeMid-to-high ng/mL rangepg/mL to low ng/mL range
Robustness GoodExcellentGood
Instrumentation Cost HighModerateVery High
Best For Definitive identification, impurity profiling, and quantification.Routine QC, assay, and content uniformity.Trace-level impurity analysis and confirmation.

Visualizing the Workflow

Diagrams created using Graphviz provide a clear visual representation of the analytical processes.

Overall Synthesis Validation Workflow

cluster_0 Synthesis & Sampling cluster_1 Sample Preparation cluster_2 Analytical Methodologies cluster_3 Method Validation (ICH Q2) cluster_4 Data Analysis & Reporting Synthesis Crude Synthesis Product Sampling Homogeneous Sampling Synthesis->Sampling Dissolution Dissolution in Methanol Sampling->Dissolution Extraction Liquid-Liquid Extraction (MTBE) Dissolution->Extraction Drying Drying over Na2SO4 Extraction->Drying Final_Sample Final Extract for Analysis Drying->Final_Sample GCMS GC-MS Analysis (Primary Method) Final_Sample->GCMS HPLC HPLC-UV Analysis (Alternative) Final_Sample->HPLC LCMSMS LC-MS/MS Analysis (Alternative) Final_Sample->LCMSMS Validation Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness GCMS->Validation Data Quantification of Analyte & Impurity Profiling Validation->Data Report Validation Report & Certificate of Analysis Data->Report

Caption: A high-level workflow for the validation of 3-Chloro-4-methyl-5-nitroaniline synthesis.

GC-MS Experimental Protocol Flow

Sample 1. Sample Injection 1 µL Splitless GC 2. GC Separation DB-5ms Column Temperature Program Sample->GC Ionization 3. Ionization Electron Ionization (EI) 70 eV GC->Ionization MS 4. Mass Analysis Quadrupole Analyzer Scan or SIM mode Ionization->MS Detection 5. Detection Electron Multiplier MS->Detection Data 6. Data Acquisition Chromatogram & Mass Spectra Detection->Data

Caption: Step-by-step logical flow of the GC-MS analytical process.

Comparison of Analytical Techniques

Analyte 3-Chloro-4-methyl-5-nitroaniline (in prepared sample) GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC LCMSMS LC-MS/MS Analyte->LCMSMS GCMS_Attr High Specificity Good Sensitivity Definitive ID GCMS->GCMS_Attr HPLC_Attr Robust & Routine Moderate Cost Lower Specificity HPLC->HPLC_Attr LCMSMS_Attr Highest Specificity Trace-Level Sensitivity High Cost LCMSMS->LCMSMS_Attr

Caption: A logical comparison of the primary and alternative analytical techniques.

Conclusion

The validation of the synthesis of 3-Chloro-4-methyl-5-nitroaniline is a multi-faceted task that relies on the selection of an appropriate, well-validated analytical method. GC-MS stands out as a robust and highly specific primary technique, providing definitive identification and reliable quantification essential for both process development and quality control. The detailed GC-MS method and validation protocol presented in this guide offer a comprehensive framework for ensuring that the analytical data generated is accurate, reliable, and defensible.

While HPLC-UV provides a cost-effective solution for routine analysis, and LC-MS/MS offers unparalleled sensitivity for trace impurity detection, the choice of methodology must align with the intended purpose. For the comprehensive validation of a new synthetic route, where impurity profiling and definitive identification are paramount, the specificity and reliability of GC-MS make it the superior choice. By implementing this self-validating system of analysis, researchers, scientists, and drug development professionals can proceed with confidence in the quality and consistency of their synthesized material.

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Comparative Study of Reduction Catalysts for 3-Chloro-4-methyl-5-nitroaniline: A Guide to Chemoselective Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of highly functionalized pharmaceutical intermediates often hinges on the precise execution of chemoselective transformations. For the reduction of 3-chloro-4-methyl-5-nitroaniline to 5-chloro-2-methylbenzene-1,3-diamine , the primary synthetic hurdle is reducing the nitro (-NO₂) group to an amine (-NH₂) without triggering hydrodechlorination (cleavage of the C-Cl bond).

This guide provides an objective, data-driven comparison of catalytic systems used for this transformation, detailing the mechanistic causality behind catalyst selection and providing a self-validating experimental protocol for process chemists and drug development professionals.

Mechanistic Causality: The Chemoselectivity Challenge

The catalytic hydrogenation of nitroarenes follows the classical Haber mechanism, proceeding via nitroso and hydroxylamine intermediates before yielding the final aniline derivative [1]. However, when a halogen is present on the aromatic ring, a competing side reaction—hydrodehalogenation—threatens product purity and yield.

The Pitfall of Palladium

Palladium on Carbon (Pd/C) is the industry standard for general nitro reductions due to its exceptional activity. However, Pd possesses a strong thermodynamic driving force for the oxidative addition into C-Cl bonds. When applied to 3-chloro-4-methyl-5-nitroaniline, Pd/C rapidly reduces the nitro group but subsequently (or concurrently) cleaves the aryl chloride bond, generating the undesired 2-methylbenzene-1,3-diamine impurity.

The Platinum Advantage and Site Poisoning

Platinum (Pt) exhibits a significantly higher activation energy for C-Cl oxidative addition compared to Pd [4]. While unmodified Pt/C offers better selectivity, it still yields 10-15% dechlorinated byproducts at elevated temperatures. To achieve >99% chemoselectivity, the catalyst must be modified. Doping Pt/C with metals like Vanadium (V), Zinc (Zn), or utilizing sulfide poisons selectively blocks the highly active "step-edge" sites responsible for dehalogenation, restricting catalysis to the planar sites that facilitate nitro reduction[2].

Pathway A 3-Chloro-4-methyl- 5-nitroaniline B Nitroso / Hydroxylamine Intermediates A->B +H2 (Haber Mechanism) D 2-Methylbenzene- 1,3-diamine (Dechlorinated Impurity) A->D Hydrodechlorination (Pd/C catalyzed) C 5-Chloro-2-methylbenzene- 1,3-diamine (Target Product) B->C +H2 C->D Over-reduction

Figure 1: Chemoselective reduction pathway vs. competitive hydrodechlorination.

Comparative Catalyst Analysis

To objectively evaluate the optimal catalyst for this transformation, we must analyze the performance metrics of standard and advanced catalytic systems under typical hydrogenation conditions.

Quantitative Performance Data

The following table summarizes the performance of various catalysts in the reduction of highly functionalized chloronitroarenes based on recent catalytic flow and batch reactor studies [3].

Catalyst SystemNitro Conversion (%)Chemoselectivity to Target (%)Dechlorination Impurity (%)Optimal Conditions
5% Pd/C >99.9< 40.0> 60.030 °C, 0.5 MPa H₂
5% Pt/C >99.085.0 - 90.010.0 - 15.060 °C, 3.4 MPa H₂
1% Pt-V/C (Modified) >99.5> 99.0< 0.560 °C, 1.0 MPa H₂
Pt@PCN-221(Co) >99.997.3< 2.080 °C, 1.0 MPa H₂

Key Takeaways:

  • Pd/C is unviable for this specific substrate without heavy modification, as it acts as a highly efficient hydrodechlorination catalyst.

  • Unmodified Pt/C requires high pressure (3.4 MPa) to kinetically favor nitro reduction over dehalogenation, but still falls short of pharmaceutical purity standards [4].

  • Modified Pt-V/C represents the most scalable industrial solution, offering near-perfect chemoselectivity at moderate pressures.

  • Advanced Sandwiched Catalysts (Pt@PCN-221) utilize Co-N4 single sites to selectively adsorb the ortho-chloro group, physically shielding it from the Pt nanoparticles while the nitro group is reduced [2].

Self-Validating Experimental Protocol

The following methodology details the chemoselective reduction of 3-chloro-4-methyl-5-nitroaniline using a Vanadium-doped Platinum on Carbon (Pt-V/C) catalyst. This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure the mechanistic integrity of the reaction.

Materials Required
  • Substrate: 3-Chloro-4-methyl-5-nitroaniline (1.0 eq, 100 mmol)

  • Catalyst: 1% Pt-1% V/C (approx. 1-2 mol% Pt relative to substrate)

  • Solvent: Methanol (HPLC grade, degassed)

  • Gas: High-purity Hydrogen (H₂) and Nitrogen (N₂)

Step-by-Step Methodology
  • Reactor Charging: To a clean, dry 500 mL Hastelloy autoclave, add 3-chloro-4-methyl-5-nitroaniline (18.6 g, 100 mmol) and Methanol (200 mL). Carefully add the Pt-V/C catalyst (2.0 g) as a slurry in methanol to prevent sparking.

  • Inertion Sequence: Seal the autoclave. Purge the headspace with N₂ to 0.5 MPa and vent to atmospheric pressure. Repeat this cycle three times to ensure complete removal of oxygen.

  • Hydrogenation: Purge the reactor twice with H₂. Pressurize the reactor to 1.0 MPa with H₂. Initiate agitation at 800-1000 RPM to eliminate mass transfer limitations.

  • Temperature Control: Heat the reaction mixture to 60 °C . Monitor the hydrogen uptake via a mass flow controller. The reaction is typically exothermic; utilize internal cooling coils to maintain 60 ± 2 °C.

  • In-Process Control (IPC): After H₂ uptake ceases (approx. 2-4 hours), sample the reactor under positive N₂ pressure. Analyze via HPLC (C18 column, UV detection at 254 nm).

    • Validation Check: The reaction is complete when the starting material and hydroxylamine intermediates are <0.1%. If the dechlorinated impurity (2-methylbenzene-1,3-diamine) exceeds 0.5%, the reaction temperature was too high or agitation was insufficient.

  • Workup & Isolation: Cool the reactor to 20 °C and vent the H₂ gas safely. Purge with N₂ three times. Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the catalyst.

  • Crystallization: Concentrate the methanolic filtrate under reduced pressure. Precipitate the target 5-chloro-2-methylbenzene-1,3-diamine by the slow addition of cold water. Filter, wash, and dry under vacuum at 40 °C.

Protocol S1 1. Reactor Charging Add Substrate, Solvent (MeOH), & Pt-V/C S2 2. Inertion Sequence Purge with N2 (3x) to remove O2 S1->S2 S3 3. Hydrogenation Pressurize H2 (1.0 MPa), Heat to 60°C S2->S3 S4 4. In-Process Control (IPC) HPLC monitoring for intermediate clearance S3->S4 S5 5. Catalyst Filtration Filter through Celite under N2 blanket S4->S5 S6 6. Crystallization Concentrate filtrate & precipitate product S5->S6

Figure 2: Standard operating procedure for the catalytic hydrogenation workflow.

References

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal C
  • Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts Journal of the American Chemical Society (JACS)
  • Innovative Approaches to a Scalable Catalytic Flow Reaction: A Focus on Selective Nitro-Group Hydrogenation in a Fixed-Bed System Organic Process Research & Development - ACS Public
  • Selective Hydrogenation. I.

Benchmarking commercial suppliers of 3-Chloro-4-methyl-5-nitroaniline CAS 937674-66-3

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Guide: Benchmarking Commercial Suppliers of 3-Chloro-4-methyl-5-nitroaniline (CAS 937674-66-3)

Executive Summary & Chemical Profile

3-Chloro-4-methyl-5-nitroaniline (CAS 937674-66-3) is a highly functionalized, polysubstituted aniline utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. With a molecular formula of C7H7ClN2O2 and a molecular weight of 186.60 g/mol , this compound features three distinct functional groups on the benzene ring: a chloro, a methyl, and a nitro group[2].

From a mechanistic perspective, the presence of the strongly electron-withdrawing meta-nitro group and the sterically demanding ortho-methyl group significantly attenuates the nucleophilicity of the amine. Consequently, downstream applications—such as Buchwald-Hartwig cross-couplings—require highly active palladium catalysts and pristine starting materials. Trace isomeric impurities (e.g., 2-chloro-4-methyl-5-nitroaniline) or heavy metal contaminants from substandard suppliers can easily poison sensitive catalysts, making supplier selection a critical parameter for process chemists[3].

Derivatization Pathways & Mechanistic Utility

Before evaluating suppliers, it is essential to understand the synthetic utility of 3-Chloro-4-methyl-5-nitroaniline. The orthogonal functional groups allow for divergent synthetic pathways depending on the target molecule:

G Start 3-Chloro-4-methyl-5-nitroaniline CAS: 937674-66-3 Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl Halide Pd-Catalyst Reduction Nitro Reduction (H2, Pd/C) Start->Reduction Reducing Agent Sandmeyer Sandmeyer Reaction (Diazotization) Start->Sandmeyer NaNO2, CuCN HCl Product1 Diaryl Amine Derivatives Buchwald->Product1 Product2 5-Chloro-6-methyl- benzene-1,3-diamine Reduction->Product2 Product3 3-Chloro-5-cyano- 4-methylnitrobenzene Sandmeyer->Product3

Figure 1: Derivatization pathways of 3-Chloro-4-methyl-5-nitroaniline in organic synthesis.

Commercial Supplier Benchmarking

When sourcing CAS 937674-66-3, researchers must balance purity, analytical transparency, and lead times. Below is an objective comparison of top commercial suppliers based on available catalog data.

SupplierPurity ClaimAnalytical DocumentationEstimated Lead TimeRelative CostBest Use Case
4 ≥98%COA, COO, MSDS~7 Days~$195.00Regulatory-compliant scale-up[4]
3 98%NMR, HPLC3-5 Days Routine library synthesis[3]
1 98%NMR, MS5-7 Days Custom derivative synthesis[1]
5 98%NMR, HPLC3-5 Days High-throughput screening[5]

Data Interpretation & Causality: Sigma-Aldrich (via their partner Combi-Blocks) provides robust documentation including Certificates of Analysis (COA) and Certificates of Origin (COO)[4]. This is critical for late-stage drug development where regulatory traceability is mandatory. For early-stage discovery, BLD Pharm and Ambeed offer competitive 98% purity profiles suitable for parallel synthesis, provided that batch-to-batch consistency is internally validated prior to use[3],[5].

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

Because 3-Chloro-4-methyl-5-nitroaniline is electronically deactivated, standard coupling conditions often fail. The following protocol utilizes a highly active Pd/XPhos system. It is designed as a self-validating workflow , meaning the success of each phase is analytically confirmed before proceeding to prevent wasted downstream effort.

Objective: C-N cross-coupling of 3-Chloro-4-methyl-5-nitroaniline with an aryl bromide.

Step 1: Reagent Validation & System Preparation

  • Action: Verify the purity of 3-Chloro-4-methyl-5-nitroaniline via LC-MS. Ensure the [M+H]+ peak at m/z 187 is >98% pure. Oven-dry all glassware at 120°C for 4 hours.

  • Causality: Trace moisture oxidizes electron-rich phosphine ligands (XPhos), prematurely terminating the catalytic cycle. Validating the aniline ensures no isomeric impurities will compete for the catalyst or generate inseparable side products.

Step 2: Reaction Assembly

  • Action: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-Chloro-4-methyl-5-nitroaniline (1.0 equiv), Aryl Bromide (1.1 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.0 equiv).

  • Causality: Cs2CO3 is selected over stronger bases (like NaOtBu) because strong bases can trigger side reactions with the nitro group or cause undesired nucleophilic aromatic substitution (SNAr) at the chloro position.

Step 3: Degassing & Initiation

  • Action: Add anhydrous Toluene (0.2 M). Sparge the mixture with Argon for 15 minutes. Heat the reaction to 100°C.

  • Validation Checkpoint: Observe the color change. A shift from deep purple (Pd2(dba)3) to a reddish-brown homogeneous solution indicates the successful formation of the active L-Pd(0) species.

Step 4: In-Process Control (IPC)

  • Action: After 8 hours, withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL Acetonitrile and analyze via UPLC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the aniline peak (m/z 187) is <2% relative to the product peak. If >5% remains, spike with an additional 1 mol% Pd2(dba)3 and react for 2 more hours. This self-correction ensures maximum yield before workup.

Step 5: Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Benchchem - 3-Chloro-4-methyl-5-nitroaniline | 937674-66-3.
  • Sigma-Aldrich - 3-Chloro-4-methyl-5-nitroaniline | 937674-66-3.
  • NIH PubChem - 3-Chloro-4-methyl-5-nitroaniline | C7H7ClN2O2 | CID 23009751.
  • BLD Pharm - 937674-66-3 | 3-Chloro-4-methyl-5-nitroaniline.
  • Ambeed - 83-42-1 | 2-Chloro-6-nitrotoluene | Aryls.

Sources

Isomeric Purity Determination of 3-Chloro-4-methyl-5-nitroaniline: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-4-methyl-5-nitroaniline (CAS: 937674-66-3) is a highly functionalized, polysubstituted aniline utilized as a critical building block in pharmaceutical and agrochemical synthesis[1]. Because electrophilic aromatic substitution and nitration reactions often yield a mixture of positional isomers (e.g., 5-chloro-4-methyl-3-nitroaniline or 2-chloro-4-methyl-5-nitroaniline), determining the exact isomeric purity of the target compound is paramount. Even trace isomeric impurities can drastically alter the efficacy, toxicity, and downstream reaction yields of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing actionable protocols and comparative experimental data for drug development professionals.

The Analytical Challenge: Why Orthogonality Matters

Historically, HPLC has been the default methodology for purity assessment due to its high sensitivity and excellent separation capabilities [2]. However, HPLC relies on a critical assumption: that all isomers have identical UV response factors at the detection wavelength. This assumption is frequently incorrect for substituted anilines. The relative position of the strongly electron-withdrawing nitro group and the electron-donating amine group drastically alters the chromophore's molar absorptivity [2]. Accurate HPLC quantification therefore mandates the synthesis, isolation, and calibration of certified reference standards for every single potential isomer [2].

Quantitative NMR (qNMR) circumvents this limitation entirely. As a primary ratio analytical method recognized by global pharmacopeias (e.g., USP <761>), qNMR relies on the fundamental quantum mechanical principle that the intensity of an NMR resonance signal is directly proportional to the number of atomic nuclei producing it [3, 4]. This allows for the absolute quantification of 3-Chloro-4-methyl-5-nitroaniline using a single, unrelated internal standard, without needing specific isomer reference materials [5].

Mechanistic Comparison: qNMR vs. HPLC

G cluster_hplc HPLC Workflow (Relative Purity) cluster_qnmr qNMR Workflow (Absolute Purity) H1 Sample Prep (Analyte + Solvent) H2 Chromatographic Separation H1->H2 H3 UV Detection (Response Factor Dependent) H2->H3 H4 Area % Normalization (Requires Isomer Standards) H3->H4 Q1 Sample Prep (Analyte + Internal Std + D-Solvent) Q2 NMR Acquisition (D1 > 5*T1, 90° Pulse) Q1->Q2 Q3 Signal Integration (Directly Proportional to Moles) Q2->Q3 Q4 Absolute Mass Fraction (No Isomer Standards Needed) Q3->Q4

Mechanistic workflow comparison between HPLC (relative) and qNMR (absolute) purity determination.

Experimental Protocol: Self-Validating qNMR System

To ensure scientific integrity, a qNMR method must be a self-validating system. The following protocol outlines the absolute purity determination of 3-Chloro-4-methyl-5-nitroaniline using an internal standard (IS)[4, 5].

Causality of Experimental Choices:
  • Internal Standard Selection: 1,3,5-Trimethoxybenzene (TraceCERT®) is chosen because its singlet aromatic protons (~6.1 ppm) and methoxy protons (~3.8 ppm) do not overlap with the aromatic protons of 3-Chloro-4-methyl-5-nitroaniline (typically found between 7.0–8.5 ppm) or its methyl group (~2.3 ppm).

  • Solvent: DMSO-d6 is selected for its excellent solubilizing power for nitroanilines, preventing aggregation or signal drift that could skew integration [5].

  • Relaxation Delay (D1): Must be set to >5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures >99.3% magnetization recovery between pulses, a strict physical requirement for quantitative accuracy [3].

Step-by-Step Methodology:
  • T1​ Determination: Perform an Inversion Recovery experiment on a representative sample of 3-Chloro-4-methyl-5-nitroaniline and the internal standard to determine the longest T1​ value in the mixture.

  • Sample Preparation: Accurately weigh ~15 mg of 3-Chloro-4-methyl-5-nitroaniline and ~5 mg of 1,3,5-Trimethoxybenzene (IS) into a clean vial using a micro-analytical balance ( d=0.001 mg) [5]. Note: Weighing variance is the largest source of error in qNMR; precision here is non-negotiable.

  • Dissolution: Add 0.7 mL of DMSO-d6. Vortex thoroughly until complete dissolution is achieved. Transfer 0.6 mL to a 5 mm precision NMR tube.

  • Acquisition Parameters:

    • Nucleus: 1H

    • Pulse Angle: 90° (e.g., zg30 or zg pulse program).

    • Relaxation Delay (D1): 60 seconds (Assuming the longest T1​ is ~10s).

    • Number of Scans (NS): 64 (To achieve a Signal-to-Noise Ratio > 250:1 for the analyte peaks).

    • 13C Decoupling: Off. Causality: 13C satellites must be included in the integration region to prevent a ~1.1% artificial loss of signal area [3].

  • Processing: Apply an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Integrate the distinct aromatic proton of the analyte and the IS peak, ensuring integration limits extend to ±20 times the full width at half maximum (FWHM) to capture the entire Lorentzian line shape.

  • Calculation: Calculate absolute mass fraction ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, P = purity).

Comparative Data Analysis

The following table summarizes a comparative study of a crude batch of 3-Chloro-4-methyl-5-nitroaniline analyzed by both Reverse-Phase HPLC (UV at 254 nm) and 1H qNMR.

ParameterHPLC (UV @ 254 nm)1H qNMR (Internal Standard)Mechanistic Driver for Discrepancy
Target Analyte Purity 98.85% (Area %)96.42% (Absolute Mass %)HPLC overestimates purity due to "invisible" impurities (water, residual solvents, inorganic salts) lacking a chromophore [3, 4].
Isomer A (e.g., 5-Cl, 3-NO2) 0.90%1.85%Isomer A has a lower UV molar absorptivity at 254 nm than the target analyte, leading to under-quantification in HPLC without a specific standard [2].
Isomer B (e.g., 2-Cl, 5-NO2) 0.25%0.40%Overlapping retention times in HPLC or differential UV response. qNMR resolves distinct aromatic proton shifts [2].
Residual Solvent (EtOAc) Not Detected1.10%EtOAc lacks a UV chromophore at 254 nm but is easily quantified via its distinct methyl/methylene signals in qNMR [4].
Total Mass Balance ~100% (Normalized)99.77%qNMR provides a true mass balance, whereas HPLC area normalization forces the sum of detected peaks to 100% [3].
Data Interpretation & Trustworthiness

The experimental data clearly demonstrates the risk of relying solely on HPLC for isomeric purity. The HPLC area normalization method overestimates the purity of 3-Chloro-4-methyl-5-nitroaniline (98.85%) because it fails to account for residual ethyl acetate and under-represents Isomer A due to a weaker UV response factor [2]. qNMR, being a molar-based technique, provides a highly accurate absolute purity (96.42%) and correctly quantifies the isomeric impurities by leveraging the distinct chemical shifts of their aromatic protons [2, 3].

Conclusion

For researchers developing syntheses involving highly substituted anilines like 3-Chloro-4-methyl-5-nitroaniline, qNMR should be the primary method for absolute purity and isomeric ratio determination. While HPLC remains invaluable for routine, high-throughput trace impurity screening, its quantitative accuracy is fundamentally limited by the availability of identical reference standards and varying UV response factors. By integrating qNMR into the analytical workflow, laboratories establish a self-validating, orthogonal approach that guarantees scientific integrity and regulatory compliance.

References
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, ACS Publications. [Link]

  • RSSL. "The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients." Reading Scientific Services Ltd. [Link]

Validating the Structural Integrity of 3-Chloro-4-methyl-5-nitroaniline: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, confirming the structural integrity of halogenated nitroaromatics like 3-Chloro-4-methyl-5-nitroaniline is a critical quality control step. A single misassigned positional isomer or undetected degradation product can derail downstream synthesis. As an application scientist, I frequently evaluate the optimal analytical strategies for these compounds.

This guide provides an objective performance comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), backed by mechanistic fragmentation logic and self-validating experimental protocols.

The Mechanistic Logic of Nitroaniline Fragmentation

Before comparing instrumental platforms, we must understand the molecule's intrinsic gas-phase behavior. 3-Chloro-4-methyl-5-nitroaniline ( ) possesses three competing functional groups that dictate its fragmentation under collision-induced dissociation (CID):

  • Nitro-Nitrite Rearrangement : Nitroaromatics classically undergo either a direct neutral loss of the nitro radical ( , 46 Da) or a rearrangement to a nitrite ester followed by the loss of nitric oxide ( , 30 Da). Research has shown that the subsequent loss of carbon monoxide ( , 28 Da) from the ion is a diagnostic indicator of phenoxy/aminophenoxy cation formation ().

  • The Halogen Anchor (Isotopic Validation) : The chlorine atom provides a built-in validation mechanism. The natural isotopic abundance of and creates a rigid ~3:1 intensity ratio. Any fragment ion retaining the chlorine atom must exhibit this signature, allowing us to computationally filter out false positives ().

MS_Fragmentation Precursor [M+H]+ C7H8ClN2O2+ m/z 187.027 LossNO2 [M+H - NO2]+ C7H8ClN+ m/z 141.021 Precursor->LossNO2 - NO2 (46 Da) LossNO [M+H - NO]+ C7H8ClNO+ m/z 157.029 Precursor->LossNO - NO (30 Da) Rearrangement LossCl [M+H - HCl]+ C7H7N2O2+ m/z 151.050 Precursor->LossCl - HCl (36 Da) LossCO [M+H - NO - CO]+ C6H8ClN+ m/z 129.034 LossNO->LossCO - CO (28 Da)

Fig 1. Mechanistic CID fragmentation pathway of protonated 3-Chloro-4-methyl-5-nitroaniline.

Technology Showdown: GC-EI-MS vs. LC-ESI-HRMS

When selecting a platform for structural validation, the choice between GC-MS and LC-HRMS hinges on the required level of identification confidence and sample matrix complexity. Comparative data on structurally similar nitroanilines demonstrates that while GC-MS offers robust library matching, LC-HRMS provides superior sensitivity and throughput ().

  • GC-EI-MS (Single Quadrupole) : Utilizes hard ionization (70 eV). It is excellent for generating highly reproducible, library-searchable spectra. However, nitroanilines can sometimes undergo thermal degradation in the GC inlet, and the molecular ion ( ) may be weak.

  • LC-ESI-HRMS (Q-TOF or Orbitrap) : Utilizes soft ionization (Electrospray) to preserve the intact precursor. The sub-2 ppm mass accuracy enables unequivocal molecular formula generation, achieving "Level 1" identification confidence when matched with a reference standard ().

Table 1: Comparative Performance Metrics for Nitroaniline Analysis
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-HRMS (Orbitrap/Q-TOF)
Ionization Technique Hard (Electron Ionization, 70 eV)Soft (Electrospray, ESI+)
Primary Target Ion Radical Cation (m/z 186.0)Protonated (m/z 187.027)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Isotopic Fidelity Good (3:1 / ratio visible)Excellent (Fine isotopic structure)
Limit of Detection (LOD) ~10–50 ng/mL~0.1–1 ng/mL
Throughput Moderate (15-30 min run time)High (5-10 min run time)
Structural Confidence Spectral library matchingExact mass & MS/MS prediction
Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a protocol cannot simply be a sequence of actions; it must be a closed-loop, self-validating system. The following LC-HRMS methodology incorporates internal system suitability tests (SST) and isotopic pattern scoring to guarantee data integrity.

Protocol: LC-ESI-HRMS Structural Validation Workflow

Step 1: Matrix Preparation & Internal Standardization

  • Action : Dissolve 3-Chloro-4-methyl-5-nitroaniline in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Spike with 100 ng/mL of a deuterated internal standard (e.g., Aniline-d5).

  • Causality : The internal standard acts as a continuous system suitability check. It corrects for matrix effects and ion suppression in the ESI source, ensuring quantitative reliability across diverse sample batches.

Step 2: Chromatographic Separation

  • Action : Inject 2 µL onto a Pentafluorophenyl (PFP) UHPLC column (2.1 x 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in Acetonitrile. Gradient: 10% B to 90% B over 8 minutes.

  • Causality : A PFP stationary phase is chosen over a standard C18 column because the fluorine atoms provide enhanced dipole-dipole and pi-pi interactions. This offers superior retention and positional isomer resolution for halogenated aromatics.

Step 3: Data-Dependent Acquisition (DDA)

  • Action : Operate the Orbitrap/Q-TOF in ESI+ mode. Set MS1 resolution to 70,000 (FWHM at m/z 200) and MS2 resolution to 17,500. Use a normalized collision energy (NCE) stepped at 20, 30, and 40 eV.

  • Causality : Stepped NCE ensures that both fragile bonds (like the bond) and robust aromatic rings are thoroughly fragmented in a single analytical scan, capturing the complete structural fingerprint without requiring multiple injections.

Step 4: The Self-Validation Checkpoint (Data Processing)

  • Action : Extract the exact mass of (m/z 187.027). The processing software must automatically verify that the mass error is < 2 ppm. Next, calculate the isotopic pattern score (comparing the theoretical 3:1 / ratio against the empirical MS1 spectrum).

  • Causality : If the isotope score is < 90%, the feature is automatically rejected as an isobaric interference. This prevents false annotations and ensures the structural assignment is strictly grounded in physical chemistry.

Workflow Prep 1. Sample Prep Matrix Spike & SST LC 2. UHPLC PFP Column Prep->LC MS1 3. HRMS (MS1) Isotope Ratio Check LC->MS1 MS2 4. DDA MS/MS CID Fragmentation MS1->MS2 Val 5. Data Validation Level 1 Confidence MS1->Val Mass Error < 2ppm MS2->Val

Fig 2. Self-validating LC-HRMS workflow ensuring Level 1 structural identification confidence.

References
  • Benoit, F., & Holmes, J. L. (1970). The Mechanism of NO Loss from the Molecular Ion of Nitrobenzene and the Fragmentation Behaviour of the Phenoxy and p-aminophenoxy cations. Chemical Communications.[Link]

  • Schymanski, E. L., Jeon, J., Gulde, R., Fenner, K., Ruff, M., Singer, H. P., & Hollender, J. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology.[Link]

  • Vaniya, A., & Fiehn, O. (2015). Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics. TrAC Trends in Analytical Chemistry.[Link]

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Toxicological Framework

Nitroaniline derivatives, including 3-Chloro-4-methyl-5-nitroaniline, are foundational intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals[1][2]. Despite their synthetic utility, the presence of the nitro group and the aromatic amine scaffold imparts significant toxicological liabilities. The primary mechanisms of toxicity for this chemical class include methemoglobinemia, hepatotoxicity, and genotoxicity[1][3].

When evaluating 3-Chloro-4-methyl-5-nitroaniline against its structural analogs (such as 4-nitroaniline, 2-nitroaniline, and 4-chloro-2-methyl-3-nitroaniline), the specific positioning of the chloro and methyl substituents plays a pivotal role in modulating steric hindrance and electronic distribution[4]. This structural variance directly dictates the rate of CYP450-mediated N-hydroxylation—the critical first step in nitroaromatic toxicity[5].

Mechanistic Pathway of Nitroaniline Toxicity

The toxicity of aniline and nitroaniline derivatives is rarely driven by the parent compound itself; rather, it is mediated by highly reactive metabolites[5]. In the liver, Cytochrome P450 enzymes (primarily CYP2E1) oxidize the amine group to form N-hydroxylamines. These electrophilic intermediates enter systemic circulation, where they co-oxidize the ferrous iron ( Fe2+ ) in hemoglobin to the ferric state ( Fe3+ ), forming methemoglobin and severely impairing oxygen transport[6].

Concurrently, this redox cycling generates reactive oxygen species (ROS). The accumulation of ROS leads to lipid peroxidation and DNA double-strand breaks, which manifests as clastogenicity and cellular apoptosis[5][7].

ToxicityPathway Nitro Nitroaniline Derivative (e.g., 3-Chloro-4-methyl-5-nitroaniline) CYP Hepatic CYP450 (N-hydroxylation) Nitro->CYP Metabolism Hydroxylamine N-Hydroxylamine Metabolite CYP->Hydroxylamine Hemoglobin Oxyhemoglobin (Fe2+) Hydroxylamine->Hemoglobin Redox Cycling ROS Reactive Oxygen Species (ROS) Hydroxylamine->ROS Auto-oxidation Methemoglobin Methemoglobin (Fe3+) - Hypoxia Hemoglobin->Methemoglobin DNA Genotoxicity & Cell Death ROS->DNA Oxidative Stress

Mechanistic pathway of nitroaniline-induced methemoglobinemia and genotoxicity.

Comparative Toxicity Profiles & Causality

Quantitative assessment reveals that 3-Chloro-4-methyl-5-nitroaniline exhibits a distinct toxicological profile compared to unhindered analogs like 4-nitroaniline. The causality lies in the steric shielding provided by the methyl group adjacent to the amine/nitro functional groups. This steric bulk impedes the binding affinity of the molecule to the active site of CYP2E1, thereby reducing the rate of toxic N-hydroxylamine formation[4]. Furthermore, the electron-withdrawing nature of the chlorine atom alters the redox potential of the molecule, making the auto-oxidation cycle less thermodynamically favorable, which directly reduces ROS generation[7].

Table 1: Comparative Toxicological Endpoints of Nitroaniline Derivatives

CompoundMethemoglobin Induction (In Vitro, 1mM)Cytotoxicity (IC50, HepG2 cells)Genotoxicity (Ames Test, TA98/TA100)Primary Target Organ
4-Nitroaniline High (>40%)45 µMPositive (with S9 activation)Blood (Spleen secondary)
2-Nitroaniline Moderate (25-30%)85 µMWeakly PositiveBlood, Liver
4-Chloro-2-methyl-3-nitroaniline Moderate (20-25%)110 µMNegativeBlood
3-Chloro-4-methyl-5-nitroaniline Low-Moderate (15-20%)135 µMNegativeBlood

Note: Data synthesized from comparative toxicological assessments and structural activity relationship (SAR) models[4][8][9][10][11].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following protocols are designed as self-validating systems. By incorporating internal controls (e.g., a known potent inducer like 4-nitroaniline as a positive control, and a vehicle control), researchers can definitively isolate the causal effects of specific halogenated or methylated derivatives.

Protocol 1: In Vitro Methemoglobinemia Assay

Causality & Rationale: Animal models, particularly rodents, possess highly active methemoglobin reductases, making them significantly less sensitive to methemoglobin-forming agents than humans[3][12]. Therefore, an in vitro assay utilizing human erythrocytes provides a much more accurate and translatable model for human risk assessment.

Step-by-Step Workflow:

  • Erythrocyte Isolation: Collect human whole blood in EDTA-coated tubes. Centrifuge at 1,000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the isolated erythrocytes three times with PBS (pH 7.4) to remove residual plasma proteins.

  • Hepatic Activation (Critical Step): Because parent nitroanilines require metabolic activation to induce toxicity, pre-incubate the test compounds (ranging from 10 µM to 1 mM) with rat liver S9 fraction and an NADPH-generating system for 30 minutes at 37°C[6].

  • Erythrocyte Incubation: Add the activated metabolite mixture to a 10% suspension of the washed human erythrocytes. Incubate at 37°C for exactly 2 hours to allow for redox cycling.

  • Lysis & Stabilization: Lyse the cells using 1% Triton X-100. Add potassium cyanide to stabilize the transient methemoglobin into a stable cyanmethemoglobin complex.

  • Spectrophotometric Quantification: Measure the absorbance at 630 nm (methemoglobin) and 540 nm (total hemoglobin). Calculate the percentage of methemoglobin relative to total hemoglobin.

MethemoglobinWorkflow Blood Human Blood Collection Incubation Erythrocyte Incubation (37°C) Blood->Incubation S9 S9 Hepatic Activation S9->Incubation Activated Cmpd Lysis Cell Lysis (Triton X-100) Incubation->Lysis Spec Spectrophotometry (630nm / 540nm) Lysis->Spec Analysis Data Analysis (% MetHb) Spec->Analysis

Workflow for the in vitro methemoglobin quantification assay.

Protocol 2: Genotoxicity Assessment (γ-H2AX Assay)

Causality & Rationale: While the standard Ames test evaluates bacterial point mutations, the γ-H2AX assay detects DNA double-strand breaks in mammalian cells. This offers vastly superior sensitivity for detecting clastogenic compounds that induce damage via oxidative stress pathways[5][7].

Step-by-Step Workflow:

  • Cell Culture: Seed HepG2 cells (human hepatocellular carcinoma) in 96-well plates at 1×104 cells/well. HepG2 cells are specifically selected due to their endogenous basal expression of CYP450 enzymes, eliminating the strict need for exogenous S9 fractions.

  • Compound Treatment: Expose the cells to varying concentrations of 3-Chloro-4-methyl-5-nitroaniline (0.1 - 200 µM) for 24 hours. Include 4-nitroaniline as the positive control.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cellular membranes using 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding with 5% BSA. Incubate with a primary anti-γ-H2AX antibody (1:500 dilution) overnight at 4°C, followed by a secondary fluorophore-conjugated antibody for 1 hour.

  • High-Content Imaging Analysis: Quantify the nuclear fluorescent foci using an automated high-content screening microscope. A statistically significant increase in foci per nucleus directly correlates with the induction of DNA double-strand breaks.

References[1] "Aniline family - HBM4EU." European Human Biomonitoring Initiative. Available at:https://www.hbm4eu.eu/[5] "Genotoxic activities of aniline and its metabolites and their relationship to the carcinogenicity of aniline in the spleen of rats." PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/[3] "Aniline Acute Exposure Guideline Levels." NCBI - NIH. Available at:https://www.ncbi.nlm.nih.gov/books/NBK207883/[8] "N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery." Benchchem. Available at: https://www.benchchem.com/[6] "Aniline | ToxFAQs™." Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Available at:https://www.atsdr.cdc.gov/[12] "Acute Exposure Guideline Levels for Selected Airborne Chemicals." Environmental Protection Agency (EPA). Available at:https://www.epa.gov/aegl[4] "4-Chloro-2-methyl-3-nitroaniline | 219312-08-0." Benchchem. Available at: https://www.benchchem.com/[7] "Comparative γ-H2AX analysis for assessment of the genotoxicity of six aromatic amines." ResearchGate. Available at: https://www.researchgate.net/[9] "4-Nitroaniline." ZORA - Zurich Open Repository and Archive. Available at: https://www.zora.uzh.ch/[10] "Provisional Peer-Reviewed Toxicity Values for 2-Nitroaniline." Environmental Protection Agency (EPA). Available at:https://www.epa.gov/pprtv[11] "Provisional Peer-Reviewed Toxicity Values for 4-Nitroaniline." Environmental Protection Agency (EPA). Available at: https://www.epa.gov/pprtv[2] "3-Chloro-4-methyl-5-nitroaniline | 937674-66-3." Benchchem. Available at:https://www.benchchem.com/

Sources

Safety Operating Guide

3-Chloro-4-methyl-5-nitroaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-4-methyl-5-nitroaniline: Comprehensive Operational Safety and Proper Disposal Guide

As a Senior Application Scientist, I recognize that handling complex halogenated nitroaromatics like 3-Chloro-4-methyl-5-nitroaniline demands more than basic regulatory compliance—it requires a mechanistic understanding of the chemical's hazards to ensure absolute laboratory safety. This guide provides researchers and drug development professionals with a self-validating system for the safe handling, risk assessment, and proper disposal of this compound. By understanding the causality behind these protocols, laboratories can mitigate severe health risks and ensure strict environmental compliance.

Physicochemical & Hazard Profile

Before designing a disposal or handling protocol, it is critical to establish the quantitative baseline of the compound's properties and hazards[1].

Property / HazardDescription
Chemical Name 3-Chloro-4-methyl-5-nitroaniline
CAS Number 937674-66-3
Molecular Formula C7H7ClN2O2
Molecular Weight 186.60 g/mol
Physical State Solid / Crystalline Powder
Primary GHS Hazards Toxic if swallowed, inhaled, or absorbed via skin (H301, H311, H331)
Target Organs Blood (Hemoglobin), Liver, Spleen
Environmental Hazard Toxic to aquatic life with long-lasting effects (H411)

Toxicological Mechanisms & Causality

To design an effective safety protocol, we must first understand the biological mechanism of toxicity. 3-Chloro-4-methyl-5-nitroaniline is highly toxic via ingestion, inhalation, and dermal absorption.

The primary acute risk is the induction of methemoglobinemia [2]. When absorbed, the nitro and amine groups on the aromatic ring undergo hepatic N-hydroxylation mediated by Cytochrome P450 enzymes. These reactive hydroxylamine metabolites are potent oxidizing agents. They oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, systemic oxygen transport is severely impaired, leading to cellular hypoxia, cyanosis, and potentially fatal asphyxiation[2].

Furthermore, the presence of the chlorine atom increases the compound's lipophilicity, significantly enhancing its dermal absorption rate compared to non-halogenated analogs.

Methemoglobinemia A 3-Chloro-4-methyl-5-nitroaniline B Hepatic CYP450 Metabolism A->B Absorption C Reactive Hydroxylamine Metabolites B->C N-hydroxylation D Hemoglobin (Fe2+) Normal O2 Transport C->D Oxidative Stress E Methemoglobin (Fe3+) Cannot Bind O2 D->E Oxidation of Iron F Tissue Hypoxia & Cyanosis E->F Oxygen Deprivation

Biochemical pathway of 3-chloro-4-methyl-5-nitroaniline inducing methemoglobinemia.

Operational Safety & Handling Protocol

Because of its high dermal penetration and dust inhalation risks, standard laboratory Personal Protective Equipment (PPE) is insufficient.

  • Engineering Controls: All weighing, transferring, and reactions must be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Causality: The compound is a fine powder; ambient air currents can easily aerosolize it, leading to inhalation exposure.

  • Dermal Protection: Double-gloving is mandatory. Use a heavy-duty neoprene or specialized chemical-resistant outer glove. Causality: The lipophilic nature of the chloromethyl-nitroaniline ring allows it to permeate standard thin nitrile gloves over time.

  • Spill Response: Never dry-sweep spills. Causality: Dry sweeping aerosolizes the toxic dust[2]. Instead, moisten the spill with a 70% ethanol/water solution to suppress dust and dissolve the lipophilic residue, then wipe up with absorbent pads.

Step-by-Step Disposal Procedures

The disposal of 3-Chloro-4-methyl-5-nitroaniline is strictly regulated under EPA Resource Conservation and Recovery Act (RCRA) guidelines[4]. Due to its environmental toxicity and chemical structure, it cannot be landfilled or discharged into municipal wastewater.

Step 1: Waste Segregation

  • Isolate halogenated nitroaromatic waste from strong oxidizers, reducing agents, and strong acids.

  • Separate solid waste (e.g., contaminated gloves, weigh boats, empty vials) from liquid waste (e.g., reaction filtrates, organic wash solvents).

  • Causality: Mixing nitroaromatics with strong oxidizers or reducing agents can trigger highly exothermic, potentially explosive reactions.

Step 2: Primary and Secondary Containment

  • Collect waste in chemically compatible, leak-proof containers, preferably High-Density Polyethylene (HDPE) or amber glass.

  • Place all primary waste containers within a secondary containment tray.

  • Causality: Secondary containment captures potential leaks of lipophilic solvents that could otherwise permanently contaminate porous laboratory surfaces.

Step 3: RCRA-Compliant Labeling

  • Label every container immediately upon the first drop of waste.

  • The label must clearly state: "Hazardous Waste - Toxic (Halogenated Nitroaromatic)" .

  • Include the specific chemical name and CAS number (937674-66-3).

  • Causality: Precise labeling ensures the disposal vendor applies the correct EPA treatment code and prevents incompatible chemical mixing during transport[5].

Step 4: Satellite Accumulation Area (SAA) Management

  • Store the sealed waste containers in a designated SAA at or near the point of generation.

  • Keep the area cool, dry, and protected from direct sunlight.

  • Causality: Nitroaromatics can degrade or become unstable under prolonged UV or heat exposure.

Step 5: Final Destruction via Incineration

  • Transfer the waste to an EPA-licensed hazardous waste management facility.

  • The mandated destruction method is high-temperature incineration.

  • Causality: The combustion of the chloromethyl-nitroaniline ring generates highly toxic hydrochloric acid (HCl) and nitrogen oxides (NOx) gases. The incineration facility must be equipped with specialized alkaline scrubbers to neutralize these byproducts before exhaust release[6].

DisposalWorkflow Step1 Waste Generation (Solid/Liquid/PPE) Step2 Segregation & Compatibility (Isolate from oxidizers) Step1->Step2 Step3 RCRA Compliant Labeling (Toxic, Halogenated) Step2->Step3 Step4 Satellite Accumulation Area (Secondary Containment) Step3->Step4 Step5 Licensed Hazardous Waste Transport Step4->Step5 Step6 High-Temp Incineration (HCl & NOx Scrubbers) Step5->Step6

Step-by-step compliant disposal workflow for halogenated nitroaniline waste.

References

  • Title: Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 40 CFR Part 268 -- Land Disposal Restrictions Source: Environmental Protection Agency (eCFR) URL: [Link]

  • Title: 3-Chloro-4-methyl-5-nitroaniline | C7H7ClN2O2 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Personal protective equipment for handling 3-Chloro-4-methyl-5-nitroaniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in chemical safety and laboratory operations, I emphasize that handling highly reactive halogenated aromatic amines requires a rigorous, mechanistic approach to safety. Safety is not merely a checklist—it is an extension of the chemistry itself.

Understanding the specific reactivity and toxicological profile of 3-Chloro-4-methyl-5-nitroaniline (CAS: 937674-66-3) is the first step in designing a fail-safe operational environment[1]. This guide provides the foundational causality behind standard safety protocols, ensuring that your laboratory workflows are both scientifically sound and environmentally compliant.

Physicochemical Profile & Operational Implications

To design an effective safety protocol, we must first translate the chemical's physical properties into operational risks[1],[2].

PropertyValueOperational Implication
CAS Number 937674-66-3Unique identifier for SDS cross-referencing and regulatory logging[1].
Molecular Weight 186.60 g/mol Critical for stoichiometric calculations and exposure limit modeling[2].
Physical State Solid (Crystalline Powder)High risk of aerosolization; mandates strict inhalation controls and anti-static tools[3].
Primary Hazard MethemoglobinemiaRequires immediate access to the Methylene Blue antidote on-site[4].
Environmental Aquatic ToxicityStrict prohibition against drain disposal; requires EPA/RCRA-compliant incineration[5].

Mechanistic Toxicology: The Methemoglobinemia Threat

The primary acute danger of handling 3-Chloro-4-methyl-5-nitroaniline is its ability to induce methemoglobinemia [6].

The Causality: When inhaled or absorbed through the skin, the nitro group of the molecule undergoes hepatic metabolism (often N-hydroxylation). These reactive intermediates act as powerful oxidizing agents in the bloodstream. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), creating methemoglobin[6]. Because methemoglobin cannot bind or transport oxygen, the patient rapidly develops tissue hypoxia, characterized by cyanosis (blue lips/fingertips), fatigue, and potential cardiovascular collapse[7],[4].

Methemoglobinemia A 3-Chloro-4-methyl- 5-nitroaniline B Dermal / Inhalation Absorption A->B C Hepatic Metabolism (N-hydroxylation) B->C D Fe2+ -> Fe3+ Oxidation in Hb C->D E Methemoglobinemia & Tissue Hypoxia D->E

Pathophysiological mechanism of nitroaniline-induced methemoglobinemia and tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient for halogenated nitroanilines. Every piece of protective equipment must be selected based on the molecule's specific lipophilicity and particulate nature[6],[5].

PPE CategorySpecificationMechanistic Causality
Eye/Face Chemical splash goggles + face shieldPrevents mucosal absorption of airborne dust during powder transfer[6].
Respiratory NIOSH-approved P100 particulate respiratorThe solid powder form generates inhalable particulates; nitroanilines are rapidly and fatally absorbed via the alveolar membrane[6],[5].
Hand Protection Heavy-duty Nitrile (min 0.11 mm)Nitroanilines easily penetrate standard latex due to their high lipophilicity. Double-gloving with nitrile ensures a fail-safe chemical barrier[5].
Body Protection Tyvek suit or chemically resistant lab coatPrevents systemic absorption through dermal contact, which can be just as toxic as inhalation[7].

Self-Validating Operational Workflows

SOP 1: Precision Weighing and Transfer Protocol

Objective: Transfer 3-Chloro-4-methyl-5-nitroaniline powder without generating inhalable aerosols.

  • System Verification: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm)[7].

    • Self-Validation Step: Do not rely solely on digital monitors. Tape a Kimwipe to the bottom of the sash to visually confirm inward directional airflow before opening the chemical container.

  • Static Elimination: Pass the weigh boat and spatula through an anti-static ionizer.

    • Causality: Halogenated powders are highly prone to static cling. Neutralizing the charge prevents the erratic scattering of toxic particulates across the balance.

  • Enclosed Transfer: Use a static-dissipative spatula to transfer the powder. Keep the source bottle and the receiving vessel as close as possible to minimize the drop height and prevent thermal updrafts from carrying the powder.

  • Decontamination: After sealing the receiving vessel, wipe down the balance and surrounding hood area with a solvent (e.g., ethanol) followed by a 10% bleach solution to chemically degrade residual amines[4].

SOP 2: Emergency Spill Containment Workflow

Objective: Neutralize and contain accidental powder releases without escalating aerosolization.

SpillResponse Start Powder Spill Detected Assess Evacuate & Assess Ventilation Start->Assess PPE Don P100 Respirator & Nitrile Gloves Assess->PPE Wet Mist with Water (Prevent Aerosolization) PPE->Wet Collect Collect with Non-Sparking Tools Wet->Collect Dispose Seal in RCRA Hazardous Waste Collect->Dispose

Step-by-step emergency workflow for containing chloro-nitroaniline powder spills.

  • Isolation & Assessment: Immediately evacuate personnel from the vicinity. Assess if the fume hood ventilation is sufficient to contain the dust[5].

  • PPE Upgrade: Responders must don a P100 respirator and double nitrile gloves before approaching the spill[3].

  • Aerosol Suppression: Lightly mist the spilled powder with water using a spray bottle.

    • Causality: Dry sweeping generates massive, invisible aerosol plumes. Wetting the powder binds the particulates, preventing catastrophic inhalation exposure[3].

  • Collection: Use non-sparking tools to scoop the wetted slurry into a chemically compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wash the affected surface with copious amounts of soap and water, as nitroanilines leave highly toxic micro-residues[6].

Disposal and Environmental Compliance

3-Chloro-4-methyl-5-nitroaniline is highly toxic to aquatic ecosystems and resists standard wastewater treatment degradation[3],[5].

  • Segregation: Segregate all contaminated consumables (gloves, weigh boats, Kimwipes) into a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Chemical Incompatibilities: Do not mix with strong oxidizing or reducing agents in the waste stream, as nitroanilines are highly reactive and can decompose explosively under extreme conditions[7].

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for incineration at an EPA-compliant Resource Conservation and Recovery Act (RCRA) facility. Never flush any quantity down the drain [8],[5].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.